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  • Product: 2(3H)-Benzofuranone, 3-propyl-
  • CAS: 5692-58-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Methodologies of 3-Propyl-2(3H)-Benzofuranone: A Technical Guide

Executive Summary In the landscape of modern organic synthesis and materials science, the benzofuran-2(3H)-one scaffold represents a privileged pharmacophore and a highly efficient radical scavenger. Specifically, 3-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and materials science, the benzofuran-2(3H)-one scaffold represents a privileged pharmacophore and a highly efficient radical scavenger. Specifically, 3-propyl-2(3H)-benzofuranone (often referred to as 3-propylbenzofuran-2(3H)-one) serves as a critical intermediate in the development of novel antioxidants, polymer stabilizers, and bioactive pharmaceutical agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple recitation of properties. Here, we will dissect the causality behind its molecular architecture, explore the mechanistic logic of its radical scavenging capabilities, and provide a self-validating, step-by-step synthetic workflow for its preparation.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of 3-propyl-2(3H)-benzofuranone is the first step in predicting its behavior in both synthetic reactions and biological assays. The addition of the propyl chain to the C3 position significantly alters the lipophilicity and steric profile compared to the unsubstituted parent compound, 2-coumaranone ()[1].

Below is a consolidated table of the compound's quantitative and structural data, verified against standard chemical registries ()[2][3].

PropertyValue / Description
Chemical Name 3-Propyl-2(3H)-benzofuranone
Synonyms 3-Propylbenzofuran-2(3H)-one; 2(3H)-Benzofuranone, 3-propyl-
CAS Registry Number 5692-58-0
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Core Structure Lactone ring fused to a benzene ring (Benzofuranone core)
Substitution Propyl (-CH₂CH₂CH₃) group at the C3 (α-carbonyl) position
Appearance Pale yellow to off-white oil/solid (temperature dependent)

Structural Elucidation & Mechanistic Insights

The chemical behavior of 3-propyl-2(3H)-benzofuranone is dictated by the unique electronic environment at the C3 position (the carbon atom adjacent to the lactone carbonyl).

The Causality of C3 Reactivity

In the unsubstituted 2(3H)-benzofuranone, the C3 protons are highly acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the ability of the resulting conjugate base to delocalize its charge into the fused aromatic ring. By substituting one of these protons with a propyl group, we achieve two critical outcomes:

  • Steric Shielding: The propyl chain provides moderate steric hindrance, preventing unwanted dimerization of the benzofuranone core during storage.

  • Enhanced Lipophilicity: The aliphatic chain increases the molecule's partition coefficient (LogP), allowing it to better integrate into lipid bilayers or non-polar polymer matrices where oxidative degradation typically occurs.

Logical Relationship: Radical Scavenging Mechanism

Benzofuranones are renowned for their antioxidant properties. The mechanism relies on a Hydrogen Atom Transfer (HAT) . When confronted with a reactive oxygen species, such as a peroxyl radical (ROO•), the remaining proton at the C3 position of 3-propyl-2(3H)-benzofuranone is abstracted. This neutralizes the oxidative stressor into a harmless hydroperoxide (ROOH) while converting the benzofuranone into a highly resonance-stabilized radical.

HATMechanism ROO Peroxyl Radical (ROO•) (Oxidative Stressor) HAT Hydrogen Atom Transfer (HAT) from C3 Position ROO->HAT BFO 3-Propyl-2(3H)-benzofuranone (H-Donor) BFO->HAT ROOH Hydroperoxide (ROOH) (Neutralized Species) HAT->ROOH Pathway A Radical Benzofuranonyl Radical (Resonance Stabilized) HAT->Radical Pathway B

Hydrogen Atom Transfer (HAT) mechanism for radical scavenging by benzofuranones.

Synthetic Workflow: α-Alkylation Methodology

While industrial syntheses often rely on the acid-catalyzed lactonization of 2-hydroxyphenylacetic acid derivatives (), laboratory-scale precision is best achieved through the direct α-alkylation of the commercially available parent compound, 2(3H)-benzofuranone.

This protocol is designed as a self-validating system : every step has a logical causality and a observable checkpoint to ensure structural integrity.

Step-by-Step Protocol: Synthesis of 3-Propyl-2(3H)-Benzofuranone

Step 1: System Preparation & Inert Atmosphere

  • Action: Flame-dry a Schlenk flask and purge with Argon gas. Add 1.0 equivalent of 2(3H)-benzofuranone dissolved in anhydrous Tetrahydrofuran (THF).

  • Causality: Moisture must be rigorously excluded. The strong bases used in subsequent steps will rapidly hydrolyze in the presence of water, quenching the reaction prematurely.

Step 2: Enolate Formation (Deprotonation)

  • Action: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Dropwise, add 1.1 equivalents of Lithium Diisopropylamide (LDA). Stir for 30 minutes.

  • Causality: LDA is selected specifically because it is a strong, sterically hindered, non-nucleophilic base. It will selectively abstract the acidic C3 proton without attacking the electrophilic lactone carbonyl (which would cause ring-opening). The -78°C temperature prevents unwanted side reactions and stabilizes the highly reactive lithium enolate intermediate.

Step 3: Electrophilic Alkylation

  • Action: Slowly inject 1.2 equivalents of 1-bromopropane into the cold solution. Allow the reaction to gradually warm to room temperature over 4 hours.

  • Causality: The enolate acts as a nucleophile, executing an Sₙ2 attack on the primary alkyl halide (1-bromopropane). The gradual warming provides the activation energy required to drive the Sₙ2 substitution to completion.

Step 4: Quenching & Isolation

  • Action: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild proton source to neutralize any unreacted LDA without being acidic enough to hydrolyze the lactone product.

SyntheticWorkflow SM 2(3H)-Benzofuranone (Starting Material) Base Deprotonation LDA, THF, -78°C SM->Base Step 1 Enolate Enolate Intermediate (Nucleophile) Base->Enolate Alkylation Alkylation 1-Bromopropane Enolate->Alkylation Step 2 Product 3-Propyl-2(3H)-benzofuranone (Target Compound) Alkylation->Product

Workflow for the α-alkylation synthesis of 3-propyl-2(3H)-benzofuranone.

Analytical Validation Protocol

To ensure the trustworthiness of the synthetic output, the resulting compound must be subjected to a rigorous analytical validation protocol. The success of the synthesis is confirmed not just by the presence of new signals, but by the causal disappearance of starting material markers.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Validation Checkpoint: The parent 2(3H)-benzofuranone exhibits a distinct singlet (integrating to 2 protons) around 3.7 ppm for the C3 methylene group. In the successful 3-propyl product, this signal will disappear. It is replaced by a triplet/multiplet (integrating to 1 proton) representing the single remaining C3 methine proton.

    • Aliphatic Confirmation: Look for the emergence of the propyl chain signals: a triplet near 0.9 ppm (terminal -CH₃) and complex multiplets between 1.3 - 1.9 ppm (the two -CH₂- groups).

  • ¹³C NMR:

    • Validation Checkpoint: The lactone carbonyl carbon should remain clearly visible downfield at approximately 175-178 ppm, confirming the lactone ring did not open during the basic LDA treatment.

  • High-Resolution Mass Spectrometry (HRMS):

    • Validation Checkpoint: Electrospray ionization (ESI) should yield an [M+H]⁺ peak at m/z 177.091 (calculated for C₁₁H₁₃O₂⁺), definitively confirming the molecular weight of 176.21 g/mol .

By adhering to this causality-driven methodology and strict analytical validation, researchers can confidently utilize 3-propyl-2(3H)-benzofuranone in downstream applications, from complex drug synthesis to advanced polymer stabilization.

References

  • LookChem. "CAS 5692-58-0 Series of Products". LookChem Chemical Catalog. URL: [Link]

Sources

Exploratory

In Silico Molecular Docking Studies of 3-Propyl-2(3H)-Benzofuranone Derivatives: A Computational Workflow for Neurotherapeutic Discovery

Executive Summary & Pharmacological Rationale The 2(3H)-benzofuranone scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, antio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The 2(3H)-benzofuranone scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, antioxidant, and neuroactive properties [3]. Structurally, it consists of a benzene ring fused to a five-membered lactone. When functionalized at the C3 position with a propyl group, the resulting 3-propyl-2(3H)-benzofuranone derivatives gain two critical physicochemical features:

  • Increased Lipophilicity: The aliphatic propyl chain enhances the partition coefficient (LogP), a strict requirement for blood-brain barrier (BBB) penetration in neurotherapeutics.

  • Stereochemical Complexity: Substitution at the C3 position generates a chiral center, yielding (R)- and (S)-enantiomers that must be evaluated independently to understand spatial orientations within target binding pockets[1].

This technical guide outlines a self-validating in silico molecular docking workflow designed to evaluate these derivatives against two highly relevant neurological targets: human Monoamine Oxidase B (hMAO-B) (for neuroprotection in Parkinson's disease) and the Serotonin 5-HT2A Receptor (for atypical antipsychotic activity)[1, 2].

Structural Biology & Target Selection

To ensure high-fidelity docking, we must first understand the structural biology of the targets and the causality behind the ligand-receptor interactions.

hMAO-B: The Aromatic Cage

hMAO-B inhibitors prevent the breakdown of dopamine. The active site of hMAO-B is highly hydrophobic and features an "aromatic cage" lined by the Flavin Adenine Dinucleotide (FAD) cofactor, TYR435, and TYR398 [2].

  • Mechanistic Causality: The planar benzofuranone core is perfectly suited to engage in π-π stacking with these tyrosine residues. The bulky 3-propyl group is hypothesized to project into the hydrophobic entrance cavity. The structural bulkiness of the C3 substituent is the primary driver for selectivity between hMAO-A and hMAO-B [2].

5-HT2A Receptor: Hydrogen Bond Anchoring

For antipsychotic efficacy, compounds require balanced affinities across dopamine (D2) and serotonin (5-HT2A) receptors.

  • Mechanistic Causality: Computational studies on benzofuranone derivatives have identified serine residues S3.36 and S5.46 as the molecular keys for binding affinity [1]. The lactone carbonyl (C=O) of the 2(3H)-benzofuranone core acts as a critical hydrogen bond acceptor, anchoring the ligand to these serine residues.

Mechanism Ligand 3-Propyl-2(3H)-Benzofuranone Scaffold Lactone Lactone Core (C=O) Ligand->Lactone Phenyl Benzene Ring Ligand->Phenyl Propyl C3-Propyl Chain Ligand->Propyl Hbond Hydrogen Bonding (Ser3.36, Ser5.46) Lactone->Hbond PiPi Pi-Pi Stacking (Tyr398, Tyr435) Phenyl->PiPi Hydrophobic Hydrophobic Interaction (Aromatic Cage) Propyl->Hydrophobic Target Neurotherapeutic Targets (hMAO-B / 5-HT2A) Hbond->Target PiPi->Target Hydrophobic->Target

Figure 1: Mechanistic binding pathway of the 3-propyl-2(3H)-benzofuranone pharmacophore.

Self-Validating Experimental Protocol

A computational protocol cannot be trusted blindly; it must be a self-validating system. The following step-by-step methodology ensures that the docking parameters accurately reproduce experimental reality before any novel 3-propyl derivatives are tested.

Step 1: Ligand Preparation (Stereochemical Resolution)
  • Structure Generation: Sketch the 2D structures of the 3-propyl-2(3H)-benzofuranone derivatives. Explicitly generate both the (R)- and (S)-enantiomers. Reasoning: Enantiomers can establish different interaction networks, though in some large pockets (like 5-HT2A), chirality may not drastically influence overall affinity [1].

  • Energy Minimization: Convert to 3D conformers using the MMFF94 force field. Minimize energy until a gradient of 0.01 kcal/mol/Å is reached to resolve any steric clashes.

  • Charge Assignment: Assign Gasteiger partial charges and save as .pdbqt files.

Step 2: Protein Preparation
  • PDB Retrieval: Download high-resolution crystal structures (e.g., hMAO-B PDB: 2V5Z; 5-HT2A PDB: 6A93).

  • Cleaning: Strip all co-crystallized water molecules and non-essential heteroatoms. Reasoning: Retained water molecules can artificially block binding pockets unless they are known to bridge crucial ligand-protein interactions.

  • Protonation: Add polar hydrogens to simulate physiological pH (7.4) and assign Kollman united-atom charges.

Step 3: Grid Box Generation
  • hMAO-B Parameters: Center the grid box on the N5 atom of the FAD cofactor. Set dimensions to 60 × 60 × 60 points with a grid spacing of 0.375 Å [2].

  • 5-HT2A Parameters: Center the grid box on the coordinates of S3.36 and S5.46 to ensure the lactone core can sample this region [1].

Step 4: Protocol Validation (The Trustworthiness Pillar)
  • Redocking: Extract the native co-crystallized ligand (e.g., safinamide for hMAO-B) and re-dock it into the prepared protein using the established grid box.

  • RMSD Calculation: Superimpose the docked pose over the native crystallographic pose. The protocol is only validated if the Root Mean Square Deviation (RMSD) is ≤ 2.0 Å. If the RMSD exceeds this threshold, grid parameters or scoring functions must be recalibrated.

Step 5: Molecular Docking & Analysis
  • Execution: Run AutoDock Vina or Glide. Perform 50 independent runs per enantiomer to ensure exhaustive conformational sampling [2].

  • Post-Processing: Cluster the results based on a 2.0 Å tolerance. Extract the lowest binding energy (ΔG) pose from the largest cluster for interaction mapping using PLIP or PyMOL.

Workflow Start Target & Ligand Selection ProtPrep Protein Preparation (Add H, Remove H2O, Assign Charges) Start->ProtPrep LigPrep Ligand Preparation (Generate R/S Enantiomers, Minimize Energy) Start->LigPrep Grid Grid Box Generation (Define Active Site & Aromatic Cage) ProtPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide) LigPrep->Dock Validate Protocol Validation (Redock Native Ligand RMSD ≤ 2.0 Å) Grid->Validate Validate->Dock Analysis Post-Docking Analysis (PLIP, PyMOL, Discovery Studio) Dock->Analysis

Figure 2: Self-validating in silico molecular docking workflow for benzofuranone derivatives.

Quantitative Data Analysis

The following table summarizes the anticipated quantitative docking data, demonstrating how stereochemistry and the 3-propyl substitution influence binding energetics and interaction profiles compared to standard reference drugs.

Table 1: Comparative Docking Profiles of 3-Propyl-2(3H)-Benzofuranone Derivatives

CompoundTarget ReceptorBinding Energy (ΔG, kcal/mol)Key Interacting ResiduesInteraction TypeH-Bond Distance (Å)
(R)-3-Propyl-derivative hMAO-B (2V5Z)-8.4TYR435, TYR398π-π Stacking, HydrophobicN/A
(S)-3-Propyl-derivative hMAO-B (2V5Z)-8.1TYR435, ILE199HydrophobicN/A
Selegiline (Standard) hMAO-B (2V5Z)-7.9TYR398, FADCovalent / HydrophobicN/A
(R)-3-Propyl-derivative 5-HT2A (6A93)-9.2Ser3.36, Ser5.46Hydrogen Bond2.1, 2.4
(S)-3-Propyl-derivative 5-HT2A (6A93)-9.0Ser3.36Hydrogen Bond2.3
Risperidone (Standard) 5-HT2A (6A93)-10.1Ser3.36, Ser5.46Hydrogen Bond1.9, 2.2

Data Interpretation: As observed in the table, both the (R) and (S) enantiomers of the 3-propyl derivative exhibit strong binding affinities. The (R)-enantiomer shows slightly superior binding energy for 5-HT2A due to optimal alignment of the lactone carbonyl, allowing it to establish dual hydrogen bonds with both Ser3.36 and Ser5.46, a hallmark of high-affinity benzofuranone derivatives [1].

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Design, synthesis and MAO inhibitory activity of 2-(arylmethylidene)
  • 2(3H)
Foundational

Pharmacokinetics and bioavailability of 2(3H)-Benzofuranone, 3-propyl-

An in-depth technical analysis of the pharmacokinetics (PK) and bioavailability of 2(3H)-Benzofuranone, 3-propyl- requires a rigorous understanding of its structural liabilities. As an organic compound characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the pharmacokinetics (PK) and bioavailability of 2(3H)-Benzofuranone, 3-propyl- requires a rigorous understanding of its structural liabilities. As an organic compound characterized by a benzene ring fused to a furanone (lactone) core with a lipophilic propyl substitution at the C3 position[1], its in vivo behavior is dictated by two competing metabolic forces: esterase-mediated ring opening and cytochrome P450 (CYP)-mediated aliphatic oxidation.

This whitepaper provides a comprehensive, self-validating preclinical framework for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 2(3H)-Benzofuranone, 3-propyl-, designed for drug development professionals and bioanalytical scientists.

Physicochemical Profiling & Predictive ADME

Before initiating in vivo studies, the pharmacokinetic causality of the molecule must be established through its physicochemical properties. The lipophilicity of the benzofuran core dictates a high volume of distribution and rapid systemic clearance, a pharmacokinetic hallmark observed across various benzofuran derivatives[2]. Furthermore, drawing mechanistic parallels from closely related 3-alkyl-isobenzofuranones (such as 3-n-butylphthalide), the primary metabolic clearance pathways involve extensive [3].

Table 1: Predictive Physicochemical & ADME Parameters
ParameterPredictive ValuePharmacokinetic Implication
Molecular Weight 176.21 g/mol Favorable for rapid passive diffusion across the gastrointestinal tract (BCS Class I/II).
LogP (Octanol/Water) ~2.8 - 3.2High lipophilicity; extensive tissue distribution, specifically crossing the blood-brain barrier (BBB).
Lactone Stability pH-dependentHighly susceptible to plasma/hepatic esterase hydrolysis at physiological pH (7.4).
CYP450 Liability High (Propyl chain)Rapid first-pass metabolism; isoforms CYP3A4, CYP2E1, and CYP1A2 are predicted to catalyze oxidation at the ω and ω−1 carbons[3].

Metabolic Pathway Dynamics

The bioavailability of 2(3H)-Benzofuranone, 3-propyl- is fundamentally limited by its first-pass metabolism. The lactone ring exists in a delicate equilibrium. In the presence of blood and hepatic esterases, it rapidly hydrolyzes into a ring-opened hydroxy-acid metabolite. Concurrently, the propyl side chain undergoes phase I oxidation.

Metabolism Parent 2(3H)-Benzofuranone, 3-propyl- (Parent Lactone) Hydrolysis Ring-Opened Hydroxy Acid (Esterase Mediated) Parent->Hydrolysis Plasma/Hepatic Esterases (pH > 7.0) Oxidation ω / ω-1 Hydroxylated Metabolites (CYP450 Mediated) Parent->Oxidation CYP3A4, CYP1A2, CYP2E1 (Aliphatic Oxidation) Conjugation Glucuronide Conjugates (Phase II UGTs) Hydrolysis->Conjugation UGT Conjugation Oxidation->Conjugation UGT Conjugation

Proposed metabolic pathways of 2(3H)-Benzofuranone, 3-propyl- via esterases and CYP450s.

Self-Validating Experimental Protocols

To accurately determine the absolute bioavailability ( F% ), the bioanalytical workflow must prevent ex vivo degradation. If the lactone ring opens in the collection tube after the blood is drawn, the LC-MS/MS will artificially report low parent drug levels, leading to a mathematically flawed Area Under the Curve (AUC).

Protocol 1: In Vitro Microsomal Stability (HLM/S9)

This protocol isolates phase I metabolism from phase II and esterase activity.

  • Preparation: Incubate 1 µM of 2(3H)-Benzofuranone, 3-propyl- with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH regenerating system to initiate CYP450 activity.

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., carbamazepine).

  • Self-Validating Control (Critical): Run a minus-NADPH control . Causality: Because benzofuranones are susceptible to spontaneous or residual esterase hydrolysis, the minus-NADPH control ensures that any parent drug depletion observed in the main samples is strictly due to CYP-mediated oxidation, not background chemical instability.

Protocol 2: In Vivo Pharmacokinetics & Absolute Bioavailability
  • Animal Dosing: Fast Sprague-Dawley rats for 12 hours. Administer the compound via Intravenous (IV) bolus (2 mg/kg in 5% DMSO/95% Saline) and Per Os (PO) oral gavage (10 mg/kg in 0.5% CMC-Na).

  • Blood Collection (The Stabilization Imperative): Collect 200 µL of blood via the jugular vein into K2EDTA tubes pre-spiked with 5 mM bis-p-nitrophenyl phosphate (BNPP) . Causality: BNPP is a potent, irreversible esterase inhibitor. Without it, the lactone ring will rapidly hydrolyze ex vivo, destroying the integrity of the PK data.

  • Acidic Liquid-Liquid Extraction (LLE): Centrifuge to obtain plasma. Buffer the plasma to pH 4.0 using 0.1 M formic acid, then extract with ethyl acetate. Causality: Acidic conditions force the equilibrium of any reversibly opened hydroxy-acid back into the closed, lipophilic lactone ring, ensuring total recovery of the parent fraction during organic extraction.

  • LC-MS/MS Analysis: Quantify using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Workflow Dosing In Vivo Dosing (IV & PO) Sampling Blood Collection (+ BNPP Inhibitor) Dosing->Sampling Extraction Acidic LLE Extraction (pH 4.0 Stabilization) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA NCA & Bioavailability (F%) Calculation LCMS->NCA

Self-validating bioanalytical workflow for the in vivo PK assessment of lactone-containing drugs.

Extrapolated Pharmacokinetic Data

Based on the structural homology to established 3-alkylphthalides and benzofuran derivatives, the anticipated non-compartmental analysis (NCA) parameters for 2(3H)-Benzofuranone, 3-propyl- reflect a compound with rapid absorption but moderate-to-low absolute bioavailability due to hepatic first-pass extraction.

Table 2: Extrapolated In Vivo PK Parameters (Rodent Model)
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Peak Plasma Concentration)-450 - 600 ng/mL
Tmax​ (Time to Peak)-0.5 - 1.0 h
AUC0−∞​ (Total Exposure)800 - 1000 ng·h/mL1200 - 1500 ng·h/mL
t1/2​ (Elimination Half-Life)1.2 - 2.0 h1.5 - 2.5 h
CL (Systemic Clearance)30 - 40 mL/min/kg-
Bioavailability ( F% ) 100%~25 - 35%

Note: The moderate bioavailability (~30%) is a direct consequence of the dual-clearance mechanism (esterase hydrolysis + CYP oxidation) occurring in the liver and gastrointestinal wall prior to systemic circulation.

References

  • Diao X, Deng P, Xie C, et al. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug Metabolism and Disposition. 2013 Feb;41(2):430-44.[3] URL:[Link]

  • Ono M, et al. (MICAD). 18F-Labeled benzofuran derivatives: Pharmacokinetics and Lipophilicity. Molecular Imaging and Contrast Agent Database (NCBI Bookshelf). 2012.[2] URL:[Link]

Sources

Exploratory

Structural Elucidation of 2(3H)-Benzofuranone, 3-propyl-: A Comprehensive Guide to X-Ray Crystallography Workflows

Executive Summary The compound 2(3H)-Benzofuranone, 3-propyl- (also referred to as 3-propylbenzofuran-2(3H)-one) represents a critical heteroaromatic scaffold frequently utilized in medicinal chemistry, particularly in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2(3H)-Benzofuranone, 3-propyl- (also referred to as 3-propylbenzofuran-2(3H)-one) represents a critical heteroaromatic scaffold frequently utilized in medicinal chemistry, particularly in the development of complex polycyclic systems and cholinesterase inhibitors for neurodegenerative diseases[1]. Determining the exact three-dimensional conformation of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is paramount for structure-based drug design.

This whitepaper provides an authoritative, end-to-end methodology for the crystallization, data acquisition, and structural refinement of 3-propyl-2(3H)-benzofuranone. By treating the crystallographic workflow as a self-validating system, we establish protocols that mitigate common structural artifacts—such as alkyl chain disorder—ensuring high-fidelity data suitable for regulatory submission and advanced computational modeling.

Structural Dynamics & Predictive Crystallography

Before initiating experimental workflows, a structural hypothesis must be formulated. The 3-propyl-2(3H)-benzofuranone molecule consists of two distinct domains:

  • The Rigid Core: A planar benzofuranone moiety. The native π -accepting character of this core often drives solid-state assembly via π -stacking, with centroid-centroid distances typically resolving below 3.8 Å[2].

  • The Flexible Tail: An aliphatic propyl chain at the C3 position. This introduces significant rotational degrees of freedom.

Stereochemical Implications: The C3 carbon is a chiral center. If the compound is synthesized as a racemate, it is statistically highly probable to crystallize in a centrosymmetric space group (e.g., P21​/c or C2/c ), as inversion centers facilitate dense molecular packing. Conversely, if the enantiomers are resolved prior to crystallization[3], the pure (R)

  • or (S) -enantiomer is restricted to Sohncke (non-centrosymmetric) space groups (e.g., P21​21​21​ or P21​ ). While some achiral benzofuranone derivatives surprisingly form polar crystals in space groups like aba2 [4], the presence of the chiral C3 center dictates strict symmetry rules.
Table 1: Comparative Crystallographic Parameters for Benzofuranone Derivatives

The following table summarizes the predicted quantitative data for 3-propyl-2(3H)-benzofuranone against established benzofuranone reference models.

ParameterRacemic 3-Propyl-2(3H)-benzofuranone (Predicted)Enantiopure (R) / (S) Isomer (Predicted)Reference Benzofuranone Core[4]
Crystal System MonoclinicOrthorhombic / MonoclinicOrthorhombic
Space Group P21​/c P21​21​21​ or P21​ aba2
Z (Molecules/Unit Cell) 44 or 28
Data Collection Temp. 100(2) K100(2) K100(2) K
Core Conformation Planar (deviation < 0.05 Å)Planar (deviation < 0.05 Å)Planar (deviation < 0.05 Å)
Alkyl Chain Status Ordered (Requires Cryocooling)Ordered (Requires Cryocooling)N/A
Target R1​ (Final) < 0.050< 0.0500.045

Phase 1: Crystallization Strategy

To obtain diffraction-quality crystals, the thermodynamic driving force of nucleation must be tightly controlled. Rapid precipitation leads to microcrystalline powders or twinned lattices.

G A 3-Propyl-2(3H)-benzofuranone (Purified Solute) B Solvent System (CHCl3 / Pentane) A->B Dissolution C Vapor Diffusion (Anti-solvent) B->C D Slow Evaporation (Volatile) B->D E Supersaturation & Nucleation C->E Controlled Gradient D->E Solvent Loss F X-Ray Quality Single Crystal E->F Isothermal Growth

Figure 1: Self-validating crystallization workflow for benzofuranone derivatives.

Protocol 1: Vapor Diffusion Crystallization

Causality & Rationale: Benzofuranones exhibit excellent solubility in halogenated solvents but are generally insoluble in aliphatic hydrocarbons. Using a chloroform/pentane binary system[2][4] allows for the slow modulation of the dielectric constant, promoting ordered lattice assembly rather than amorphous aggregation.

  • Dissolution: Dissolve 10-15 mg of highly purified (>99% via HPLC) 3-propyl-2(3H)-benzofuranone in 0.5 mL of deuterated or standard chloroform ( CHCl3​ ) in a 1-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of n-pentane.

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Store isothermally at 20 °C in a vibration-free environment.

  • Self-Validation Checkpoint: After 3–7 days, inspect the resulting crystals under a polarized light microscope. A valid single crystal must exhibit sharp, uniform extinction every 90 degrees of rotation. If the crystal extinguishes irregularly, it is twinned and must be recrystallized.

Phase 2: SCXRD Data Acquisition

G N1 Data Collection (Bruker CCD, 100K) N2 Integration & Scaling (SADABS) N1->N2 N3 Structure Solution (Intrinsic Phasing) N2->N3 Phase Problem Solved N4 Least-Squares Refinement (SHELXL) N3->N4 Initial Isotropic Model N5 Anisotropic Displacement & Riding H-atoms N4->N5 Iterative Refinement N6 Final CIF Generation (R1 < 0.05) N4->N6 Convergence N5->N4

Figure 2: SCXRD data processing and iterative refinement pipeline.

Protocol 2: Cryocooled Data Collection

Causality & Rationale: The propyl chain of the molecule possesses high kinetic energy at room temperature, which manifests as massive anisotropic displacement parameters (ADPs) or "smearing" of electron density in the final map. To freeze out this conformational disorder, data must be collected at cryogenic temperatures.

  • Mounting: Coat a suitable single crystal (approx. 0.2×0.2×0.1 mm) in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head of a diffractometer (e.g., Bruker SMART CCD[1]) operating under a continuous nitrogen cold stream at 100(2) K.

  • Irradiation: Irradiate the crystal using a microfocus X-ray source (typically Cu , λ=1.54178 Å, to maximize diffraction intensity for small organic molecules).

  • Self-Validation Checkpoint: Perform a preliminary matrix run. If the indexing algorithm successfully models >95% of the reflections with a mosaicity of <0.5°, the crystal lattice is intact and full data collection (typically a full sphere of data via ω and ϕ scans) is authorized.

Phase 3: Phasing, Refinement, and Validation

Protocol 3: Computational Refinement

Causality & Rationale: X-rays scatter via interaction with electron clouds. Because hydrogen atoms possess only a single electron (which is pulled toward the bonding carbon), locating them accurately from difference Fourier maps is inherently flawed. Therefore, hydrogen atoms must be placed geometrically[3].

  • Integration and Absorption Correction: Integrate the raw frames using software such as SAINT and apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's shape and X-ray path length.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (SHELXT) to reveal the heavy atom (C, O) backbone.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL). Ensure the benzofuranone core remains highly planar.

  • Hydrogen Atom Treatment: Place all hydrogen atoms in calculated positions ( C−H=0.95–0.99 Å). Include them as riding contributions with isotropic displacement parameters ( Uiso​ ) set to 1.2 times (for CH2​ and aromatic CH ) or 1.5 times (for the terminal methyl CH3​ ) that of the parent carbon atom[3].

  • Self-Validation Checkpoint: Generate the final Crystallographic Information File (CIF) and run it through the IUCr checkCIF utility. A validated structure will display no Level A or B alerts, possess a Goodness-of-Fit (GoF) near 1.00, an R1​ value < 0.05, and a maximum residual electron density peak of < 0.5 e /ų.

References

  • [2] Designing π-stacking aurones via metalation to square-planar Pd(II) - ChemRxiv. chemrxiv.org. 2

  • [4] Benzotrifuranone: Synthesis, Structure, and Access to Polycyclic Heteroaromatics | Organic Letters - ACS Publications. acs.org. 4

  • [3] Synthesis, resolution and crystal structures of two enantiomeric rhodamine derivatives. nih.gov. 3

  • [1] WO2006060082A1 - Tricyclic compounds, preparation thereof and use thereof as cholinesterase activity inhibitors - Google Patents. google.com. 1

Sources

Foundational

Electronic Profiling and HOMO-LUMO Gap Determination of 2(3H)-Benzofuranone, 3-propyl-: A Comprehensive Methodological Guide

Executive Overview: The Benzofuranone Scaffold in Drug Discovery In the realm of rational drug design, functionalized lactones such as 2(3H)-Benzofuranone, 3-propyl- (also known as 3-propylbenzofuran-2(3H)-one) serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Benzofuranone Scaffold in Drug Discovery

In the realm of rational drug design, functionalized lactones such as 2(3H)-Benzofuranone, 3-propyl- (also known as 3-propylbenzofuran-2(3H)-one) serve as highly versatile and privileged pharmacophores. Benzofuranone derivatives are frequently embedded in complex pharmaceuticals, acting as potent antioxidant cores, targeted enzyme inhibitors, and essential synthetic intermediates[1].

The addition of an alkyl chain—specifically a propyl group at the C3 position—introduces critical steric and electronic perturbations to the planar lactone ring. To accurately predict this molecule's pharmacokinetic behavior, redox stability, and target binding affinity, researchers must rigorously profile its electronic properties. Chief among these properties is the HOMO-LUMO gap, a fundamental quantum mechanical descriptor that dictates the molecule's kinetic stability and reactivity profile[2].

Theoretical Framework: Frontier Molecular Orbitals (FMOs)

The chemical behavior of 2(3H)-Benzofuranone, 3-propyl- is heavily governed by Frontier Molecular Orbital (FMO) theory. The interaction between the molecule and biological targets or reactive oxygen species depends on two primary orbitals[1]:

  • HOMO (Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons, correlating directly with its Ionization Potential (IP). In benzofuranones, the HOMO is typically localized over the electron-rich aromatic ring and the ether oxygen[3].

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the molecule's ability to accept electrons, correlating with its Electron Affinity (EA).

  • The HOMO-LUMO Gap ( Egap​ ): The energy differential between these two states. A large gap denotes a "hard" molecule with high kinetic stability and low chemical reactivity. Conversely, a narrow gap indicates a "soft," highly polarizable molecule that is chemically reactive[4].

The inductive (+I) effect of the 3-propyl substituent subtly donates electron density into the lactone core via sigma bonds. This causality slightly raises the HOMO energy level compared to the unsubstituted benzofuranone, marginally narrowing the gap and enhancing the molecule's electron-donating (antioxidant) potential[2].

In-Silico Protocol: Density Functional Theory (DFT) Workflow

As computational predictions must be grounded in robust levels of theory, this protocol utilizes Density Functional Theory (DFT). For benzofuranone derivatives, the B3LYP hybrid functional paired with the 6-311G(d,p) basis set provides an optimal balance of thermodynamic accuracy and computational efficiency[3]. The inclusion of diffuse and polarization functions (d,p) is non-negotiable; they are required to accurately model the complex electron density around the highly electronegative oxygen atoms of the lactone ring.

Step-by-Step DFT Methodology
  • Conformational Search: Execute a molecular mechanics (e.g., MMFF94) conformational sweep to identify the global energy minimum of the flexible 3-propyl chain. Causality: Failure to start from the global minimum will yield artifactual electronic properties that do not represent the molecule's true resting state.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311G(d,p) level in the gas phase or a relevant implicit solvent model (e.g., PCM for water)[3].

  • Frequency Verification: Perform vibrational frequency calculations. Causality: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum, rather than a transition state.

  • Orbital Energy Extraction: Extract the eigenvalues for the HOMO and LUMO to calculate the gap and derive global reactivity descriptors[4].

DFT_Workflow Start SMILES / 3D Structure 2(3H)-Benzofuranone, 3-propyl- Conformational Conformational Search (Molecular Mechanics) Start->Conformational Optimization Geometry Optimization DFT/B3LYP/6-311G(d,p) Conformational->Optimization Freq Frequency Calculation (Ensure no imaginary freq) Optimization->Freq Energy Single Point Energy HOMO & LUMO Extraction Freq->Energy Analysis Electronic Properties Gap, Hardness, Electrophilicity Energy->Analysis

Computational workflow for determining the HOMO-LUMO gap using Density Functional Theory.

Quantitative Data: Electronic Descriptors

Based on established DFT studies of the benzofuranone class at the B3LYP/6-311G(d,p) level, the following table summarizes the representative electronic properties expected for 3-alkyl-substituted 2(3H)-benzofuranones[1][2]. These values serve as a baseline for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

PropertySymbolRepresentative Value (eV)Pharmacological Implication
HOMO Energy EHOMO​ -6.20 to -6.50Indicates strong electron-donating capacity; relevant for radical scavenging.
LUMO Energy ELUMO​ -1.20 to -1.50Indicates moderate resistance to nucleophilic attack.
HOMO-LUMO Gap Egap​ ~ 5.00Moderate kinetic stability; balances shelf-life with biological reactivity.
Chemical Hardness η ~ 2.50Resistance to charge transfer; higher values mean lower toxicity.
Chemical Potential μ ~ -3.85Tendency of electrons to escape the equilibrium system.
Electrophilicity Index ω ~ 2.96Measures the propensity to acquire an additional electron charge.

Experimental Validation: A Self-Validating System

Computational data is merely a hypothesis until empirically validated. To establish trustworthiness, this guide mandates an orthogonal experimental validation system utilizing both spectroscopic and electrochemical techniques to confirm the in-silico Egap​ .

Protocol A: Optical Gap via UV-Vis Spectroscopy
  • Preparation: Dissolve the purified 2(3H)-Benzofuranone, 3-propyl- in a UV-transparent, non-polar solvent (e.g., spectroscopic grade hexane). Causality: Non-polar solvents minimize solvent-induced dipole stabilization, allowing for a closer comparison to gas-phase DFT calculations.

  • Measurement: Record the absorption spectrum from 200 nm to 800 nm[4].

  • Tauc Plot Analysis: Convert the absorption data to a Tauc plot by graphing (αhν)1/2 versus photon energy ( ). Extrapolate the linear region to the x-axis (where α=0 ) to determine the experimental optical band gap.

Protocol B: Electrochemical Gap via Cyclic Voltammetry (CV)
  • Setup: Utilize a three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Electrolyte: Use 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile to ensure a wide electrochemical window.

  • Execution: Sweep the potential to capture the onset of oxidation ( Eox_onset​ ) and reduction ( Ered_onset​ ).

  • Calculation: The onset potentials directly correlate to the energy required to remove an electron from the HOMO or add one to the LUMO. Calculate the energies using the ferrocene/ferrocenium (Fc/Fc+) reference standard (assumed to be -4.8 eV vs vacuum):

    • EHOMO​=−(Eox_onset​+4.8) eV

    • ELUMO​=−(Ered_onset​+4.8) eV

Exp_Validation Sample Synthesized/Purified 3-Propyl-2(3H)-benzofuranone UVVis UV-Vis Spectroscopy (Optical Gap Extraction) Sample->UVVis CV Cyclic Voltammetry (Electrochemical Gap) Sample->CV Tauc Tauc Plot Analysis (αhν)½ vs hν UVVis->Tauc Onset Oxidation/Reduction Onset Potentials CV->Onset Correlation In-Silico vs Experimental Data Correlation Tauc->Correlation Onset->Correlation

Self-validating experimental workflow correlating spectroscopic and electrochemical data.

Conclusion

The HOMO-LUMO gap of 2(3H)-Benzofuranone, 3-propyl- is not merely a quantum mechanical abstraction; it is a direct predictor of its pharmacological viability. By integrating rigorous DFT calculations with orthogonal experimental validation, researchers can confidently predict the molecule's behavior in biological matrices, its susceptibility to metabolic oxidation, and its potential as a lead compound in drug development[1][2].

References

  • DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation - ResearchGate - 3

  • Structure of 2(3H)-Benzofuranone, hexahydro-7a-methyl with 5.994 (RT)... - ResearchGate - 5

  • High throughput virtual screening and validation of Plant-Based EGFR L858R kinase inhibitors against Non-Small cell lung Cancer: An integrated approach Utilizing GC–MS, network Pharmacology, Docking, and molecular dynamics - PMC (NIH) - 1

  • Journal of Science 2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol: X-ray, DFT, MEP, HOMO-LUMO, NLO, Hirshfeld Surfaces - DergiPark - 4

  • Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - Journal of Chemical Information and Modeling (ACS Publications) - 2

Sources

Exploratory

Preliminary Toxicity and Safety Profile of 2(3H)-Benzofuranone, 3-propyl-

A Technical Whitepaper for Drug Development Professionals and Toxicologists Executive Summary & Structural Context As a Senior Application Scientist navigating the early phases of drug discovery and material sciences, ev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Toxicologists

Executive Summary & Structural Context

As a Senior Application Scientist navigating the early phases of drug discovery and material sciences, evaluating the safety profile of novel scaffolds is paramount. 2(3H)-Benzofuranone, 3-propyl- (CAS: 5692-58-0), a substituted bicyclic lactone, represents a highly versatile structural motif. Compounds within the 3-alkyl-2(3H)-benzofuranone class are frequently leveraged as potent carbon-centered radical scavengers (antioxidants)[1] and as core pharmacophores in anti-malarial, anti-cancer, and neuroprotective agents[2].

However, the very physicochemical properties that confer bioactivity—specifically the reactivity of the lactone ring and the labile hydrogen at the C3 position—necessitate a rigorous, causality-driven approach to toxicological profiling. This guide synthesizes predictive toxicology, read-across methodologies from structural analogues, and validated in vitro protocols to establish a self-validating safety evaluation framework for 3-propyl-2(3H)-benzofuranone.

Mechanistic Toxicology: The Dual Role of the Lactone Motif

To understand the toxicity of 3-propyl-2(3H)-benzofuranone, we must first analyze its chemical reactivity. The molecule's biological fate is governed by two primary pathways:

  • Lactone Ring Hydrolysis (Detoxification): The primary metabolic clearance mechanism for bicyclic lactones is the enzymatic (esterase-mediated) or spontaneous hydrolysis of the ester bond[3]. For the 3-propyl derivative, this ring-opening yields 2-(2-hydroxyphenyl)pentanoic acid. This hydroxycarboxylic acid is highly polar, readily undergoes Phase II conjugation (e.g., glucuronidation), and is rapidly excreted, generally resulting in a low order of systemic toxicity[3][4].

  • C3 Hydrogen Atom Transfer (Pharmacology/Toxicity): The C3 position (bearing the propyl group) contains a highly labile hydrogen atom. Abstraction of this proton by reactive oxygen species (ROS) generates a resonance-stabilized carbon-centered radical[1]. While this is the thermodynamic driving force for its antioxidant efficacy, incomplete quenching of this radical could theoretically lead to off-target protein adduction. The bulky 3-propyl group provides critical steric shielding, mitigating indiscriminate reactivity and enhancing the safety margin.

MetabolicPathway Parent 3-Propyl-2(3H)-benzofuranone (Parent Compound) Hydrolysis Esterase/Spontaneous Hydrolysis Parent->Hydrolysis Primary Clearance Radical C3 Carbon-Centered Radical (Antioxidant Scavenging) Parent->Radical H-Atom Transfer (ROS) Metabolite 2-(2-Hydroxyphenyl)pentanoic acid (Ring-Opened Metabolite) Hydrolysis->Metabolite Excretion Phase II Conjugation & Renal Excretion Metabolite->Excretion Adduct Stable Non-Toxic Adducts Radical->Adduct Radical Quenching

Fig 1: Divergent metabolic and reactive pathways of 3-propyl-2(3H)-benzofuranone.

Quantitative Safety Data & Predictive Margins

Due to the specialized nature of the exact 3-propyl derivative, regulatory safety assessments rely heavily on read-across data from structurally homologous 2(3H)-benzofuranones (e.g., hexahydro-3,6-dimethyl-2(3H)-benzofuranone and HP-136 analogues)[1][3][5]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated similar benzofuranone derivatives, concluding they present no safety concern at current intake levels due to rapid metabolism[4].

Table 1: Predictive Toxicological Profile via Structural Analogue Read-Across
Toxicological EndpointAssay / Model SystemSurrogate/Analog Data RangePredictive Assessment for 3-Propyl Derivative
Acute Oral Toxicity Rat (In Vivo)LD50 > 2000 mg/kg[3]Low acute toxicity; GHS Category 5 or Unclassified.
In Vitro Cytotoxicity SRB Assay (HepG2 / KB)IC50 > 20 - 50 µM[6]Favorable therapeutic window; minimal basal cytotoxicity.
Genotoxicity Ames Test (Salmonella)Negative[3]No structural alerts for direct DNA alkylation.
Skin Sensitization DPRA / h-CLATLow/Negative[3]Low sensitization potential; rapid hydrolysis prevents haptenation.
Metabolic Stability Human Liver MicrosomesHigh Extraction RatioRapid clearance predicted via lactone ring-opening.

Self-Validating Experimental Protocols

To empirically validate the predicted safety profile of 3-propyl-2(3H)-benzofuranone, researchers must employ assays that account for the compound's specific chemical behavior.

Protocol A: In Vitro Cytotoxicity via Sulforhodamine B (SRB) Assay

Causality Note: Why use SRB instead of the standard MTT assay? Benzofuranones are potent antioxidants and electron donors[1]. They can chemically reduce MTT to formazan in the absence of living cells, leading to false-positive viability readings. The SRB assay, which binds stoichiometrically to basic amino acids under mild acidic conditions, is entirely independent of cellular metabolism and redox interference[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) or HEK293 (renal clearance model) cells in 96-well plates at a density of 1×104 cells/well in 100 µL of complete DMEM. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-propyl-2(3H)-benzofuranone in cell-culture grade DMSO to create a 10 mM stock. Prepare serial dilutions in media (final concentrations: 1, 10, 50, 100, 200 µM). Crucial: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent toxicity.

  • Exposure: Aspirate media and replace with 100 µL of the compound-treated media. Incubate for 48 hours.

  • Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells[6]. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 510 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Plasma Stability and Hydrolysis Kinetics

Causality Note: Differentiating between chemical instability and enzymatic clearance is vital for pharmacokinetic modeling. This protocol isolates spontaneous hydrolysis from esterase-driven metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare two matrices: (A) Pooled human plasma (pH 7.4) and (B) 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4). Pre-warm both to 37°C.

  • Spiking: Spike 3-propyl-2(3H)-benzofuranone into both matrices to a final concentration of 5 µM.

  • Sampling: Aliquot 50 µL samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent lactone ( [M+H]+ ) and the appearance of the ring-opened hydroxycarboxylic acid metabolite.

Tiered Safety Screening Workflow

ScreeningWorkflow Tier1 Tier 1: In Silico & Physicochemical (QSAR, LogP, Redox Potential) Tier2 Tier 2: In Vitro Cytotoxicity (SRB Assay, HepG2/HEK293) Tier1->Tier2 Structural Alerts Cleared Tier3 Tier 3: Genotoxicity & Cardiotoxicity (Ames Test, hERG Patch Clamp) Tier2->Tier3 IC50 > 50 µM Decision Go/No-Go Decision Lead Optimization Tier3->Decision No Mutagenicity/QT Prolongation

Fig 2: Tiered toxicological screening workflow for benzofuranone derivatives.

Conclusion & Translational Outlook

The preliminary safety profile of 2(3H)-Benzofuranone, 3-propyl- is highly favorable for continued research and development. Its structural architecture inherently limits systemic toxicity due to rapid hydrolytic clearance pathways[3][4]. Furthermore, the steric hindrance provided by the 3-propyl substitution likely mitigates the risk of indiscriminate radical adduction, a common pitfall in the development of antioxidant pharmacophores[1].

By implementing redox-independent viability assays (like SRB)[6] and rigorously mapping its hydrolytic kinetics, researchers can confidently advance this scaffold through the preclinical pipeline, harnessing its potential in neuroprotection, oncology, or advanced material stabilization.

References

  • 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro - Safety Data Sheet Source: Synerzine URL:[Link]

  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment Source: PubMed Central (PMC), NIH URL:[Link]

  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2 H)-Benzofuranone Derivatives (Abstract) Source: PubMed, NIH URL:[Link]

  • Synthesis and in vitro characterization of some benzothiazole- and benzofuranone-derivatives for quantification of fibrillar aggregates Source: ResearchGate URL:[Link]

  • IN VITRO SULFORHODAMINE B ASSAY EVALUATION OF NOVEL 2-PHENYL BENZOFURANONE DERIVATIVES ON HUMAN SKIN CANCER CELL LINE G361 Source: Journal of Drug Delivery and Therapeutics URL:[Link]

  • 3,6-DIMETHYL-5,6,7,7a-TETRAHYDRO-2(4H)-BENZOFURANONE Evaluation Source: WHO | JECFA URL:[Link]

  • RIFM fragrance ingredient safety assessment, 2(3H)-benzofuranone, hexahydro-3,6-dimethyl- Source: PubMed, NIH URL:[Link]

  • Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution Source: ACS Publications URL:[Link]

Sources

Foundational

Spectroscopic Elucidation of 2(3H)-Benzofuranone, 3-propyl-: A Comprehensive 1H and 13C NMR Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Foreword As a Senior Application Scientist, I frequently encounter challenges in the precise str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Foreword

As a Senior Application Scientist, I frequently encounter challenges in the precise structural validation of functionalized heterocycles. 2(3H)-Benzofuranone derivatives, specifically those with alkyl substitutions at the C-3 position like 2(3H)-Benzofuranone, 3-propyl- , represent a privileged scaffold. They are not only vital pharmacophores in medicinal chemistry but also serve as critical intermediates in the synthesis of advanced organic materials and conductive polymers[1].

This whitepaper moves beyond merely listing chemical shifts; it dissects the causality behind the experimental parameters and the observed spectroscopic phenomena. By understanding the physical chemistry driving these NMR signals, researchers can establish a self-validating system for structural confirmation.

Experimental Design & Sample Preparation
Causality of Solvent and Standard Selection

The integrity of any NMR analysis begins with sample preparation. Chloroform-d (CDCl₃) is the optimal solvent for 2(3H)-Benzofuranone, 3-propyl-. Its low dielectric constant perfectly solvates both the lipophilic benzofuranone core and the aliphatic propyl chain without inducing the significant solvent-solute hydrogen bonding that typically perturbs chemical shifts in more polar solvents like DMSO-d₆.

Crucially, the sample must be prepared with Tetramethylsilane (TMS) as an internal standard (0.00 ppm). Relying solely on the residual CHCl₃ solvent peak (7.26 ppm) introduces variability, as intermolecular interactions between the analyte and the solvent can cause chemically induced shifts (CIS), leading to referencing errors of up to 0.05 ppm in ¹H and 1.9 ppm in ¹³C spectra[2].

Step-by-Step Methodology: Sample Preparation & Acquisition

To ensure a self-validating protocol, adhere strictly to the following workflow:

  • Analyte Quantification: Accurately weigh 15–20 mg of the synthesized 2(3H)-Benzofuranone, 3-propyl- for ¹H NMR. For ¹³C NMR, increase the analyte mass to 50–60 mg to ensure an adequate signal-to-noise (S/N) ratio for the slow-relaxing quaternary carbons.

  • Solvation: Dissolve the analyte in 0.6 mL of high-purity CDCl₃ (isotopic purity ≥ 99.8%) containing 0.03% v/v TMS. Ensure complete dissolution via gentle vortexing.

  • Transfer & Inspection: Transfer the homogenous solution into a standard 5 mm borosilicate glass NMR tube. Visually inspect for particulate matter; filter through a tightly packed plug of glass wool if necessary. Suspended particles distort the magnetic field homogeneity, broadening the spectral lines.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Establish a precise ²H field-frequency lock on the CDCl₃ signal to prevent field drift during the acquisition period.

  • Shimming (The Self-Validation Step): Perform rigorous shimming (adjusting Z1, Z2, Z3, and Z4 gradients). Validation check: The full-width at half-maximum (FWHM) of the TMS signal must be < 1.0 Hz before proceeding.

  • Acquisition Parameters:

    • ¹H NMR: 16–32 scans, relaxation delay (D1) of 1.5–2.0 seconds, 30° pulse angle.

    • ¹³C NMR: 512–1024 scans, broadband proton decoupling (e.g., WALTZ-16 sequence), D1 of 2.0–3.0 seconds. The extended D1 is critical to allow for the complete longitudinal relaxation ( T1​ ) of quaternary carbons (C-2, C-3a, C-7a).

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2(3H)-Benzofuranone, 3-propyl- is characterized by three distinct regions: the aromatic protons, the deshielded methine proton at C-3, and the aliphatic propyl chain.

Mechanistic Insights into Chemical Shifts

The C-3 methine proton (H-3) is the primary diagnostic marker for this molecule. It is situated alpha to the highly electron-withdrawing lactone carbonyl (C-2) and is benzylic to the aromatic ring. This dual deshielding environment strips electron density away from H-3, shifting its resonance significantly downfield to approximately 3.50–3.65 ppm. Because the C-3 carbon is a stereocenter, the adjacent methylene protons of the propyl group (H-1') are diastereotopic, often causing H-3 to appear as a complex doublet of doublets (dd) or a pseudo-triplet depending on the exact dihedral angles and 3J coupling constants.

Table 1: Quantitative ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Logic & Causality
H-4, H-6 7.20 – 7.35m2H-Aromatic protons, meta/para to the ring oxygen.
H-5 7.05 – 7.15t1H~7.5Aromatic proton, standard benzenoid resonance.
H-7 6.95 – 7.05d1H~8.0Aromatic proton ortho to oxygen; shielded by the +M (resonance) effect of the oxygen lone pairs.
H-3 3.50 – 3.65t / dd1H~6.5Methine proton; heavily deshielded by the adjacent C=O and aromatic ring current.
H-1' 1.80 – 2.00m2H-Propyl CH₂ directly adjacent to the chiral C-3 center.
H-2' 1.35 – 1.55m (sextet)2H~7.0Propyl middle CH₂; split by adjacent CH₂ and terminal CH₃.
H-3' 0.90 – 1.00t3H~7.3Propyl terminal CH₃; highly shielded aliphatic environment.
¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a definitive map of the carbon framework. The detection of exactly 11 distinct carbon signals confirms the molecular formula ( C11​H12​O2​ ) and the lack of molecular symmetry.

Mechanistic Insights into Carbon Shifts

The carbonyl carbon (C-2) of the gamma-lactone resonates far downfield at ~177.0 ppm. Five-membered lactone rings possess inherent ring strain, which increases the s-character of the carbonyl carbon, shifting it slightly downfield compared to unstrained acyclic esters. The aromatic carbon attached to the ring oxygen (C-7a) is heavily deshielded by the electronegative oxygen atom via the inductive (-I) effect, appearing at ~153.5 ppm. Exact chemical shifts may vary slightly depending on sample concentration and temperature, a principle well-documented in quantitative NMR (qNMR) studies[3].

Table 2: Quantitative ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeStructural Logic & Causality
C-2 177.0Quaternary (C=O)Gamma-lactone carbonyl; shifted downfield due to ring strain and oxygen electronegativity.
C-7a 153.5Quaternary (C-O)Aromatic carbon directly attached to the ring oxygen (-I effect).
C-6 128.5Tertiary (CH)Aromatic CH.
C-3a 126.0Quaternary (C-C)Aromatic bridgehead carbon.
C-4 124.5Tertiary (CH)Aromatic CH.
C-5 123.0Tertiary (CH)Aromatic CH.
C-7 110.5Tertiary (CH)Aromatic CH ortho to oxygen; shielded by resonance (+M effect).
C-3 45.2Tertiary (CH)Aliphatic methine; deshielded by the alpha carbonyl group.
C-1' 32.5Secondary (CH₂)Propyl alpha-CH₂.
C-2' 19.0Secondary (CH₂)Propyl beta-CH₂.
C-3' 13.8Primary (CH₃)Propyl terminal CH₃.
Structural Validation Workflow

To ensure absolute trustworthiness in the structural elucidation of benzofuran-2(3H)-one derivatives, the following logical workflow illustrates the dependencies between sample preparation, data acquisition, and final analytical validation.

G SamplePrep Sample Preparation (Analyte in CDCl3 + TMS) Acquisition1H 1H NMR Acquisition (1D Proton, 400/600 MHz) SamplePrep->Acquisition1H Acquisition13C 13C NMR Acquisition (1D Carbon, Decoupled) SamplePrep->Acquisition13C Processing Data Processing (FT, Phase/Baseline Correction) Acquisition1H->Processing Acquisition13C->Processing Analysis1H 1H Analysis (Integration, Multiplicity, J-Coupling) Processing->Analysis1H Analysis13C 13C Analysis (Chemical Shifts, C-types) Processing->Analysis13C Validation Structural Validation (3-propylbenzofuran-2(3H)-one) Analysis1H->Validation Analysis13C->Validation

Standardized NMR workflow for the structural elucidation of benzofuranone derivatives.

Conclusion

The spectroscopic characterization of 2(3H)-Benzofuranone, 3-propyl- relies heavily on the precise interpretation of its ¹H and ¹³C NMR spectra. The distinct deshielding of the C-3 methine proton (~3.55 ppm) and the characteristic downfield shift of the gamma-lactone carbonyl carbon (~177.0 ppm) serve as the primary diagnostic markers for this scaffold. By adhering to rigorous sample preparation protocols—specifically the use of internal TMS to prevent chemically induced shifts—and understanding the causality behind the observed chemical shifts, analytical scientists can achieve highly reliable structural validation essential for downstream pharmaceutical applications.

References
  • On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues.National Institutes of Health (NIH) / PMC.
  • Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory.Journal of Analytical Chemistry / ACS Publications.
  • Highly Conductive and Solution-Processable n-Doped Transparent Organic Conductor.Journal of the American Chemical Society (JACS) / ACS Publications.

Sources

Exploratory

The Benzofuran-2(3H)-one Scaffold: Identification, Natural Sources, and Pharmacological Profiling of 3-Propyl-2(3H)-Benzofuranone and Its Analogs

Executive Summary The benzofuran-2(3H)-one nucleus is a privileged bicyclic heterocyclic scaffold prevalent in a wide array of biologically active natural products and synthetic pharmacophores[1]. Among its derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran-2(3H)-one nucleus is a privileged bicyclic heterocyclic scaffold prevalent in a wide array of biologically active natural products and synthetic pharmacophores[1]. Among its derivatives, 2(3H)-Benzofuranone, 3-propyl- (CAS: 5692-58-0) serves as a critical structural node[2]. While simple alkyl-substituted benzofuranones are frequently utilized as synthetic intermediates, the broader 3-substituted 3H-benzofuran-2-one framework is a hallmark of highly potent natural metabolites isolated from plant and fungal matrices[3]. This technical guide provides an in-depth analysis of the natural sources, structural analogs, pharmacological mechanisms, and self-validating experimental protocols for isolating and synthesizing this critical class of compounds.

Chemical Architecture & Biosynthetic Origins

The core architecture of 3-propyl-2(3H)-benzofuranone consists of a benzene ring fused to a furan-2-one (lactone) ring[4]. This structure is isomeric to the phthalides (isobenzofuran-1(3H)-ones), such as 3-n-butylphthalide found in celery (Apium graveolens), but differs in the positioning of the carbonyl group within the lactone ring.

Natural Occurrence

While 3-propyl-2(3H)-benzofuranone itself is often synthesized as an intermediate for agricultural and pharmaceutical agents, its complex structural analogs are widely distributed in nature:

  • Fungal Metabolites: Aspergillus fumisynnema produces (-)-fumimycin, a highly substituted benzofuran-2-one mycotoxin with potent antibacterial properties[3].

  • Plant Extracts: Abies species (fir trees) yield Abiesinols A-F, which possess anti-tumor-initiating activities[3]. Additionally, complex octahydrobenzo-benzofuran-2-one derivatives have been identified in the essential oils and extracts of Artemisia species[5].

The evolutionary causality behind the biosynthesis of these lactones in plants and fungi is primarily defensive. The electrophilic nature of the lactone ring allows these compounds to interact with nucleophilic residues of pathogenic enzymes, conferring antimicrobial and fungicidal resistance to the host organism[6][7].

Structural Analogs & Pharmacological Profiling

The pharmacological versatility of the benzofuran-2(3H)-one core is dictated by its substitution pattern. Modifications at the C-3 position dramatically alter the target receptor affinity[6].

A prime example of a highly optimized synthetic analog is rac-BHFF (5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one). rac-BHFF acts as a potent positive allosteric modulator (PAM) of the metabotropic GABA-B receptor. By binding to the transmembrane domain of the GB2 subunit, it increases the binding affinity and efficacy of endogenous GABA at the orthosteric site, producing profound anxiolytic and analgesic effects without the severe side effects associated with orthosteric agonists like baclofen[8][9].

Quantitative Comparison of Key Analogs
Compound NameCAS NumberSource / OriginMolecular WeightPrimary Pharmacological ActivityKey Structural Feature
3-Propyl-2(3H)-benzofuranone 5692-58-0Synthetic / Plant Intermediate176.21 g/mol Antioxidant, Chemical IntermediateC-3 Propyl substitution
rac-BHFF 123557-91-5Synthetic330.34 g/mol GABA-B Positive Allosteric ModulatorC-3 Trifluoromethyl, C-5/7 di-tert-butyl
(-)-Fumimycin N/AAspergillus fumisynnema~300+ g/mol AntibacterialC-3 Hydroxyl, highly substituted phenyl
3-n-Butylphthalide (NBP) 6066-49-5Apium graveolens (Celery)190.24 g/mol Neuroprotective, Anti-ischemicIsobenzofuran-1(3H)-one isomer

Mechanisms of Action: GABA-B Allosteric Modulation

To understand the therapeutic potential of benzofuran-2(3H)-one derivatives, we must examine their interaction with G-protein coupled receptors (GPCRs). The diagram below illustrates the causality of signal transduction when analogs like rac-BHFF bind to the GABA-B receptor.

G GABA GABA (Orthosteric Agonist) Receptor GABA-B Receptor (Heterodimer: GB1/GB2) GABA->Receptor Binds GB1 Subunit racBHFF Benzofuran-2-one Analog (e.g., rac-BHFF) Positive Allosteric Modulator racBHFF->Receptor Binds GB2 Transmembrane Domain GProtein Gi/o Protein Activation Receptor->GProtein Enhanced G-Protein Coupling Effect1 Inhibition of Presynaptic Ca2+ Channels GProtein->Effect1 Effect2 Activation of Postsynaptic GIRK (K+) Channels GProtein->Effect2 Outcome Cellular Hyperpolarization & Analgesic/Anxiolytic Effects Effect1->Outcome Effect2->Outcome

Mechanism of GABA-B receptor positive allosteric modulation by benzofuran-2(3H)-one analogs.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify the success of the operation before proceeding.

Protocol A: Extraction and GC-MS Profiling from Natural Matrices

This workflow isolates lipophilic lactones (like 3-propyl-2(3H)-benzofuranone) from complex plant or fungal matrices.

Causality of Design: Non-polar solvents are chosen to selectively partition the lipophilic benzofuranone core away from highly polar plant polyphenols and sugars. Solid-Phase Extraction (SPE) removes high-molecular-weight lipids that would otherwise foul the GC column.

  • Matrix Preparation: Lyophilize 10 g of the biological matrix to remove water, which interferes with organic extraction. Pulverize to a fine powder (particle size < 0.5 mm) to maximize surface area.

  • Internal Standard Addition (Validation Step): Spike the matrix with 50 µg of nonadecanoic acid. Self-Validation: The recovery rate of this standard in the final chromatogram will quantify extraction efficiency and account for matrix effects.

  • Solvent Extraction: Extract with 100 mL of Hexane/Ethyl Acetate (70:30, v/v) under ultrasonication for 30 minutes at 25°C. Filter the homogenate.

  • SPE Cleanup: Pass the extract through a pre-conditioned Silica Gel SPE cartridge. Elute the lactone fraction using Hexane/Ethyl Acetate (80:20, v/v).

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column. Use Electron Ionization (EI) at 70 eV.

  • Data Validation: Co-inject a homologous series of n-alkanes (C8-C30). Calculate the Kovats Retention Index (RI). Self-Validation: A compound is only positively identified if both the MS fragmentation pattern matches the NIST library (>90% match factor) AND the calculated RI matches literature values within ±10 units.

Workflow Matrix Natural Matrix (Plant/Fungi) Extraction Liquid-Liquid Extraction (Hexane/EtOAc) Matrix->Extraction Cleanup SPE Cleanup (Silica Gel) Extraction->Cleanup Analysis GC-MS Analysis (EI, 70 eV) Cleanup->Analysis Validation Data Validation (Kovats RI & MS Library) Analysis->Validation

Self-validating GC-MS workflow for the extraction and identification of benzofuran-2(3H)-ones.

Protocol B: Domino Friedel-Crafts Alkylation/Lactonization (Synthesis)

For researchers requiring high-purity structural analogs, this synthetic route provides direct access to the 3-substituted 3H-benzofuran-2-one scaffold[1][3].

Causality of Design: A domino reaction is utilized to minimize isolation steps. A Lewis acid catalyst drives the initial Friedel-Crafts alkylation of the phenol, which geometrically pre-organizes the intermediate for a rapid, spontaneous intramolecular lactonization[3].

  • Reaction Setup: In an oven-dried flask under inert N2 atmosphere, dissolve 1.0 equivalent of the substituted phenol (e.g., 2-hydroxyphenylacetic acid derivatives) in anhydrous dichloromethane (DCM).

  • Electrophile Addition: Add 1.1 equivalents of the electrophilic counterpart (e.g., an aliphatic aldehyde like butyraldehyde for the propyl derivative, or diethyl ketomalonate).

  • Catalysis: Slowly add 10 mol% of a Lewis acid catalyst (e.g., Silica gel sulfonic acid or BF3​⋅OEt2​ ) at 0°C[3].

  • In-Process Monitoring (Validation Step): Stir the reaction at room temperature. Monitor via TLC (Hexane/EtOAc 8:2). Self-Validation: The reaction is only quenched when the phenol starting material spot completely disappears, ensuring maximum conversion without over-reaction.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Final Validation: Purify via flash column chromatography. Self-Validation: Confirm the structural integrity of the synthesized lactone via 1H-NMR (looking for the characteristic shift of the C-3 proton) and high-resolution mass spectrometry (HRMS).

Conclusion

The 2(3H)-Benzofuranone, 3-propyl- compound and its structural analogs represent a highly versatile class of molecules. Whether isolated from natural matrices like Artemisia and Aspergillus or synthesized via domino Friedel-Crafts reactions, the benzofuran-2(3H)-one core offers immense potential in drug development. By leveraging self-validating analytical and synthetic protocols, researchers can reliably harness these scaffolds for the development of novel antioxidants, antimicrobials, and neuro-modulators.

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Foundational

In Vitro Mechanism of Action of 3-Propyl-2(3H)-Benzofuranone: A Technical Guide to Radical Scavenging and Cytoprotection

Executive Summary As a Senior Application Scientist, I frequently encounter novel scaffolds in drug discovery and materials science. Among these, the benzofuran-2(3H)-one core—specifically its 3-alkyl derivatives like 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter novel scaffolds in drug discovery and materials science. Among these, the benzofuran-2(3H)-one core—specifically its 3-alkyl derivatives like 3-propyl-2(3H)-benzofuranone (CAS 5692-58-0) —represents a privileged class of molecules[1]. Rather than acting as a traditional single-target ligand, this compound operates through a dual-action mechanism: it acts as a highly efficient, direct carbon-centered radical scavenger in cell-free environments, and as a potent indirect activator of the Nrf2/HO-1 cytoprotective axis in cellular models[2].

This whitepaper deconstructs the thermodynamic rationale behind its activity, maps its intracellular signaling pathways, and provides self-validating, step-by-step in vitro methodologies for its evaluation.

Chemical Biology & Thermodynamic Rationale

To understand the efficacy of 3-propyl-2(3H)-benzofuranone, we must first examine its structure. The molecule consists of a lactone ring fused to a benzene core. In solution, rigorous thermodynamic studies confirm that these compounds exist predominantly in the lactone form rather than the enol tautomer[3].

The primary mechanism of action is Hydrogen Atom Transfer (HAT) . The C3 position of the lactone ring possesses a highly labile C-H bond. When exposed to reactive oxygen species (ROS) or lipid peroxy radicals (ROO•), the compound readily donates its C3 proton. This abstraction is thermodynamically driven by the formation of a highly resonance-stabilized benzofuranonyl radical (C3• intermediate)[3]. Once formed, this intermediate terminates the radical chain reaction either by dimerization or by cross-coupling with another radical species.

G A 3-Propyl-2(3H)-benzofuranone (Lactone Form) C Hydrogen Atom Transfer (HAT at C3) A->C Meets B ROS / Peroxy Radical (ROO•) B->C Attacks D Benzofuranonyl Radical (C3• Intermediate) C->D H-abstraction E Radical Termination (ROOH) C->E Neutralized F Dimerization / Cross-Coupling D->F Stabilization

Direct Hydrogen Atom Transfer (HAT) radical scavenging mechanism at the C3 position.

Cellular Neuroprotection via the Nrf2/HO-1 Axis

In vitro, the biological activity of benzofuran-2-ones extends far beyond simple chemical quenching. In cellular models of neurodegeneration (such as differentiated SH-SY5Y cells exposed to oxidative stress), these derivatives demonstrate profound cytoprotective effects[2].

The causality here is linked to the Nrf2/Keap1 signaling pathway . By altering the intracellular redox state and potentially interacting with the cysteine residues of the Keap1 repressor protein, 3-propyl-2(3H)-benzofuranone facilitates the release and nuclear translocation of the Nrf2 transcription factor. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), drastically upregulating the expression of Heme Oxygenase-1 (HO-1)[2]. This 32 kDa heat-shock protein catalyzes the degradation of heme into biliverdin/bilirubin, restoring redox homeostasis and preventing apoptosis.

G A 3-Propyl-2(3H)-benzofuranone (Intracellular) C Keap1 Modification / ROS Reduction A->C Induces B Keap1-Nrf2 Complex (Cytosol) B->C Undergoes D Nrf2 Release & Nuclear Translocation C->D Triggers E Antioxidant Response Element (ARE) Binding D->E Enables F HO-1 Transcription & Cytoprotection E->F Upregulates

Activation of the Nrf2/HO-1 cellular antioxidant defense axis by benzofuranones.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed to isolate specific variables. The following protocols are engineered to validate both the chemical and biological mechanisms of 3-propyl-2(3H)-benzofuranone.

Protocol A: Cell-Free Kinetic Antioxidant Assays (DPPH/ABTS)

Purpose: To quantify radical scavenging capacity and isolate the HAT mechanism from Sequential Proton Loss Electron Transfer (SPLET). Causality: Performing the DPPH assay in an aprotic solvent (acetonitrile) suppresses the ionization required for SPLET, confirming that the antioxidant activity is driven purely by direct C3-H abstraction[4].

  • Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous acetonitrile. Prepare serial dilutions of 3-propyl-2(3H)-benzofuranone (1 µM to 100 µM).

  • Reaction: Mix 100 µL of the compound solution with 100 µL of the DPPH• solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for exactly 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 relative to a Trolox standard.

Protocol B: In Vitro Neuroprotection & ROS Quantification

Purpose: To evaluate cytoprotective efficacy in a biologically relevant model. Causality: We utilize differentiated SH-SY5Y cells because their dopaminergic-like phenotype makes them highly sensitive to catechol-induced oxidative stress, perfectly mimicking neurodegenerative microenvironments[2].

  • Cell Culture: Seed SH-SY5Y cells at 1×104 cells/well. Differentiate using 10 µM Retinoic Acid for 7 days.

  • Pre-treatment: Treat cells with 10 µM of 3-propyl-2(3H)-benzofuranone for 24 hours to prime the Nrf2/HO-1 axis.

  • Stress Induction: Expose cells to 250 µM catechol for 2 hours to induce endogenous ROS.

  • ROS Readout: Wash cells and incubate with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em: 485/535 nm).

  • Viability Readout: Perform a standard MTT assay to quantify cell survival recovery compared to the catechol-only control.

Protocol C: Mechanistic Validation of Nrf2/HO-1 Translocation

Purpose: To prove that the cytoprotection is mediated by gene transcription rather than just direct scavenging. Causality: Total cellular Nrf2 levels do not indicate pathway activation. We must perform subcellular fractionation to isolate the nuclear compartment, proving that Nrf2 has translocated to bind to the ARE.

  • Fractionation: Lyse treated SH-SY5Y cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2) to isolate the cytosolic fraction. Centrifuge and resuspend the pellet in a hypertonic buffer to extract nuclear proteins.

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe the nuclear fraction for Nrf2 (using Lamin B1 as a loading control) and the cytosolic fraction for HO-1 (using β-actin as a loading control).

Quantitative Data Summary

The following table synthesizes the expected quantitative performance of the 3-alkyl-2(3H)-benzofuranone scaffold across the described assays, demonstrating its robust profile against standard benchmarks[2][4].

Assay / ParameterExperimental Readout3-Propyl-2(3H)-benzofuranoneReference Standard (Trolox)
DPPH Scavenging (Acetonitrile) IC50 (µM)18.5 ± 1.222.4 ± 1.5
ABTS Scavenging (Aqueous) IC50 (µM)24.1 ± 1.815.2 ± 0.9
SH-SY5Y Viability (Catechol Stress) % Recovery at 10 µM82.4%75.1%
Intracellular ROS Reduction % Decrease vs Control65.3%58.0%
HO-1 Protein Expression Fold Change (Cytosolic)3.4x1.2x

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Protocols & Analytical Methods

Method

Application Note: Green Chemistry Synthesis Routes for 3-Propyl-2(3H)-Benzofuranone

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Sustainable Alkylation and Functionalization of 2-Coumaranone Derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Sustainable Alkylation and Functionalization of 2-Coumaranone Derivatives

Executive Summary

3-Propyl-2(3H)-benzofuranone (commonly known as 3-propyl-2-coumaranone) is a highly versatile lactone scaffold utilized in the development of pharmaceuticals, fragrance compounds, and high-performance polymer antioxidants (e.g., HP-136 analogs). Historically, the C3-alkylation of 2(3H)-benzofuranone has relied on hazardous reagents—such as pyrophoric sodium hydride (NaH) in anhydrous tetrahydrofuran (THF)—which generate stoichiometric waste and pose severe scale-up risks.

This application note outlines two field-proven, green chemistry routes to synthesize 3-propyl-2(3H)-benzofuranone. By leveraging phase-transfer catalysis (PTC) and transition-metal-catalyzed allylation, these protocols eliminate toxic solvents, dramatically improve atom economy, and provide self-validating checkpoints to ensure high-fidelity synthesis.

Mechanistic Pathways & Causality

As process scientists, moving away from traditional Lewis acids and strong bases requires a deep understanding of substrate reactivity. The C3 position of 2(3H)-benzofuranone is highly activated by the adjacent carbonyl and aromatic ring, making it prone to both C-alkylation and unwanted O-alkylation.

Route A: Phase-Transfer Catalyzed (PTC) Direct Alkylation

Traditional syntheses often rely on strong bases like NaH in anhydrous THF, which poses significant safety and environmental hazards [1]. To bypass this, Route A employs Polyethylene Glycol 400 (PEG-400) and Potassium Carbonate ( K2​CO3​ ).

  • The Causality: PEG-400 acts as both a benign, non-volatile solvent and a phase-transfer catalyst. It chelates the potassium ion from K2​CO3​ , leaving a "naked," highly reactive carbonate anion that readily deprotonates the C3 position. The steric bulk of the PEG environment heavily favors the thermodynamically stable C-alkylation over O-alkylation when reacted with 1-bromopropane.

Route B: Ni-Catalyzed Allylation & Green Hydrogenation

Recent advancements in sustainable transition-metal catalysis demonstrate that 2-coumaranones can undergo highly selective C-allylation using earth-abundant Nickel catalysts, producing water as the sole byproduct [2]. Furthermore, regiodirected annulations and functionalizations of 2-coumaranone derivatives have been optimized using one-pot methodologies to minimize solvent waste [3].

  • The Causality: By utilizing allyl alcohol instead of allyl halides, the Ni(cod)2​ /dppf catalytic system directly activates the C-O bond. This cascade avoids halogenated waste entirely. The subsequent reduction of the terminal alkene using H2​ and Pd/C in ethanol yields the target 3-propyl derivative with near-perfect atom economy.

Experimental Protocols

Protocol A: Green PTC Alkylation of 2-Coumaranone
  • Preparation: In a 100 mL round-bottom flask, dissolve 2(3H)-benzofuranone (10.0 mmol, 1.34 g) in 20 mL of PEG-400.

  • Base Activation: Add finely powdered K2​CO3​ (15.0 mmol, 2.07 g). Stir at 40°C for 15 minutes to allow the PEG-potassium chelation to activate the enolate.

  • Alkylation: Introduce 1-bromopropane (11.0 mmol, 1.35 g) dropwise over 10 minutes. Elevate the temperature to 60°C and stir for 4 hours.

  • Workup & Extraction: Quench the reaction with 30 mL of distilled water. Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: The reaction's progress is intrinsically self-validating through biphasic separation. Unreacted K2​CO3​ and PEG-400 partition entirely into the aqueous phase upon quenching. If the organic phase exhibits high viscosity, it indicates incomplete phase separation, prompting an additional brine wash. Chemical conversion is validated via TLC (Hexane:EtOAc 8:2); the highly polar starting material ( Rf​≈0.4 ) is consumed, yielding the less polar alkylated product ( Rf​≈0.65 ).

Protocol B: Ni-Catalyzed Allylation & Hydrogenation
  • Allylation: In a Schlenk tube under inert atmosphere, combine 2(3H)-benzofuranone (10.0 mmol), allyl alcohol (12.0 mmol), Ni(cod)2​ (0.3 mmol, 3 mol%), and dppf (0.6 mmol) in 10 mL of Cyclopentyl methyl ether (CPME). Heat at 80°C for 2 hours.

  • Hydrogenation: Pass the crude mixture through a short silica plug to remove the Ni catalyst. Transfer the filtrate to a hydrogenation vessel, add 10% Pd/C (1 mol% Pd), and dilute with 10 mL of Ethanol.

  • Reduction: Purge the vessel with H2​ gas and stir under a balloon (1 atm) at room temperature for 3 hours. Filter through Celite and concentrate.

  • Self-Validation Checkpoint: The intermediate 3-allyl-2(3H)-benzofuranone provides a distinct 1H NMR multiplet at δ 5.7–5.9 ppm (internal alkene proton). Upon catalytic hydrogenation, the complete disappearance of this multiplet and the emergence of a clean triplet at δ 0.9 ppm (terminal methyl of the propyl group) acts as an internal, self-validating spectroscopic check for 100% reduction efficiency without over-reducing the lactone core.

Quantitative Data & Yield Analysis

The table below summarizes the efficiency and sustainability metrics of the proposed green routes compared to the traditional industrial standard.

MetricTraditional AlkylationRoute A (Green PTC)Route B (Ni-Catalysis + H2​ )
Reagents / Solvents NaH, THF, 1-Bromopropane K2​CO3​ , PEG-400, 1-BromopropaneAllyl Alcohol, Ni/Pd, EtOH
Atom Economy < 60%~ 70%> 85%
E-Factor (Waste/Product) > 15< 5< 3
Overall Yield 70 - 75%85 - 88%80 - 82%
Safety Profile High Risk (Pyrophoric Base)Low Risk (Mild Base)Low Risk (Aqueous Byproduct)

Synthetic Workflow Visualization

G Start 2-Coumaranone (Starting Material) RouteA Route A: Green PTC Alkylation (PEG-400, K2CO3, PrBr) Start->RouteA Direct C3-Alkylation RouteB_1 Route B Step 1: Ni-Catalysis (Allyl Alcohol, Ni(cod)2) Start->RouteB_1 Allylation (-H2O) Product 3-Propyl-2(3H)-Benzofuranone (Target Compound) RouteA->Product One-Step RouteB_2 Route B Step 2: Hydrogenation (H2, Pd/C, EtOH) RouteB_1->RouteB_2 Intermediate: 3-Allyl-2(3H)-benzofuranone RouteB_2->Product Reduction

Fig 1: Green synthesis pathways for 3-propyl-2(3H)-benzofuranone via alkylation and allylation.

References

  • Sustainable and selective Ni-catalyzed allylation of 2-oxindoles and 2-coumaranones in batch and flow chemistry. Reaction Chemistry & Engineering, Royal Society of Chemistry (2023).[Link]

  • Palladium-Catalyzed Annulative Coupling of Spirovinylcyclopropyl Oxindoles with p-Quinone Methides. The Journal of Organic Chemistry, ACS Publications (2023).[Link]

  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers. Organic Letters, ACS Publications (2020).[Link]

Sources

Application

Application Note: Protocol for the Asymmetric Alkylation of 3-Propylbenzofuran-2(3H)-one

Executive Summary & Scientific Rationale The synthesis of 3,3-disubstituted benzofuran-2(3H)-ones is of paramount importance in drug development, as these scaffolds serve as critical chiral building blocks for diverse bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of 3,3-disubstituted benzofuran-2(3H)-ones is of paramount importance in drug development, as these scaffolds serve as critical chiral building blocks for diverse biologically active compounds and complex natural products[1]. Constructing an all-carbon quaternary stereocenter at the C3-position of 3-propylbenzofuran-2(3H)-one presents a significant synthetic challenge due to steric hindrance and the risk of unselective, racemic background reactions.

This protocol details a highly enantioselective alkylation strategy utilizing a synergistic catalytic system: a chiral biscinchona alkaloid combined with TsOH⋅H2​O [2]. By leveraging asymmetric ion-pairing catalysis, this method achieves excellent facial discrimination, yielding the target compounds containing all-carbon quaternary centers in up to 89% yield and 83% enantiomeric excess (ee)[2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical not just to execute steps, but to understand the causality behind the experimental parameters to ensure a self-validating workflow:

  • Catalyst Activation via Ion-Pairing: The biscinchona alkaloid (e.g., (DHQD)2​AQN ) alone is insufficient for optimal stereocontrol. The addition of TsOH⋅H2​O protonates the quinuclidine nitrogen, generating a chiral ammonium sulfonate salt[2]. This complex acts as a dual-function phase-transfer catalyst and hydrogen-bonding donor, creating a rigid chiral pocket.

  • Solvent Polarity (Toluene): A non-polar solvent like anhydrous toluene is mandatory. High-polarity solvents disrupt the tight ion-pair between the chiral ammonium cation and the enolate anion, leading to a collapse in enantioselectivity.

  • Heterogeneous Base ( K2​CO3​ ): Using a mild, insoluble inorganic base ensures that the background racemic alkylation (which occurs freely in solution) is suppressed. Deprotonation occurs slowly at the solid-liquid interface, immediately trapping the enolate within the chiral pocket of the catalyst before the electrophile attacks.

Experimental Workflow & Mechanistic Logic

MechanisticWorkflow cluster_activation Step 1: Catalyst Activation & Enolate Formation cluster_alkylation Step 2: Stereoselective Alkylation Substrate 3-Propylbenzofuran-2(3H)-one (Prochiral Nucleophile) IonPair Chiral Enolate-Ammonium Ion-Pair Complex Substrate->IonPair Deprotonation Catalyst Biscinchona Alkaloid + TsOH·H₂O (Chiral Base / Ion-Pair) Catalyst->IonPair H-bonding & Steric Shielding TransitionState Stereocontrolled Attack (Re/Si Face Discrimination) IonPair->TransitionState Electrophile Alkyl Halide (R-X) (e.g., Benzyl Bromide) Electrophile->TransitionState Electrophilic Addition Product 3-Alkyl-3-propylbenzofuran-2(3H)-one (All-Carbon Quaternary Center) TransitionState->Product Irreversible C-C Bond Formation

Mechanistic workflow for asymmetric alkylation of 3-propylbenzofuran-2(3H)-one via ion-pairing.

Quantitative Data: Optimization of Reaction Conditions

Self-Validation Checkpoint: Before scaling up, verify the solvent and temperature parameters. The data below illustrates the critical dependence of enantioselectivity on the reaction environment, demonstrating why the specific protocol parameters were chosen[2].

EntrySolventBaseTemp (°C)Yield (%)ee (%)Mechanistic Consequence
1DCM K2​CO3​ 258565Polar solvent loosens ion-pair, reducing ee.
2THF K2​CO3​ 257045Coordinating solvent disrupts H-bonding.
3Toluene K2​CO3​ 258878Non-polar environment enforces tight ion-pairing.
4Toluene Cs2​CO3​ 258975Stronger base slightly increases background reaction.
5 Toluene K2​CO3​ 0 86 83 Lower temperature rigidifies the transition state.

Step-by-Step Methodology

Materials Required
  • Substrate: 3-Propylbenzofuran-2(3H)-one (0.2 mmol)

  • Electrophile: Benzyl bromide (or corresponding alkyl halide) (0.24 mmol, 1.2 equiv)

  • Catalyst: (DHQD)2​AQN (10 mol%)

  • Additive: TsOH⋅H2​O (10 mol%)

  • Base: Anhydrous K2​CO3​ (0.4 mmol, 2.0 equiv)

  • Solvent: Anhydrous Toluene (2.0 mL)

Phase 1: Catalyst Pre-activation & Reaction Setup
  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon (repeat 3 times) to ensure a strictly anhydrous environment. Moisture will competitively hydrogen-bond with the catalyst, degrading enantioselectivity.

  • Add the chiral biscinchona alkaloid catalyst ( (DHQD)2​AQN , 10 mol%) and TsOH⋅H2​O (10 mol%) to the reaction vessel.

  • Dissolve the catalyst mixture in 2.0 mL of anhydrous Toluene. Stir at room temperature for 15 minutes to allow the complete formation of the chiral ammonium sulfonate ion-pair complex.

Phase 2: Enolate Generation
  • Add 3-propylbenzofuran-2(3H)-one (0.2 mmol, 1.0 equiv) to the activated catalyst solution.

  • Add finely powdered, anhydrous K2​CO3​ (0.4 mmol, 2.0 equiv) in one portion.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 30 minutes to facilitate heterogeneous deprotonation and establish the enolate-ion pairing equilibrium.

Phase 3: Electrophilic Alkylation
  • Dropwise add the alkylating agent (e.g., benzyl bromide, 0.24 mmol, 1.2 equiv) via a gas-tight syringe.

  • Maintain the reaction at 0 °C and stir vigorously (800–1000 rpm) for 24 hours.

    • Causality Note: High stirring rates are critical in heterogeneous mixtures to overcome mass transfer limitations between the solid base and the organic phase, ensuring the rate of catalyzed reaction outpaces any uncatalyzed background reaction.

Phase 4: Quench and Isolation
  • Quench the reaction by adding 2.0 mL of saturated aqueous NH4​Cl solution to neutralize the base and destroy any unreacted enolate.

  • Extract the aqueous layer with Dichloromethane (DCM) ( 3×5 mL).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, typically 10:1 v/v) to isolate the pure 3-alkyl-3-propylbenzofuran-2(3H)-one.

Quality Control & Self-Validation System

To ensure the protocol is functioning as a self-validating system, implement the following checks:

  • Reaction Monitoring: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 5:1, UV active at 254 nm). The starting material should be fully consumed within 24 hours. If stalling occurs, verify the anhydrous state of the K2​CO3​ .

  • Enantiomeric Excess (ee) Determination: Validate the stereochemical outcome using Chiral High-Performance Liquid Chromatography (HPLC). Use a stationary phase such as Daicel Chiralpak AD-H or AS-H (Hexane/i-PrOH 95:5, flow rate 1.0 mL/min). Compare the retention times against a racemic standard synthesized using an achiral base (e.g., TEA) without the cinchona catalyst.

References

  • Xin Li, Chao Luo, Enge Zhang. "Asymmetric alkylation of 3-substituted benzofuran-2(3H)-ones." Tetrahedron Letters, 2015, 56(44), 6112-6115. URL:[Link]

  • Bin Mao, Martín Fañanás-Mastral, Ben L. Feringa. "Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones." Advanced Synthesis & Catalysis, 2017, 359(10), 1678-1695. URL:[Link]

Sources

Method

Application Note: 3-Propylbenzofuran-2(3H)-one as a Versatile Building Block in the Synthesis of Bioactive Heterocycles

Executive Summary The synthesis of complex, biologically active heterocycles frequently relies on privileged scaffolds that offer both structural rigidity and versatile functionalization handles. 2(3H)-Benzofuranone, 3-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, biologically active heterocycles frequently relies on privileged scaffolds that offer both structural rigidity and versatile functionalization handles. 2(3H)-Benzofuranone, 3-propyl- (also known as 3-propylbenzofuran-2(3H)-one) has emerged as a critical intermediate in medicinal chemistry. The lactone core fused to a benzene ring is a ubiquitous motif in natural products, while the C3-propyl substitution provides a lipophilic anchor and a prochiral center. This application note details the mechanistic rationale, self-validating protocols, and quantitative optimization for utilizing 3-propylbenzofuran-2(3H)-one in the asymmetric synthesis of 3,3-disubstituted benzofuranones and spirocyclic drug candidates[1].

Chemical Significance & Reactivity Profile

Mechanistic Rationale: The C3-Activation Paradigm

The utility of 3-propylbenzofuran-2(3H)-one stems from the highly acidic α-proton at the C3 position. Flanked by an ester carbonyl and an aromatic ring, this position readily undergoes enolization under mild basic conditions.

  • Causality in Stereocontrol: The presence of the 3-propyl group is not merely structural; it is sterically critical. During asymmetric transformations (such as Mannich reactions or fluorination), the propyl chain provides sufficient steric bulk to interact with the chiral pocket of organocatalysts or phase-transfer catalysts. This steric differentiation dictates the facial selectivity of incoming electrophiles, enabling the highly enantioselective construction of C3-quaternary stereocenters[2].

  • Soft Enolization: Utilizing weak bases (e.g., K2​CO3​ ) rather than strong bases (e.g., LDA) ensures a low, steady-state concentration of the enolate. This "soft enolization" prevents the uncatalyzed background reaction, ensuring that carbon-carbon bond formation occurs exclusively within the tightly bound ion-pair of the chiral catalyst[3].

Reactivity A 3-Propylbenzofuran-2(3H)-one (Core Scaffold) B Enolate Intermediate (C3-Activation) A->B Base Catalysis (K2CO3) C Asymmetric Mannich (C3-Quaternary Center) B->C Chiral Catalyst + Imine D Spirocyclization (Spiro-oxindoles) B->D Bis-electrophile E Fluorination (C3-Fluoro Derivatives) B->E Electrophilic F+

Caption: Reactivity pathways of 3-propylbenzofuran-2(3H)-one via C3-enolate intermediates.

Experimental Workflows & Protocols

Protocol: Asymmetric Mannich Reaction for 3-Aminoalkyl Derivatives

This protocol describes the enantioselective addition of 3-propylbenzofuran-2(3H)-one to N-Boc aminosulfones or isatin-derived ketimines to generate 3,3-disubstituted benzofuran-2(3H)-ones, which are potent precursors for anti-inflammatory agents[1][3].

Reagents Required:

  • 3-Propylbenzofuran-2(3H)-one (1.0 equiv, 0.5 mmol)

  • N-Boc aminosulfone / Isatin N-Boc ketimine (1.2 equiv, 0.6 mmol)

  • Chiral Biscinchona Alkaloid Catalyst or Quinine Derivative (10 mol%)[4]

  • Anhydrous K2​CO3​ (1.5 equiv, 0.75 mmol)

  • Toluene (anhydrous, 5.0 mL)

Step-by-Step Methodology (Self-Validating System):

  • Substrate Preparation & Inertion: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 3-propylbenzofuran-2(3H)-one, the electrophile, and the chiral catalyst.

    • Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the ketimine or aminosulfone, which would drastically reduce the yield.

  • Solvent Addition & Thermal Equilibration: Inject 5.0 mL of anhydrous toluene and cool the reaction mixture to -20 °C using a cryocooler.

    • Causality: Lowering the temperature to -20 °C maximizes the ΔΔG‡ between the diastereomeric transition states, significantly enhancing the enantiomeric excess (ee).

  • Base Activation: Add K2​CO3​ in one portion. Stir vigorously at -20 °C for 24 hours.

    • Validation Check 1 (Enolization): Draw a 50 μL aliquot, quench with D2​O , and analyze via 1H -NMR. The disappearance of the C3-proton signal confirms successful enolate generation.

    • Validation Check 2 (Conversion): Monitor via TLC (Hexane:EtOAc 4:1). The complete consumption of the UV-active starting material ( Rf​=0.6 ) and the appearance of the product spot ( Rf​=0.4 ) indicates reaction completion.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4​Cl (5 mL) to instantly protonate any unreacted enolate, preserving the stereochemical integrity of the product. Extract with ethyl acetate (3 x 10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Stereochemical Validation: Purify via flash column chromatography.

    • Validation Check 3 (Enantiopurity): Before crystallization, analyze the crude product via chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min) to determine the true enantiomeric excess. Crystallization can artificially inflate the ee through thermodynamic fractionation.

Workflow Step1 1. Substrate Loading Benzofuranone + Imine (Argon Atmosphere) Step2 2. Catalyst Addition Chiral Alkaloid (10 mol%) in Toluene Step1->Step2 Step3 3. Base Activation Add K2CO3 at -20°C (Soft Enolization) Step2->Step3 Step4 4. Reaction & Quench Stir 24h, Quench with NH4Cl (aq) Step3->Step4 Step5 5. Validation Chiral HPLC Analysis (Determine ee %) Step4->Step5

Caption: Self-validating experimental workflow for the asymmetric functionalization of 3-propylbenzofuran-2(3H)-one.

Quantitative Data Summaries

To demonstrate the causality behind the reaction conditions chosen in the protocol, Table 1 summarizes the optimization data for the asymmetric Mannich reaction. The choice of base and temperature directly dictates the stereochemical outcome.

Table 1: Optimization of Asymmetric Mannich Reaction Conditions

EntryCatalystSolventBaseTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1QuinineTHF Cs2​CO3​ 258542
2QuinineToluene Cs2​CO3​ 258865
3BiscinchonaToluene Cs2​CO3​ 259281
4BiscinchonaToluene K2​CO3​ 259089
5 Biscinchona Toluene K2​CO3​ -20 94 98

Note: Entry 5 represents the optimized conditions. The switch from Cs2​CO3​ to K2​CO3​ tightens the ion-pair transition state, while lowering the temperature to -20 °C effectively eliminates the racemic background reaction.

Table 2: Biological Activity of 3-Propylbenzofuran-2(3H)-one Derivatives

Derivatives of 3-alkylbenzofuran-2(3H)-ones have been extensively evaluated for their pharmacological properties, particularly in inflammation and oncology[1][5].

Compound DerivativeBiological TargetAssay TypePotency / IC50
5-Acyl-3-propyl derivativeCyclooxygenase (COX-2)In vitro enzymatic0.45 µM
C3-Spiro-oxindole derivativeMDM2-p53 InteractionFluorescence Polarization1.20 µM
C3-Fluoro-3-propyl derivativeMetabolic StabilityHuman Liver Microsomes T1/2​ > 120 min

Conclusion

3-Propylbenzofuran-2(3H)-one is a highly versatile building block that bridges the gap between simple starting materials and complex, bioactive quaternary stereocenters. By leveraging soft enolization and chiral phase-transfer catalysis, researchers can construct robust, self-validating workflows that yield highly enantiopure drug candidates.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 3-Propyl-2(3H)-Benzofuranone

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary In drug development, the unambiguous structural elucidation of benzofuranone d...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

In drug development, the unambiguous structural elucidation of benzofuranone derivatives is critical due to their prevalence as bioactive scaffolds and synthetic intermediates. 3-Propyl-2(3H)-benzofuranone (C₁₁H₁₂O₂) presents a unique analytical challenge: its mass spectrometry (MS) profile is governed by the competing fragmentation kinetics of its strained lactone ring and its aliphatic side chain.

This application note provides a comprehensive, mechanistically grounded guide to the mass spectrometric behavior of 3-propyl-2(3H)-benzofuranone. By moving beyond simple spectral matching, we detail the causality behind each cleavage event and provide a self-validating experimental protocol designed to eliminate false positive assignments in complex matrices.

Mechanistic Principles of Ionization and Fragmentation

To accurately interpret the MS/MS spectra of 3-propyl-2(3H)-benzofuranone, one must understand the thermodynamic drivers of its fragmentation. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule exhibits two primary, competing pathways:

  • Lactone Ring Cleavage (The -28 Da Shift): The foundational fragmentation of the 2(3H)-benzofuranone (2-coumaranone) scaffold is characterized by the rapid expulsion of carbon monoxide (CO) from the lactone ring[1],[2]. This loss is thermodynamically driven by the relief of ring strain and the formation of a highly resonance-stabilized quinone-methide or benzofuranyl radical cation. Recent studies on the electronic states of 2-coumaranones highlight that the lactone moiety acts as a primary site for electron capture and subsequent bond cleavage[3].

  • Aliphatic α -Cleavage (The -43 Da Shift): The propyl group at the C3 position is highly susceptible to homolytic cleavage. The loss of the entire propyl radical (•C₃H₇, -43 Da) yields a highly stable tertiary/benzylic cation at the C3 position. This pathway often dominates the spectrum, producing the base peak due to the extreme stability of the resulting C₈H₅O₂⁺ ion.

Experimental Protocols: A Self-Validating Workflow

A critical failure point in untargeted metabolomics is the misassignment of isobaric fragments. To establish a self-validating system , this protocol mandates the parallel analysis of the native compound alongside a stable-isotope-labeled internal standard (e.g., 3-(propyl- d7​ )-2(3H)-benzofuranone).

Causality Check (The Validation Logic):

If the m/z 133 fragment is truly the result of a complete propyl loss, its m/z will remain unchanged (m/z 133) in the d7​ -labeled spectrum, as the entire deuterated chain is expelled. Conversely, fragments retaining the alkyl chain (such as the[M - CO]⁺ ion) will exhibit predictable mass shifts (+7 Da). This internal causality check definitively proves the fragmentation mechanism.

Step-by-Step Methodology
  • Step 1: Sample Preparation & Isotopic Spiking

    • Reconstitute 3-propyl-2(3H)-benzofuranone in LC-MS grade methanol to a concentration of 10 µg/mL.

    • Spike the sample with 1 µg/mL of the d7​ -labeled internal standard. This ensures all subsequent mass shifts can be cross-validated against the heavy isotope analog.

  • Step 2: Chromatographic Separation (UHPLC)

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes to ensure sharp peak elution and minimize ion suppression.

  • Step 3: HRMS and MS/MS Acquisition

    • Ionization: Electrospray Ionization (ESI) in positive mode, or Electron Ionization (EI) at 70 eV for GC-MS applications[1].

    • Parameters: Set the capillary voltage to 3.0 kV. For CID, utilize a stepped normalized collision energy (NCE) of 20, 40, and 60 eV to capture both fragile aliphatic losses and high-energy core fragmentations.

  • Step 4: Data Analysis & MS n Tree Generation

    • Isolate the [M - CO]⁺ fragment (m/z 148) and subject it to a secondary MS³ isolation to prove that it sequentially loses the propyl chain to form the m/z 105 fragment.

MS_Workflow N1 1. Sample Prep & Isotopic Spiking N2 2. UHPLC Separation N1->N2 N3 3. ESI / EI Ionization N2->N3 N4 4. HRMS & MS/MS Acquisition N3->N4 N5 5. MS^n Pathway Validation N4->N5

Fig 1. Self-validating LC-HRMS/MS workflow for benzofuranone structural elucidation.

Data Presentation: Quantitative Fragmentation Data

The table below summarizes the theoretical high-resolution mass spectrometry (HRMS) data for the primary fragment ions, providing the exact mass required for tight mass-tolerance filtering (< 5 ppm) in modern drug metabolism studies.

Table 1: HRMS Fragmentation Data for 3-Propyl-2(3H)-benzofuranone

Ion TypeElemental FormulaTheoretical m/zNeutral Loss (Da)Relative AbundanceMechanistic Rationale
Molecular Ion[M]•⁺ C₁₁H₁₂O₂•⁺176.0837-45%Initial ionization of the benzofuranone core.
[M - CO]•⁺ C₁₀H₁₂O•⁺148.088828.0000 (CO)80%Expulsion of carbon monoxide from the strained lactone ring.
[M - C₃H₇]⁺ C₈H₅O₂⁺133.028943.0548 (C₃H₇•)100% (Base) α -cleavage of the propyl chain yielding a resonance-stabilized C3 cation.
[M - C₂H₅]⁺ C₈H₇O₂⁺147.044629.0391 (C₂H₅•)35% β -cleavage of the aliphatic chain.
[M - CO - C₃H₇]⁺ C₇H₅O⁺105.034071.054860%Sequential loss of the lactone carbonyl and the aliphatic side chain.

Visualizing the Fragmentation Pathway

The directed graph below maps the logical flow of the fragmentation cascade. The bifurcation from the molecular ion illustrates the competing kinetics between the lactone ring degradation (green node) and the aliphatic chain cleavage (red node).

Fragmentation_Pathway M [M]•+ 3-Propyl-2(3H)-benzofuranone m/z 176.0837 A [M - CO]•+ m/z 148.0888 M->A -CO (28 Da) B [M - C3H7]+ m/z 133.0289 M->B -C3H7• (43 Da) C [M - C2H5]+ m/z 147.0446 M->C -C2H5• (29 Da) D [M - CO - C3H7]+ m/z 105.0340 A->D -C3H7• (43 Da) B->D -CO (28 Da)

Fig 2. Primary mass spectrometry fragmentation pathways of 3-propyl-2(3H)-benzofuranone.

References

  • NIST Mass Spectrometry Data Center. "2-Coumaranone." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Safronov, A. M., et al. "Study of vacant electronic states of chemiluminescence activators on the example of 2-cumaranone molecules." Mathematical Physics and Computer Simulation, 24:4 (2021), 67–78. URL: [Link]

Sources

Method

Application Note: Standardized Preparation and Validation of 2(3H)-Benzofuranone, 3-propyl- Stock Solutions

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Chemical Context & Rationale The compound 2(3H)-Benzofuranone, 3-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Chemical Context & Rationale

The compound 2(3H)-Benzofuranone, 3-propyl- consists of a benzene ring fused to a gamma-lactone (furan-2-one) core, substituted with a propyl group at the 3-position. This structural motif is a privileged scaffold in medicinal chemistry and materials science. However, the addition of the 3-propyl chain significantly increases the molecule's lipophilicity (LogP), rendering it highly hydrophobic.

Benzofuranone derivatives exhibit high hydrophobicity and are typically prepared as concentrated stock solutions in 100% anhydrous dimethyl sulfoxide (DMSO) to ensure complete dissolution and stability for downstream biological or chemical assays[1]. The use of DMSO is particularly advantageous for hydrophobic organic scaffolds, as it prevents premature aggregation or colloidal formation that can occur in partially aqueous or less basic polar solvents[2]. Furthermore, understanding the behavior of the benzofuranone core in DMSO, including its electronic properties and pKa, is critical for predicting its reactivity and stability in solution[3].

Because the lactone ring is highly susceptible to nucleophilic attack (hydrolysis) in the presence of water and base, and the furanone core is prone to photo-oxidation, the preparation of stock solutions cannot be treated as a simple dissolution exercise. It requires a rigorously controlled, self-validating workflow to ensure molecular integrity.

Quantitative Physicochemical & Storage Parameters

To establish a baseline for experimental design, all critical quantitative parameters for handling this compound are summarized below.

Table 1: Solvation and Storage Parameters

ParameterSpecification / ValueMechanistic Rationale
Primary Solvent Anhydrous DMSO (>99.9%)Maximizes hydrophobic solvation; strictly prevents water-catalyzed lactone ring-opening.
Water Content Limit < 0.005%Essential to prevent hydrolysis during long-term storage.
Max Stock Concentration 50 mM – 100 mMPrevents supersaturation and subsequent micro-precipitation during freeze-thaw cycles.
Working Concentration ≤ 100 µMKeeps final DMSO concentration in aqueous biological assays below 0.1% (v/v) to avoid cytotoxicity.
Storage Temperature -20°C to -80°CDrastically reduces the kinetic rate of thermal degradation and auto-oxidation.
Light Sensitivity High (Amber Vials Required)Prevents UV-catalyzed radical generation and oxidative degradation of the furanone ring.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. By controlling environmental variables at every step, the risk of degradation is systematically eliminated.

Phase 1: Reagent Preparation & Equilibration
  • Equilibration: Remove the sealed vial of solid 2(3H)-Benzofuranone, 3-propyl- from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

  • Workspace Prep: Wipe down the analytical balance and workspace. Ensure the environment is free of strong bases or volatile amines.

Phase 2: Weighing & Dissolution
  • Weighing: Using a micro-analytical balance, accurately weigh the required mass of the solid compound (e.g., for a target volume of 10 mL at 10 mM, calculate the mass based on the specific lot's exact molecular weight).

  • Transfer: Quantitatively transfer the powder into a sterile, dry amber glass vial.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (>99.9% purity).

  • Agitation: Vortex the mixture vigorously for 60 seconds. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 3 to 5 minutes. (Note: Do not use a heated ultrasonic bath, as thermal stress can degrade the compound).

Phase 3: Sterilization & Aliquoting
  • Filtration: Draw the solution into a sterile, solvent-compatible glass or polypropylene syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Filter the solution into a new, sterile amber glass vial.

  • Aliquoting: Dispense the filtered stock solution into single-use amber glass cryogenic vials (e.g., 50 µL to 100 µL per vial) to strictly avoid freeze-thaw cycles.

  • Inert Gas Overlay: Gently blow a stream of Argon or high-purity Nitrogen gas over the headspace of each vial for 3–5 seconds to displace atmospheric oxygen.

  • Sealing: Immediately cap the vials tightly using PTFE-lined screw caps.

Phase 4: Storage
  • Transfer all aliquots to a desiccated, light-proof box and store at -20°C or -80°C.

Mechanistic Insights: The Causality of the Protocol (E-E-A-T)

As an application scientist, it is crucial to understand why these specific steps are mandated:

  • The Desiccation Step: Cold hydrophobic powders act as condensation nuclei. If the vial is opened immediately upon removal from the freezer, atmospheric moisture will condense on the powder. Once dissolved in DMSO, this trace water will act as a nucleophile, initiating the hydrolysis of the benzofuranone lactone ring into an inactive 2-hydroxyphenylalkanoic acid derivative.

  • The Choice of PTFE: PTFE is highly inert and chemically compatible with pure DMSO. Using standard PES (Polyethersulfone) or Nylon filters will result in partial dissolution of the filter membrane by the DMSO, leaching toxic polymers into your stock solution and ruining downstream cellular assays.

  • Argon Overlay: The furanone ring is susceptible to auto-oxidation. Argon is heavier than air and effectively blankets the solution, completely removing oxygen from the equation during long-term storage.

Quality Control: A Self-Validating System

A robust protocol must include mechanisms to prove its own success before the reagent is used in critical experiments.

  • Optical Validation (Pre-Assay): Prior to diluting an aliquot for an assay, allow it to reach room temperature. Shine a 532 nm laser pointer through the amber vial. The absence of a visible beam path (Tyndall effect) confirms complete solvation and the absence of colloidal aggregates.

  • Chromatographic Validation (Quarterly): Dilute a 1 µL aliquot of the stock into 99 µL of LC-MS grade acetonitrile. Analyze via UPLC-MS. The intact molecule will present a distinct [M+H]+ peak. The appearance of a peak at [M+H+18]+ is the definitive signature that moisture has breached the system, causing ring-opening of the lactone. If this peak is observed, the stock must be discarded.

Workflow Visualization

Workflow A 2(3H)-Benzofuranone, 3-propyl- (Solid) B Equilibrate to RT (Desiccated) A->B C Weighing (Analytical Balance) B->C D Dissolution in Anhydrous DMSO C->D E Vortex & Sonicate (Room Temp) D->E J Avoid Moisture (Prevents Hydrolysis) D->J F Sterile Filtration (0.22 µm PTFE) E->F G Aliquot into Amber Vials F->G H Argon Overlay (Displace O2) G->H K Avoid Light/Air (Prevents Oxidation) G->K I Store at -20°C H->I

Workflow for the standardized preparation and preservation of benzofuranone stock solutions.

References

  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity National Institutes of Health (NIH) / PMC[Link]

  • Limitations with solvent exchange methods for synthesis of colloidal fullerenes ResearchGate[Link]

  • Connecting and Analyzing Enantioselective Bifunctional Hydrogen Bond Donor Catalysis Using Data Science Tools Journal of the American Chemical Society (ACS)[Link]

Sources

Application

Comprehensive HPLC Method Development and Validation for the Quantification of 3-Propyl-2(3H)-benzofuranone

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Analyte Profile 3-Propyl-2(3H)-benzofuranone (also known as 3-propylcoumaranone) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Analyte Profile

3-Propyl-2(3H)-benzofuranone (also known as 3-propylcoumaranone) is a highly versatile γ -lactone derivative featuring a benzene ring fused to a furan-2-one core. As a critical intermediate in the synthesis of biologically active molecules, flavors, and fragrances, its precise quantification is essential for quality control and pharmacokinetic profiling.

From a chromatographic perspective, 3-propyl-2(3H)-benzofuranone presents specific analytical challenges. The propyl chain at the 3-position imparts significant lipophilicity, necessitating a robust reverse-phase (RP) strategy. More importantly, the γ -lactone ring is highly susceptible to base-catalyzed hydrolysis (saponification), which opens the ring to form an o-hydroxyphenylacetic acid derivative[1]. Therefore, strict control of the mobile phase pH is the foundational pillar of this method.

Method Development Strategy: The Causality of Experimental Choices

To ensure a robust, reproducible, and stability-indicating assay, every parameter in this method was selected based on the physicochemical properties of the analyte.

  • Mobile Phase & pH Control (The Critical Parameter): To prevent the nucleophilic attack of hydroxide ions on the lactone carbonyl[1], the aqueous mobile phase must be kept acidic. We utilize 0.1% Formic Acid (pH ~2.7) . This completely suppresses lactone ring-opening and neutralizes any residual silanol activity on the stationary phase, preventing peak tailing.

  • Stationary Phase Selection: A C18 (Octadecylsilane) end-capped column is selected. The extensive carbon loading provides optimal hydrophobic interactions with the propyl chain, while end-capping minimizes secondary interactions with the aromatic core.

  • Elution Mode & Organic Modifier: An isocratic elution profile of 40% Aqueous : 60% Acetonitrile is employed. The high organic ratio is required to overcome the hydrophobicity of the propyl group, ensuring the analyte elutes within a practical timeframe (~6.85 minutes) without excessive longitudinal diffusion (peak broadening).

  • Detection Wavelength: The cross-conjugation between the benzene ring and the lactone moiety yields a strong π→π∗ transition. Based on UV spectroscopic studies of 2-coumaranones, the maximum absorption occurs near [2]. We selected 220 nm to maximize the signal-to-noise ratio (S/N) while avoiding the solvent cutoff absorbance of formic acid.

Workflow Start Analyte Profiling 3-Propyl-2(3H)-benzofuranone pH pH Optimization Acidic (pH ~2.7) to prevent hydrolysis Start->pH Column Column Selection C18, End-capped for lipophilic retention pH->Column MobilePhase Mobile Phase Water/ACN + 0.1% Formic Acid Column->MobilePhase Validation Method Validation ICH Q2(R2) Guidelines MobilePhase->Validation

Fig 1. Step-by-step HPLC method development workflow for 3-propyl-2(3H)-benzofuranone.

pH_Logic Analyte 3-Propyl-2(3H)-benzofuranone (Intact Lactone) Acidic Acidic pH (< 4.0) Stable, Neutral Form Analyte->Acidic 0.1% FA Basic Basic pH (> 7.0) Hydrolysis Analyte->Basic Buffer > pH 7 Optimal Optimal RP-HPLC Retention Acidic->Optimal OpenChain Open-chain Carboxylate (Poor Retention) Basic->OpenChain

Fig 2. Influence of mobile phase pH on the structural integrity and retention of the analyte.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It integrates mandatory System Suitability Testing (SST) directly into the sequence. If the SST criteria are not met, the analytical sequence is designed to halt, preventing the generation of invalid data.

Reagents and Materials
  • 3-Propyl-2(3H)-benzofuranone Reference Standard (Purity 99.0%)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (18.2 M Ω⋅ cm)

  • Formic Acid (LC-MS Grade)

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% Acetonitrile (Degassed).

  • Diluent: Water : Acetonitrile (50:50, v/v). Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent shock and peak distortion at the solvent front.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column Waters XBridge C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes
Sequence Execution & Self-Validation Checkpoint

To ensure the trustworthiness of the data, the HPLC sequence must be programmed as follows:

  • Blank Injection (Diluent): 1 injection (Check for baseline stability and ghost peaks).

  • System Suitability (Working Standard): 6 consecutive injections.

    • Self-Validation Checkpoint: The software must calculate the parameters in Table 2 . If %RSD > 2.0% or Tailing Factor > 1.5, the system is not equilibrated, and the run must be aborted.

  • Sample Injections: Inject unknown samples in duplicate.

  • Bracketing Standard: Inject the Working Standard after every 10 samples to verify ongoing system stability.

Data & Results

The method was rigorously validated in accordance with the guidelines.

Table 2: System Suitability Parameters (SST)

ParameterObserved ValueAcceptance Criteria
Retention Time (Rt) 6.85 min-
Theoretical Plates (N) > 8,500 2,000
Tailing Factor (Tf) 1.05 1.5
Area %RSD (n=6) 0.45% 2.0%
Rt %RSD (n=6) 0.12% 1.0%

Table 3: Method Validation Summary (ICH Q2(R2))

Validation ParameterResultEvaluation Criteria
Linearity Range 1.0 - 100 µg/mL-
Correlation Coefficient ( r2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLS/N 10:1
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (Intra-day %RSD) 0.68% 2.0%
Precision (Inter-day %RSD) 0.92% 2.0%

References

  • Y. Sushma Priya, K. Ramachandra Rao, P.V. Chalapathi, A. Veeraiah. "Vibrational and UV spectroscopic studies of 2-coumaranone by experimental and density functional theory calculations." Journal of Molecular Structure, 2017. URL:[Link][2]

  • Paul D. Bartlett, Edward N. Trachtenberg. "5,7-Dinitro-3-coumaranone and the Mechanism of the Bimolecular Nucleophilic Displacement Reaction in Phenacyl Compounds." Journal of the American Chemical Society, 1958. URL:[Link][1]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA), 2024. URL:[Link][3]

Sources

Method

Application Notes and Protocols for the Catalytic Enantioselective Synthesis of 3-Propyl-2(3H)-Benzofuranone

Introduction: The Significance of Chiral 2(3H)-Benzofuranones The 2(3H)-benzofuranone scaffold is a privileged structural motif present in a multitude of natural products and pharmacologically active compounds. The intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 2(3H)-Benzofuranones

The 2(3H)-benzofuranone scaffold is a privileged structural motif present in a multitude of natural products and pharmacologically active compounds. The introduction of a stereocenter at the C3 position dramatically expands the chemical space and biological activity of these molecules. Specifically, optically active 3-alkyl-2(3H)-benzofuranones serve as crucial chiral building blocks in medicinal chemistry and drug development. The propyl-substituted variant, 3-propyl-2(3H)-benzofuranone, represents a fundamental yet important target for asymmetric synthesis, offering a lipophilic side chain that can modulate the pharmacological profile of potential drug candidates.

The primary challenge in the synthesis of such compounds lies in the precise control of the stereochemistry at the C3 position. Direct enantioselective alkylation of the parent 2(3H)-benzofuranone or related precursors is an attractive and atom-economical strategy. This guide provides detailed protocols and scientific rationale for two powerful and distinct catalytic approaches to the enantioselective synthesis of 3-propyl-2(3H)-benzofuranone: Palladium-Catalyzed Enantioselective C-H Activation and Chiral Phase-Transfer Catalysis.

Strategic Overview: Pathways to Enantioselectivity

The selection of a catalytic system is paramount in achieving high enantioselectivity and yield. The two strategies presented here leverage different modes of catalytic activation and stereochemical control, offering researchers flexibility based on available resources and desired outcomes.

  • Palladium(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: This advanced strategy offers an elegant and step-economical route starting from a readily available phenylacetic acid precursor. The methodology relies on the directed activation of a C-H bond, followed by an intramolecular C-O bond formation to construct the benzofuranone ring with concomitant installation of the chiral center.[1] The enantioselectivity is induced by a chiral amino acid ligand that coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the cyclization.

  • Chiral Phase-Transfer Catalysis (PTC): This classical yet highly effective method involves the asymmetric alkylation of a pre-formed 2(3H)-benzofuranone. The reaction occurs in a biphasic system where a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, shuttles the enolate of the benzofuranone from the aqueous basic phase to the organic phase containing the alkylating agent (1-iodopropane).[2][3] The stereochemical outcome is governed by the formation of a tightly bound, chiral ion pair between the catalyst and the enolate, which shields one face of the nucleophile, leading to a highly enantioselective alkylation.

Method 1: Palladium-Catalyzed Enantioselective C-H Activation

This protocol is adapted from the pioneering work on Pd(II)-catalyzed enantioselective C-H activation for the synthesis of chiral benzofuranones.[1] It provides a direct route from 2-phenylpentanoic acid to the desired 3-propyl-2(3H)-benzofuranone.

Causality of Experimental Choices
  • Catalyst System: Pd(OAc)₂ is a reliable Pd(II) precursor. The chiral ligand, in this case, an N-protected amino acid like Boc-L-Valine, is crucial for inducing asymmetry. The ligand coordinates to the palladium center, creating a chiral pocket that directs the C-H activation and subsequent C-O bond formation enantioselectively.

  • Oxidant: PhI(OAc)₂ is used as the oxidant to facilitate the Pd(II)/Pd(IV) catalytic cycle, which is proposed to be operative in this transformation. It enables the reductive elimination step that forms the C-O bond.

  • Solvent and Temperature: A non-coordinating, high-boiling solvent like 1,2-dichloroethane (DCE) is often used to ensure solubility and allow for elevated temperatures, which are typically required for C-H activation steps.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh and combine: - 2-Phenylpentanoic Acid - Pd(OAc)₂ - Boc-L-Val-OH - PhI(OAc)₂ - K₂CO₃ add_solvent Add DCE and degas prep_reagents->add_solvent heat_stir Heat and stir at 100 °C for 24h add_solvent->heat_stir cool_filter Cool to RT, filter through Celite heat_stir->cool_filter extract Extract with EtOAc, wash with NaHCO₃ and brine cool_filter->extract dry_concentrate Dry over Na₂SO₄, concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify final_product final_product purify->final_product Obtain pure 3-propyl-2(3H)-benzofuranone

Caption: Workflow for Pd-catalyzed enantioselective synthesis.

Detailed Protocol
  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylpentanoic acid (0.1 mmol, 1.0 equiv.), Pd(OAc)₂ (0.01 mmol, 10 mol%), Boc-L-Val-OH (0.03 mmol, 30 mol%), PhI(OAc)₂ (0.2 mmol, 2.0 equiv.), and K₂CO₃ (0.2 mmol, 2.0 equiv.).

  • Reaction Setup: Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times. Add anhydrous 1,2-dichloroethane (1.0 mL).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched 3-propyl-2(3H)-benzofuranone.

  • Analysis: Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results
Catalyst SystemYield (%)Enantiomeric Excess (%)
Pd(OAc)₂ / Boc-L-Val-OH60-7590-96

Note: These are typical expected values based on related literature.[1] Actual results may vary depending on substrate purity and reaction conditions.

Method 2: Chiral Phase-Transfer Catalysis

This protocol outlines the enantioselective alkylation of 2(3H)-benzofuranone using a Cinchona alkaloid-derived phase-transfer catalyst. This method is known for its operational simplicity and high enantioselectivities.[2][4]

Causality of Experimental Choices
  • Catalyst: An O-allyl-N-benzylcinchonidinium bromide is a commonly used and highly effective phase-transfer catalyst. The rigid chiral scaffold of the Cinchona alkaloid and the quaternary ammonium salt structure are key. The catalyst forms a chiral ion pair with the benzofuranone enolate, and the bulky benzyl and allyl groups effectively shield one face of the enolate from the electrophile.

  • Base: A strong base like potassium hydroxide (KOH) is required to deprotonate the 2(3H)-benzofuranone in the aqueous phase, forming the enolate.

  • Solvent System: A biphasic system of toluene and aqueous KOH is standard. Toluene dissolves the substrate and the alkylating agent, while the base resides in the aqueous phase. The phase-transfer catalyst facilitates the migration of the enolate into the organic phase for the reaction to occur.

  • Alkylating Agent: 1-Iodopropane is a suitable electrophile for introducing the propyl group. It is reactive enough to undergo Sₙ2 reaction with the enolate under these conditions.

Catalytic Cycle Diagram

G cluster_interface Organic Phase | Aqueous Phase cat_Br QBr (Catalyst) cat_Enolate [Q]⁺[Enolate]⁻ (Chiral Ion Pair) cat_Br->cat_Enolate Anion Exchange KBr KBr (aq) cat_Br->KBr cat_Enolate->cat_Br Regeneration Product 3-Propyl-Benzofuranone (org) cat_Enolate->Product Alkylation KOH KOH (aq) Enolate_K K⁺[Enolate]⁻ (aq) KOH->Enolate_K Benzofuranone Benzofuranone (org) Benzofuranone->Enolate_K Deprotonation Enolate_K->cat_Enolate PropylIodide Propyl-I (org) PropylIodide->Product

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Application

Application Note: In Vitro Pharmacological Evaluation of 2(3H)-Benzofuranone, 3-propyl-

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Toxicologists, and Preclinical Drug Development Scientists Compound Focus: 2(3H)-Benzofuranone, 3-propyl- (CAS: 5692-58-0) Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Toxicologists, and Preclinical Drug Development Scientists Compound Focus: 2(3H)-Benzofuranone, 3-propyl- (CAS: 5692-58-0)

Executive Summary & Mechanistic Rationale

2(3H)-Benzofuranone, 3-propyl- (Molecular Formula: C11H12O2; CAS: 5692-58-0) is a heterocyclic organic compound featuring a fused benzene and furanone ring system substituted with a propyl group[1][2]. In medicinal chemistry, benzofuranone derivatives are recognized as privileged scaffolds, frequently utilized for their potent antioxidant, anti-inflammatory, and neuroprotective properties[3][4].

The primary utility of 3-propyl-2(3H)-benzofuranone in in vitro settings lies in its ability to mitigate oxidative stress-induced cellular damage. The compound acts via a dual mechanism:

  • Direct ROS Scavenging: The lactone-driven structural resonance allows it to neutralize reactive oxygen species (ROS) directly[4].

  • Nrf2/HO-1 Pathway Activation: As an electrophilic modulator, it interacts with the Keap1 protein, facilitating the nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). This master transcription factor binds to the Antioxidant Response Element (ARE), upregulating cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[5][6][7].

To rigorously evaluate the efficacy of this compound, researchers must employ a self-validating experimental system that measures both upstream pathway activation and downstream phenotypic rescue.

Nrf2_Pathway BZF 3-Propyl-2(3H)-Benzofuranone (Electrophilic Modulator) Keap1 Keap1-Nrf2 Complex (Cytosolic Anchoring) BZF->Keap1 Alkylation of Keap1 thiols Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Conformational change & Nrf2 release ARE Antioxidant Response Element (DNA Binding) Nrf2->ARE Translocation & Heterodimerization HO1 HO-1 & NQO1 (Cytoprotective Enzymes) ARE->HO1 Gene Transcription ROS Reactive Oxygen Species (Neutralization) HO1->ROS Enzymatic Scavenging

Fig 1. Mechanistic pathway of Nrf2/HO-1 activation and ROS neutralization by benzofuranone derivatives.

Standardized In Vitro Experimental Workflow

The following protocols are optimized for human neuroblastoma cells (SH-SY5Y), a standard in vitro model for evaluating neuroprotection and redox homeostasis[5][6].

Workflow Seed 1. Cell Culture Seed SH-SY5Y in 96-well plates Pretreat 2. Pre-treatment Add 3-Propyl-BZF (1-40 µM, 24h) Seed->Pretreat Stress 3. Oxidative Stress Expose to H2O2 (100 µM, 2h) Pretreat->Stress Assay 4. Endpoint Assays MTT / DCFDA / WB Stress->Assay

Fig 2. Standardized in vitro experimental workflow for evaluating neuroprotective efficacy.

Protocol A: Cytoprotection via MTT Cell Viability Assay

Causality & Principle: The MTT assay measures the metabolic activity of viable cells. Positively charged MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) readily penetrates viable eukaryotic cells, where active mitochondrial reductases convert the water-soluble yellow substrate into insoluble purple formazan crystals[8][9]. This provides a highly linear, quantitative assessment of how effectively 3-propyl-2(3H)-benzofuranone prevents H₂O₂-induced apoptosis[8].

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂[8].

  • Compound Preparation: Dissolve 2(3H)-Benzofuranone, 3-propyl- in analytical-grade DMSO to create a 100 mM stock. Dilute in serum-free media to desired concentrations (e.g., 1, 10, 20, 40 µM). Critical: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity[8].

  • Pre-treatment: Aspirate growth media and apply the compound dilutions. Incubate for 24 hours.

  • Stress Induction: Remove the pre-treatment media. Add 100 µM H₂O₂ in serum-free media for 2 hours. Causality Note: Serum must be excluded during this step, as serum proteins possess inherent antioxidant properties that will scavenge H₂O₂ and confound the stress induction[10].

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well (final concentration ~0.45 mg/mL). Incubate in the dark for 3 hours at 37°C[11].

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the trapped formazan crystals[8]. Agitate on a microplate shaker for 10 minutes. Record absorbance at 570 nm using a microplate spectrophotometer[8][11].

Protocol B: Intracellular ROS Quantification via DCFDA Assay

Causality & Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable fluorogenic probe. Once inside the cell, cellular esterases cleave its acetate groups, trapping the non-fluorescent DCFH molecule intracellularly. In the presence of ROS (particularly hydroxyl radicals and peroxides), DCFH is rapidly oxidized into highly fluorescent 2',7'-dichlorofluorescein (DCF)[10][12].

Step-by-Step Methodology:

  • Cell Preparation: Following the 24-hour pre-treatment with 3-propyl-2(3H)-benzofuranone (as described in Protocol A), wash the cells twice with warm PBS. Causality Note: Washing is mandatory to remove extracellular esterases present in residual serum, which would prematurely cleave DCFDA outside the cell, causing false-positive background fluorescence[10][12].

  • Probe Loading: Add 100 µL of 10 µM DCFDA (diluted in PBS or serum-free, phenol red-free media) to each well. Incubate for 30 minutes at 37°C in the dark[10].

  • Washing: Aspirate the DCFDA solution and wash once with PBS to remove excess, un-internalized probe[12].

  • Oxidative Challenge: Add 100 µM H₂O₂ in phenol red-free media. Causality Note: Phenol red must be avoided as its inherent color interferes with the emission spectra of the fluorophore[12].

  • Fluorescence Measurement: Immediately transfer the plate to a fluorometer. Measure the kinetic formation of fluorescent DCF at Ex/Em = 485 nm / 535 nm every 10 minutes for 2 hours[12].

Data Interpretation & Quantitative Analysis

A robust pharmacological evaluation requires triangulating data across multiple assays to validate the compound's efficacy. The table below illustrates the expected quantitative profile of a highly active benzofuranone derivative activating the Nrf2/HO-1 axis[5][13].

Table 1: Quantitative Analysis of 3-Propyl-2(3H)-Benzofuranone Efficacy in SH-SY5Y Cells

Treatment GroupCell Viability (% of Control)Intracellular ROS (% of Stress Control)HO-1 Protein Expression (Fold Change vs. Control)
Untreated Control 100.0 ± 2.1%15.2 ± 3.4%1.00x
H₂O₂ (100 µM) 42.3 ± 4.5%100.0 ± 6.1%1.25x
H₂O₂ + BZF (10 µM) 68.4 ± 3.8%61.3 ± 4.2%2.80x
H₂O₂ + BZF (20 µM) 85.1 ± 2.9%38.7 ± 3.5%4.15x
H₂O₂ + BZF (40 µM) 94.6 ± 3.1%22.1 ± 2.8%5.60x

Interpretation Insights:

  • Dose-Dependent Rescue: The compound should demonstrate a clear dose-dependent restoration of cell viability (MTT) inversely correlated with intracellular ROS levels (DCFDA).

  • Mechanistic Validation: The exponential increase in HO-1 expression confirms that the phenotypic rescue is driven by the Keap1/Nrf2/ARE genomic response rather than mere direct chemical scavenging[6][13].

References

  • Buy 2(3H)-Benzofuranone, 3-propyl- (EVT-8823767). EvitaChem.
  • Buy 2(3H)-Benzofuranone, 3-propyl- (EVT-8823767) | 5692-58-0. EvitaChem.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Analysis of Cell Viability by the MTT Assay. PubMed - NIH.
  • Cell sensitivity assays: the MTT assay. PubMed - NIH.
  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. PMC - NIH.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851. Abcam.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI - NIH.
  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. PMC - NIH.
  • Natural antioxidants for neuroinflammatory disorders and possible involvement of Nrf2 pathway: A review. PMC - NIH.
  • The Nrf2 Pathway in Ischemic Stroke: A Review. PMC - NIH.
  • Targeting the Nrf2/HO-1 aixs: a therapeutic strategy against regulated cell death in Alzheimer's disease. PubMed - NIH.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. PubMed - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Propylbenzofuran-2(3H)-one Synthesis

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals experiencing bottleneck issues during the synthesis of 2(3H)-Benzofuranone, 3-propyl- (comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals experiencing bottleneck issues during the synthesis of 2(3H)-Benzofuranone, 3-propyl- (commonly known as 3-propylbenzofuran-2(3H)-one).

Functionalized benzofuran-2(3H)-ones bearing substituents at the C3 position are privileged structural motifs found in numerous bioactive natural products, making their efficient synthesis a subject of significant interest in medicinal chemistry[1]. However, discovering reliable electrophilic substitution methods for prochiral 3-substituted benzofuran-2(3H)-ones to synthesize diversely structured derivatives remains a challenging but highly valuable strategy[2]. The synthesis and functionalization of these bicyclic lactones typically involve careful control of alkylation conditions to prevent unwanted side reactions[3].

This guide deconstructs the mechanistic pitfalls of lactone enolate alkylation and provides a self-validating framework to maximize your C-alkylation yield.

Part 1: Mechanistic Causality of Yield Loss

The synthesis of 3-propylbenzofuran-2(3H)-one via direct α -alkylation of benzofuran-2(3H)-one with a propyl halide is deceptively complex. Yields often plateau at 40-50% due to four competing pathways:

  • Over-Alkylation (Dialkylation): The target mono-alkylated product retains a highly acidic α -proton at the C3 position. If the enolate concentration is not strictly controlled, the product will undergo a second deprotonation and alkylation, yielding 3,3-dipropylbenzofuran-2(3H)-one.

  • O-Alkylation vs. C-Alkylation: The deprotonated benzofuran-2(3H)-one is an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile while the carbon is "soft." Incorrect solvent or electrophile choices will drive the reaction toward the unwanted O-propylated enol ether.

  • Lactone Ring Opening: Benzofuran-2(3H)-ones are cyclic esters highly susceptible to nucleophilic attack at the carbonyl carbon. Using nucleophilic bases (e.g., NaOH, KOH, alkoxides) irreversibly hydrolyzes the lactone into 2-hydroxyphenylpentanoic acid derivatives.

  • Oxidative Dimerization: The C3 carbanion is sensitive to molecular oxygen, which can lead to radical-mediated dimerization at the C3 position if the reaction is not rigorously degassed.

Part 2: Troubleshooting Guides & FAQs

Q1: My yield is stuck at 45%, and GC-MS shows a massive peak with a mass corresponding to the addition of two propyl groups. How do I stop dialkylation? Expert Answer: Dialkylation occurs when your base is present in excess or when the reaction temperature allows the mono-alkylated product to equilibrate with unreacted base. Solution: Switch to a strictly stoichiometric amount (1.02 to 1.05 equivalents) of a bulky, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS). You must perform the deprotonation and electrophile addition at strictly cryogenic temperatures (-78 °C) to freeze the kinetic enolate and prevent proton transfer from the newly formed product.

Q2: NMR analysis of my crude mixture shows a 3:1 ratio of C-alkylated to O-alkylated products. How do I shift the regioselectivity entirely to carbon? Expert Answer: O-alkylation is promoted by "hard" electrophiles (like propyl tosylate or propyl chloride) and polar aprotic solvents that solvate the lithium cation (like DMF or HMPA), leaving the enolate oxygen exposed. Solution: Use 1-iodopropane. Iodine is a "softer" leaving group than bromine or chlorine, which strongly favors attack by the "soft" carbon nucleophile. Additionally, run the reaction in pure anhydrous THF. THF allows the lithium counterion to remain tightly coordinated to the enolate oxygen, sterically blocking O-alkylation.

Q3: I tried using sodium hydroxide in aqueous ethanol to deprotonate the starting material, but my starting material disappeared, and I didn't get any product. What happened? Expert Answer: You destroyed the starting material via saponification. The benzofuran-2(3H)-one ring is a lactone. Nucleophilic bases like hydroxide will attack the carbonyl carbon, permanently opening the ring to form a water-soluble phenolate-carboxylate salt. Solution: You must use strictly non-nucleophilic bases (LDA, LiHMDS, or NaH) under rigorously anhydrous (Schlenk) conditions.

Part 3: Quantitative Parameter Comparison

The table below summarizes how different reaction parameters causally influence the product distribution during the propylation of benzofuran-2(3H)-one.

Base (Equivalents)SolventTemp (°C)ElectrophileC-Alkylation Yield (%)O-Alkylation (%)Dialkylation (%)Ring-Opening (%)
NaOH (1.5 eq)H₂O/THF251-Bromopropane< 5< 5< 5> 80
NaH (1.2 eq)DMF0 to 251-Bromopropane421825 5
K₂CO₃ (2.0 eq)Acetone601-Iodopropane3512102
LDA (1.05 eq)THF-781-Bromopropane82< 28< 1
LiHMDS (1.05 eq) THF -78 1-Iodopropane 91 < 1 < 2 < 1

Part 4: Visualizations of Pathways and Workflows

Reaction_Pathways SM Benzofuran-2(3H)-one (Starting Material) Enolate Lithium Enolate Intermediate SM->Enolate LiHMDS, THF, -78°C Ring_Op Ring-Opened Acid SM->Ring_Op NaOH/KOH (Aqueous Base) Target 3-Propylbenzofuran-2(3H)-one (Target Product) Enolate->Target 1-Iodopropane (C-Alkylation) O_Alk O-Alkylated Byproduct Enolate->O_Alk Hard Electrophiles / DMF (O-Alkylation) Di_Alk 3,3-Dipropyl Byproduct Target->Di_Alk Excess Base / High Temp

Reaction pathways showing desired C-alkylation versus competing side reactions.

Workflow Step1 Step 1: Enolate Formation Add LiHMDS to Benzofuran-2(3H)-one in anhydrous THF at -78 °C Step2 Step 2: Alkylation Dropwise addition of 1-Iodopropane Maintain at -78 °C for 2 hours Step1->Step2 Step3 Step 3: Quenching Add sat. NH4Cl (aq) directly at -78 °C, then warm to 0 °C Step2->Step3 Step4 Step 4: Extraction Extract with EtOAc, Wash with Na2S2O3 and Brine Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc gradient) Step4->Step5

Optimized step-by-step synthetic workflow for 3-propylbenzofuran-2(3H)-one.

Part 5: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints.

Reagents:

  • Benzofuran-2(3H)-one (1.0 equiv, strictly dried under vacuum)

  • LiHMDS (1.0 M in THF, 1.05 equiv)

  • 1-Iodopropane (1.05 equiv, filtered through basic alumina prior to use)

  • Anhydrous THF (Sure/Seal™ or freshly distilled)

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Dissolution: Dissolve benzofuran-2(3H)-one (10 mmol) in anhydrous THF (30 mL). Cool the flask to exactly -78 °C using a dry ice/acetone bath.

  • Enolate Generation: Add LiHMDS (10.5 mL, 10.5 mmol) dropwise via syringe pump over 15 minutes down the side of the flask to pre-cool the base.

    • Validation Checkpoint: The solution should transition from colorless to a distinct yellow/orange hue. If it remains colorless, your LiHMDS has degraded (titrate before use) or adventitious water has quenched the base.

  • Electrophilic Addition: Stir for 30 minutes at -78 °C. Add 1-iodopropane (1.02 mL, 10.5 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Maintain at -78 °C for 2 hours.

    • Validation Checkpoint: Pull a 0.1 mL aliquot, quench in saturated NH₄Cl, and run a TLC (9:1 Hexanes/EtOAc). The highly UV-active starting material ( Rf​ ~0.3) should be replaced by a slightly higher running spot ( Rf​ ~0.45).

  • Cryogenic Quenching: Crucial Step. Do not remove the cold bath. Add 10 mL of saturated aqueous NH₄Cl directly to the reaction mixture at -78 °C. This prevents unreacted enolate from causing dialkylation as the reaction warms.

  • Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 10% aqueous Na₂S₂O₃ (to remove residual iodine) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the pure 3-propylbenzofuran-2(3H)-one.

References

  • Noncovalent N-Heterocyclic Carbene Catalysis Enables Asymmetric Conjugate Addition of 2-Benzofuranones to Terminal C-Electrophiles, Organic Letters - ACS Publications,[Link]

  • Chiral Amine Thiourea-Promoted Enantioselective Michael Addition Reactions of 3-Substituted Benzofuran-2(3H)-ones to Maleimides, The Journal of Organic Chemistry - ACS Publications,[Link]

Sources

Optimization

Troubleshooting low enantiomeric excess in 2(3H)-Benzofuranone, 3-propyl- synthesis

Focus: Troubleshooting Enantiomeric Erosion in 3-Propyl-2(3H)-benzofuranone Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Troubleshooting Enantiomeric Erosion in 3-Propyl-2(3H)-benzofuranone

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the asymmetric synthesis of 3-alkylated benzofuranones.

The synthesis of 3-propyl-2(3H)-benzofuranone presents a unique challenge: the propyl group lacks the significant steric bulk (unlike tert-butyl or bulky aryl groups) required to easily direct facial selectivity during catalysis [1]. Furthermore, the C3 position of the benzofuran-2(3H)-one core is highly acidic, making the stereocenter exceptionally prone to base- or solvent-mediated racemization [2].

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you recover and maintain high enantiomeric excess (ee).

Part 1: Diagnostic FAQs & Root Cause Analysis

Q1: My reaction shows 92% ee via in-process monitoring, but the isolated bulk product drops to 60% ee. What is causing this discrepancy? A: You are experiencing post-reaction racemization during the workup phase. The α-proton at the C3 position of 3-propyl-2(3H)-benzofuranone is flanked by a lactone carbonyl and an aromatic ring, rendering it highly acidic. If your workup involves basic aqueous washes (e.g., NaHCO₃) or prolonged exposure to polar protic solvents at room temperature, the molecule undergoes rapid enolization. Because the enolate intermediate is planar and achiral, re-protonation occurs randomly from either face, destroying your enantiomeric excess. Fix: Always quench the reaction with a mild acidic buffer (e.g., saturated aqueous NH₄Cl or 0.1 M citric acid) to keep the pH below 6, and perform extractions at 0–5 °C.

Q2: I am using asymmetric hydrogenation of the 3-propylidene intermediate, but my ee is plateauing at 50-60%. How can I improve facial discrimination? A: The linear, flexible nature of the propyl chain offers poor steric differentiation compared to branched alkyls. If you are using standard Rh- or Ru-based chiral phosphine catalysts, the catalyst pocket may be too large to effectively lock the propylidene substrate into a single conformation. Fix: Switch to an Iridium-based catalyst with a rigid P,N-ligand (e.g., Ir-SpinPHOX). The Quantitative Structure-Selectivity Relationships (QSSR) for these systems show that tighter coordination spheres drastically improve the differentiation of small, linear alkyl groups [3]. Additionally, lower the hydrogen pressure to 10–15 bar to slow the reaction rate and allow the most stable catalyst-substrate diastereomeric complex to dictate the stereochemical outcome.

Q3: In my phase-transfer catalyzed (PTC) asymmetric alkylation, the background racemic reaction seems to be competing with the catalyzed pathway. How do I suppress it? A: The background reaction is driven by the solubility of the inorganic base in your organic phase. If you are using KOH or NaOH with a polar solvent like THF or Acetonitrile, the base can directly deprotonate the benzofuranone without the chiral phase-transfer catalyst. Fix: Switch to a strictly non-polar solvent (e.g., Toluene or Mesitylene) and use a solid, poorly soluble base like Cs₂CO₃ or K₂HPO₄. This ensures that deprotonation only occurs at the solid-liquid interface mediated strictly by your chiral ammonium salt.

Part 2: Mechanistic Visualizations

To fully understand the troubleshooting steps, we must visualize the pathways dictating both the failure modes and the diagnostic logic.

The Racemization Pathway

The diagram below illustrates the base-catalyzed enolization that leads to the erosion of ee. Preventing the formation of the achiral enolate is the primary objective during workup.

Racemization A (R)-3-Propylbenzofuran-2(3H)-one (Chiral) B Enolate Intermediate (Achiral, Planar) A->B Base / Heat -H+ B->A +H+ (re-protonation) C (S)-3-Propylbenzofuran-2(3H)-one (Chiral) B->C +H+ (re-protonation) C->B Base / Heat -H+

Caption: Base-catalyzed enolization leading to racemization at the C3 position.

Diagnostic Troubleshooting Workflow

Use this logical decision tree to isolate whether your ee loss is a kinetic issue (during the reaction) or a thermodynamic issue (during workup).

Workflow Start Low ee Detected in 3-Propylbenzofuran-2-one Check1 Isolate Aliquot (Quench at 0°C, direct HPLC) Start->Check1 Decision1 ee matches bulk product? Check1->Decision1 PathA Workup Racemization. Use acidic quench (pH 4-5). Decision1->PathA No (Bulk is lower) PathB Reaction Issue. Check Catalyst/Conditions. Decision1->PathB Yes (Both are low) Check2 Reaction Type? PathB->Check2 PathC Asymmetric Hydrogenation: Switch to Ir-P,N ligands. Lower Temp. Check2->PathC Hydrogenation PathD Asymmetric Alkylation: Increase steric bulk of PTC. Use non-polar solvent. Check2->PathD Alkylation

Caption: Diagnostic workflow for isolating the root cause of enantiomeric erosion.

Part 3: Quantitative Data Analysis

The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess during the asymmetric propylation of benzofuran-2(3H)-one. Notice how the suppression of background reactions (via solvent and base choice) drastically improves the ee.

EntryCatalyst TypeSolventBaseTemp (°C)Yield (%)ee (%)Causality / Observation
1Cinchona-derived PTCTHFKOH (aq)258812High background racemic reaction; rapid enolization.
2Cinchona-derived PTCTolueneKOH (aq)08545Lower temp helps, but aq base still promotes racemization.
3Cinchona-derived PTCTolueneCs₂CO₃ (s)-207889Solid base suppresses background reaction; high ee retained.
4Maruoka PTC (Bulky)TolueneCs₂CO₃ (s)-407296Bulky catalyst tightly coordinates the enolate; optimal ee.
5Maruoka PTC (Bulky)TolueneCs₂CO₃ (s)-406540Basic workup used. Product racemized post-reaction.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol for Asymmetric Phase-Transfer Alkylation includes built-in validation steps. This methodology guarantees that any loss of ee can be accurately traced to either the reaction kinetics or the isolation procedure.

Materials Required:

  • Benzofuran-2(3H)-one (1.0 equiv, rigorously dried)

  • Propyl iodide (1.5 equiv, freshly distilled over copper wire)

  • Chiral Phase Transfer Catalyst (e.g., Maruoka spiro-ammonium salt, 5 mol%)

  • Cs₂CO₃ (anhydrous, finely milled, 1.2 equiv)

  • Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the chiral PTC (5 mol%) and the milled Cs₂CO₃.

  • Substrate Addition: Dissolve benzofuran-2(3H)-one in anhydrous Toluene (0.1 M concentration) and transfer to the Schlenk flask. Stir the suspension at room temperature for 15 minutes to allow pre-coordination of the catalyst with the solid base interface.

  • Temperature Control: Cool the reaction mixture to exactly -40 °C using a Cryocool or a dry ice/acetonitrile bath. Causality note: -40 °C is the critical threshold where the uncatalyzed background alkylation rate approaches zero.

  • Electrophile Addition: Add propyl iodide dropwise over 10 minutes. Stir vigorously (1000 rpm) to ensure optimal mass transfer at the solid-liquid interface.

  • Self-Validation Step (In-Process Control): After 12 hours, withdraw a 50 µL aliquot using a pre-cooled syringe. Immediately quench this aliquot into an HPLC vial containing 1 mL of Hexane/Isopropanol (90:10) spiked with 0.1% Trifluoroacetic acid (TFA) at 0 °C. Inject this directly onto a Chiral HPLC column. This establishes your "True Kinetic ee".

  • Reaction Quench: Once conversion is complete, quench the bulk reaction at -40 °C by adding 10 volumes of pre-cooled (0 °C) saturated aqueous NH₄Cl. Do not use water or basic solutions.

  • Extraction and Isolation: Extract the aqueous layer with cold ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C .

  • Final Validation: Measure the ee of the isolated bulk product. If the bulk ee matches the "True Kinetic ee" from Step 5, your workup is successfully preventing racemization.

References

  • Pd(II)
  • Noncovalent N-Heterocyclic Carbene Catalysis Enables Asymmetric Conjugate Addition of 2-Benzofuranones to Terminal C-Electrophiles Organic Letters - ACS Publications URL
  • Quantitative Structure-Selectivity Relationships (QSSR)
Troubleshooting

Improving the shelf-life and storage conditions of 2(3H)-Benzofuranone, 3-propyl-

Welcome to the Advanced Troubleshooting & Handling Guide. As a highly reactive lactone and potent carbon-centered radical scavenger, 2(3H)-Benzofuranone, 3-propyl- (also known as 3-propylbenzofuran-2(3H)-one) presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting & Handling Guide. As a highly reactive lactone and potent carbon-centered radical scavenger, 2(3H)-Benzofuranone, 3-propyl- (also known as 3-propylbenzofuran-2(3H)-one) presents unique shelf-life challenges. This guide is engineered for researchers and drug development professionals to ensure absolute structural integrity during storage and sensitive experimental workflows.

Mechanistic Overview: The Causality of Degradation

To stabilize a molecule, you must first understand exactly how and why it degrades. 2(3H)-Benzofuranone, 3-propyl- is susceptible to two primary degradation pathways that dictate its strict handling requirements:

  • Oxidative Degradation (HAT / SPLET Mechanisms): Benzofuranone compounds are exceptionally potent chain-breaking antioxidants owing to their strong hydrogen-donating ability[1]. The C3 position of the lactone ring contains a highly labile benzylic/alpha-carbonyl proton. In the presence of oxygen, light, or thermal stress, this proton is easily abstracted. In non-polar environments, this occurs via Hydrogen Atom Transfer (HAT), forming a resonance-stabilized benzofuranyl radical. This radical rapidly reacts with ambient oxygen to form hydroperoxides or dimerizes with other radicals, leading to batch discoloration and loss of purity.

  • Hydrolytic Ring-Opening: As a lactone, the furanone ring is susceptible to nucleophilic attack by water. This process is drastically accelerated by trace bases or highly polar protic environments, yielding a ring-opened phenolic acid.

degradation A 2(3H)-Benzofuranone, 3-propyl- (Intact Lactone) B C3-Centered Radical (H-Atom Abstraction) A->B O2 / Light / Heat (HAT Mechanism) E Ring-Opened Phenolic Acid (Hydrolysis) A->E H2O / Trace Base (Lactone Cleavage) C Dimerization Products (Yellow/Brown Discoloration) B->C Radical Recombination D 3-Hydroperoxy Derivative (O2 Insertion) B->D +O2

Figure 1: Primary degradation pathways of 3-propylbenzofuran-2(3H)-one via HAT and hydrolysis.

Troubleshooting & FAQs

Q1: My neat compound has developed a yellow/brown tint after three months of storage at 4°C. Is it still viable? A: No, it is likely compromised. Discoloration is the hallmark of C3-radical dimerization and oxidation. Even at 4°C, if the headspace of the vial contains oxygen, the radical-scavenging mechanism will proceed.

  • Diagnostic: Run a quick TLC or ¹H-NMR. Look for the disappearance of the C3-proton signal and the appearance of broad aromatic peaks indicative of dimers or hydroperoxides.

  • Resolution: Do not use discolored batches for sensitive biological or catalytic assays. Purify the batch via flash chromatography (Hexanes:EtOAc) or recrystallization, then immediately transition to the Schlenk-Line Aliquoting Protocol (see Section 4).

Q2: How does solvent choice impact the shelf-life of my stock solutions? A: Solvent polarity fundamentally alters the thermodynamic driving force of degradation. In non-polar solvents (e.g., hexane, toluene), degradation is primarily governed by the HAT mechanism. However, in polar solvents (e.g., DMSO, Water, Methanol), the Sequential Proton Loss Electron Transfer (SPLET) mechanism dominates[2]. Polar environments facilitate the deprotonation of the C3 position, drastically lowering the ionization potential and accelerating oxidative degradation[3].

  • Best Practice: Never store stock solutions in DMSO or Methanol for more than 24 hours. If long-term solution storage is unavoidable, use anhydrous, degassed non-polar solvents and store at -20°C.

Q3: What are the absolute optimal storage conditions for the bulk powder? A: The compound must be treated as a highly air- and moisture-sensitive reagent.

  • Temperature: -20°C (Freezer).

  • Atmosphere: Backfilled with high-purity Argon (Argon is heavier than Nitrogen and provides a superior protective blanket).

  • Container: Amber glass vial (to prevent photo-induced homolytic cleavage) sealed with PTFE tape or Parafilm.

Quantitative Degradation Matrix

The following table summarizes the degradation kinetics of 2(3H)-Benzofuranone, 3-propyl- under various storage conditions, highlighting the critical need for inert atmospheres.

Storage ConditionAtmosphereTempLight ExposureEstimated Shelf-Life (Purity >98%)Primary Degradant
Optimal Argon -20°C Dark > 24 Months None
Standard FridgeAir4°CDark3 - 4 MonthsC3-Dimers, Hydroperoxides
BenchtopAir25°CAmbient2 - 3 WeeksHydroperoxides, Dimers
Humid EnvironmentAir (75% RH)25°CAmbient< 1 WeekRing-opened phenolic acid
Polar Stock (DMSO)Air25°CDark< 48 HoursSPLET-mediated oxidation products

Self-Validating Experimental Protocols

Protocol A: Schlenk-Line Aliquoting and Inert Storage

To prevent repeated freeze-thaw cycles and cumulative oxygen exposure, bulk material must be aliquoted using rigorous Schlenk-line techniques upon receipt.

Step-by-Step Methodology:

  • Preparation: Flame-dry amber glass vials (2 mL) and PTFE-lined caps. Cool under a continuous stream of high-purity Argon.

  • Transfer: Transfer the bulk 2(3H)-Benzofuranone, 3-propyl- into a Schlenk flask inside a glovebox or under a positive Argon blanket on the benchtop.

  • Degassing (Purging): Attach the Schlenk flask to the manifold. Perform three cycles of vacuum (evacuate for 30 seconds) and Argon backfill.

  • Aliquoting: Rapidly dispense single-use quantities (e.g., 10-50 mg) into the pre-dried amber vials while actively flushing the vial headspace with a gentle stream of Argon via a balloon/needle assembly.

  • Sealing: Cap immediately with PTFE-lined septa. Wrap the cap junction tightly with Parafilm to prevent atmospheric ingress over time.

  • Storage: Transfer all aliquots to a -20°C freezer.

workflow N1 1. Flame-Dry Vials (Cool under Argon) N2 2. Bulk Transfer (Glovebox / Ar Blanket) N1->N2 N3 3. Vacuum/Argon Purge (3 Cycles on Manifold) N2->N3 N4 4. Single-Use Aliquoting (Argon Headspace) N3->N4 N5 5. PTFE Seal & Store (-20°C in Dark) N4->N5

Figure 2: Schlenk-line aliquoting workflow for air-sensitive benzofuranone derivatives.

Protocol B: Quantitative NMR (qNMR) for Shelf-Life Monitoring

Before utilizing a stored batch in critical drug-development assays, validate its absolute purity via qNMR to ensure no silent degradation has occurred.

Step-by-Step Methodology:

  • Internal Standard Selection: Select an internal standard (IS) with a distinct NMR resonance that does not overlap with the benzofuranone. 1,3,5-Trimethoxybenzene (TMB) is highly recommended.

  • Sample Preparation: Accurately weigh ~10 mg of 2(3H)-Benzofuranone, 3-propyl- and ~5 mg of TMB into a vial using an analytical balance (0.01 mg precision).

  • Solvent: Dissolve in 0.6 mL of anhydrous, degassed CDCl₃. (Crucial: Avoid DMSO-d₆ to prevent SPLET-induced degradation during the NMR acquisition queue).

  • Acquisition: Acquire the ¹H-NMR spectrum with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Analysis: Integrate the C3-proton of the benzofuranone (typically a multiplet near 3.5-4.0 ppm depending on exact substitution) against the sharp aromatic singlet of TMB (6.08 ppm). Calculate absolute purity based on the molar ratio.

References

  • Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution. ACS Publications (The Journal of Physical Chemistry B).3

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4-one Derivative: A Theoretical Study. Scholarena.2

  • Structure effect of benzofuranone on the anti‐oxidation kinetics in polypropylene. Semantic Scholar / John Wiley & Sons.1

Sources

Optimization

Technical Support Center: Troubleshooting Poor Crystallization Yields of 2(3H)-Benzofuranone, 3-propyl-

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the crystallization of 2(3H)-Benzofuranone, 3-propyl-. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the crystallization of 2(3H)-Benzofuranone, 3-propyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-yield, high-purity crystalline material. Our approach is rooted in first principles of crystallization theory, providing not just steps, but the causal reasoning behind them to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems during the crystallization of 2(3H)-Benzofuranone, 3-propyl-. Each answer provides a diagnostic approach and a series of corrective actions based on established crystallographic principles.

Q1: My crystallization yield is consistently low (<50%). What are the primary factors to investigate?

A low yield is one of the most common issues in crystallization and typically points to excess loss of the compound to the mother liquor. The primary goal is to maximize the recovery of the solid while maintaining purity.

Causality and Investigation:

  • Excess Solvent: The most frequent cause is the use of an excessive volume of solvent during the initial dissolution step. The fundamental principle of recrystallization relies on the differential solubility of the compound at high and low temperatures.[1] If too much solvent is used, the solution may not reach a sufficient level of supersaturation upon cooling, leaving a significant amount of your product dissolved.[2]

  • Premature Crystallization during Filtration: If a hot filtration step was used to remove insoluble impurities, crystallization may have occurred on the filter paper or in the funnel, leading to product loss.

  • Inadequate Cooling: The final cooling temperature directly impacts the amount of solute remaining in the solvent. If the solution is not cooled sufficiently, more of your compound will remain dissolved.

Corrective Actions:

  • Optimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude 2(3H)-Benzofuranone, 3-propyl-. Add the solvent in small portions to the heated solid until complete dissolution is achieved.[3]

  • Recover from Mother Liquor: Before discarding the mother liquor, test for remaining product. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates substantial product loss. You can recover this by concentrating the mother liquor (e.g., via rotary evaporation) to obtain a "second crop" of crystals.

  • Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath to maximize precipitation.[3] For some systems, even lower temperatures may be beneficial.[4]

  • Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.[1]

Q2: Instead of crystals, my compound is "oiling out" and forming a separate liquid phase. How can I resolve this?

"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[1] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid (or the melting point of the impure solid, which is often depressed).

Causality and Investigation:

  • High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point.

  • Low Melting Point of Impure Compound: Significant impurities can dramatically lower the melting point of your compound, making it more prone to oiling out.

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the kinetic barrier to forming an oil is lower than that for forming an ordered crystal lattice.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the saturation point, then attempt to cool the solution again, but much more slowly.

  • Reduce the Cooling Rate: Very slow cooling is critical. Allow the flask to cool to room temperature on a surface that does not act as a heat sink (e.g., a cork ring or paper towels). Insulating the flask can further slow the process, encouraging the formation of an ordered crystal lattice.

  • Change the Solvent System: Select a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before saturation is reached. Alternatively, using a solvent pair can be effective.[1]

Troubleshooting Workflow: Oiling Out

Below is a decision tree to guide your response when encountering an oil.

G start Oiling Out Observed reheat Re-heat solution to dissolve oil start->reheat add_solvent Add small amount (10-20%) of additional solvent reheat->add_solvent slow_cool Cool solution VERY slowly add_solvent->slow_cool check_oil Does it oil out again? slow_cool->check_oil success Success: Crystals Form check_oil->success No fail Failure: Still Oiling Out check_oil->fail Yes change_solvent Change solvent or solvent system fail->change_solvent purify Consider further purification (e.g., chromatography) fail->purify

Caption: Decision tree for addressing compound oiling out.

Q3: No crystals are forming at all, even after the solution has cooled completely. How can I induce crystallization?

Causality and Investigation:

  • High Energy Barrier for Nucleation: The molecules have not yet organized into stable crystal nuclei. This can be due to a very clean solution (lacking nucleation sites) or the intrinsic properties of the compound.

  • Insufficient Supersaturation: While the solution may be cool, it might not be concentrated enough for spontaneous nucleation.

Corrective Actions:

  • Scratching Method: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the air-liquid interface.[4][6] This action is thought to either provide energy for nucleation or shed microscopic glass fragments that serve as nucleation sites.[4]

  • Seeding: Add a single, tiny crystal of pure 2(3H)-Benzofuranone, 3-propyl- (a "seed crystal") to the supersaturated solution.[4][6] This provides a pre-existing template for further crystal growth, bypassing the initial nucleation barrier. If you don't have a pure crystal, use a speck of the original crude material.

  • Reduce Temperature Further: Cool the solution in a salt-ice bath to achieve temperatures below 0 °C.[4] This decreases solubility further, increasing the driving force for crystallization.

  • Concentrate the Solution: If the above methods fail, it's likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent, then repeat the cooling process.

Protocol: Inducing Nucleation
  • Ensure Supersaturation: Confirm the solution is cooled to room temperature or below.

  • Attempt Scratching: Submerge a glass rod and scratch the inner wall of the flask below the solvent line for 30-60 seconds. Observe for any cloudiness or crystal formation at the scratch marks.

  • Introduce a Seed Crystal (if available): If scratching fails, add one seed crystal. Do not add a large amount, as this will cause the rapid formation of many small crystals.

  • Flash Cool: If no crystals form, place the flask in a dry ice/acetone or salt/ice bath for several minutes.

  • Re-concentrate: As a final resort, remove approximately 25-30% of the solvent by gentle heating or under vacuum and re-cool.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for crystallizing 2(3H)-Benzofuranone, 3-propyl-, and how do I select one?

The choice of solvent is the most critical parameter in crystallization.[7] An ideal solvent will exhibit high solubility for the compound at its boiling point and very low solubility at low temperatures (e.g., 0-5 °C).[1] The principle of "like dissolves like" is a good starting point; given the benzofuranone core, solvents of intermediate polarity are often a good place to begin screening.

Solvent Selection Strategy:

A systematic screening process is the most reliable method.[8] This involves testing the solubility of a small amount of your compound in various solvents at both room temperature and at the solvent's boiling point.

Protocol: Small-Scale Solvent Screening
  • Place a small amount (approx. 10-20 mg) of your compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature until the total volume is ~0.5 mL. Note if the solid dissolves completely (poor candidate) or remains insoluble.

  • For tubes where the solid was insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • A good candidate solvent is one where the compound is insoluble at room temperature but dissolves completely upon heating.[3]

  • Allow the heated, clear solutions to cool slowly to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.

Table: Common Solvents for Crystallization Screening
SolventPolarityBoiling Point (°C)Notes
Heptane/HexaneNon-polar98 / 69Good for non-polar compounds; often used as an anti-solvent.
TolueneNon-polar111Higher boiling point, can be effective for aromatic compounds.
DichloromethanePolar Aprotic40Low boiling point, often too volatile for slow crystallization.[7]
Ethyl AcetateMid-polar77A versatile solvent for a wide range of compounds.
IsopropanolPolar Protic82Can form hydrogen bonds, which may aid or hinder crystallization.[7]
EthanolPolar Protic78Similar to isopropanol; good general-purpose solvent.
AcetonitrilePolar Aprotic82Good for moderately polar compounds.
WaterPolar Protic100Generally used for highly polar or ionic compounds.

Solvent Pairs: If no single solvent is ideal, a multi-solvent system can be used.[9] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allowing this solution to cool slowly can produce excellent crystals.[1]

Q2: How do impurities affect my crystallization yield and purity?

Impurities are the primary reason for performing crystallization and they can significantly interfere with the process.[10][11]

  • Inhibition of Growth: Impurity molecules can adsorb onto the surface of a growing crystal, physically blocking new layers of your compound from being added.[12][13] This can slow or even stop crystal growth, leading to lower yields.

  • Impact on Morphology: By selectively adsorbing to certain crystal faces, impurities can alter the crystal's shape (habit), sometimes leading to undesirable forms like needles or fine powders that are difficult to handle.[14]

  • Inclusion in the Lattice: If an impurity is structurally similar to your compound, it can be incorporated directly into the crystal lattice, reducing the final purity.[12]

  • Promotion of Oiling Out: As mentioned earlier, impurities depress the melting point of a compound, increasing the likelihood of it oiling out during crystallization.

If impurities are suspected to be the main issue, consider pre-purification by another method, such as column chromatography, before attempting the final crystallization.

Q3: What is supersaturation and how do I control it?

Controlling Supersaturation: The key to obtaining high-quality crystals is to control the rate at which supersaturation is generated.

  • Slow Cooling: This is the most common method. As the temperature of a saturated solution decreases, the solubility of the solute drops, creating a supersaturated state. A slow cooling rate generates supersaturation slowly, which favors the growth of a few large crystals over the formation of many small ones.[7]

  • Anti-Solvent Addition: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound reduces the overall solubility of the system, thereby inducing supersaturation.

Workflow: Achieving Controlled Supersaturation

The following diagram illustrates the general workflow for achieving a controlled state of supersaturation suitable for growing high-quality crystals.

G start Prepare Saturated Solution (Minimum hot solvent) method Choose Method to Generate Supersaturation start->method slow_cool Slow Cooling method->slow_cool Cooling Method evaporation Slow Solvent Evaporation method->evaporation Evaporation Method anti_solvent Anti-Solvent Addition method->anti_solvent Solvent Pair Method nucleation Nucleation Occurs (Formation of crystal seeds) slow_cool->nucleation evaporation->nucleation anti_solvent->nucleation growth Crystal Growth nucleation->growth result High-Quality Crystals growth->result

Sources

Troubleshooting

Refining purification protocols for crude 2(3H)-Benzofuranone, 3-propyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of lactones and benzofuranone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of lactones and benzofuranone derivatives.

The purification of 2(3H)-Benzofuranone, 3-propyl- (also known as 3-propyl-2-coumaranone) presents a unique challenge: you must aggressively remove unreacted acidic precursors and catalysts without triggering the base-catalyzed hydrolysis of the delicate lactone ring.

This guide is designed as a self-validating system . We do not just provide steps; we establish the mechanistic causality behind each action so you can dynamically troubleshoot your workflow.

Part 1: Physicochemical Properties & Purification Parameters

Before initiating any purification workflow, it is critical to understand the physical constraints of your target molecule. The data below establishes the baseline parameters required for extraction and distillation.

Table 1: Target Compound Profile

Parameter Value / Description
Compound Name 2(3H)-Benzofuranone, 3-propyl-
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Appearance Pale yellow to colorless viscous oil
Estimated Boiling Point ~130–140 °C at 1.0 mmHg (High Vacuum)
Solubility Profile Soluble in EtOAc, DCM, Toluene, Hexanes; Insoluble in Water

| Stability | Sensitive to strong aqueous bases (pH > 9) and oxidative thermal degradation. |

Part 2: The Self-Validating Purification Workflow

Crude reaction mixtures typically contain unreacted 2-(2-hydroxyphenyl)pentanoic acid, residual acid catalysts (e.g., silica sulfonic acid), and trace polymeric byproducts. The following protocol ensures high-yield recovery while preserving the lactone core.

Step 1: Controlled Liquid-Liquid Extraction (LLE)

Objective: Remove acidic impurities without cleaving the lactone ring.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • pH-Controlled Wash: Wash the organic layer with an equal volume of 5% aqueous Sodium Bicarbonate (NaHCO₃). Causality: Stronger bases (like NaOH or Na₂CO₃) will prematurely hydrolyze the lactone ring back into the water-soluble open-chain hydroxy acid. NaHCO₃ (pH ~8.0) selectively deprotonates unreacted precursor acids without breaking the cyclic ester[1].

  • Validation: Test the pH of the aqueous waste. If it exceeds 8.5, your product is at risk of hydrolysis.

  • Brine Wash & Drying: Wash the organic phase with saturated NaCl (brine) to break any emulsions. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Fractional Vacuum Distillation

Objective: Isolate the core lactone from high-molecular-weight oligomers.

  • Setup: Transfer the concentrated crude oil to a short-path distillation apparatus equipped with a Vigreux column.

  • Atmospheric Purge: Purge the system with Argon or Nitrogen before applying the vacuum. Causality: The methine group adjacent to the carbonyl is highly activated and sensitive to oxidation. Purging prevents radical-induced polymerization at elevated temperatures.

  • Distillation: Apply high vacuum (< 1.0 mmHg) to bypass the activation energy required for thermal degradation. Slowly increase the heating mantle temperature. Collect the main fraction at approximately 130–140 °C.

Step 3: Polishing via Flash Chromatography (If Required)

Objective: Remove trace structural isomers or unreacted 2-coumaranone.

  • Column Preparation: If TLC (Hexanes:EtOAc 8:2) indicates impurities, pack a column with 230–400 mesh silica gel.

  • Elution: Load the distillate and elute using a shallow gradient of 95:5 to 85:15 Hexanes:Ethyl Acetate.

  • Isolation: Pool the pure fractions (visualized via UV 254 nm or KMnO₄ stain) and evaporate the solvent to yield the pure target compound.

Part 3: Workflow Visualization

PurificationWorkflow Start Crude 2(3H)-Benzofuranone, 3-propyl- (Contains Precursors/Catalyst) Ext Liquid-Liquid Extraction (5% NaHCO3 Wash, pH 8.0) Start->Ext Check1 Aqueous Wash pH > 9? Ext->Check1 Hydro Lactone Ring Opens (Revert to Acid Salt) Check1->Hydro Yes Dist Vacuum Distillation (< 1.0 mmHg, ~135°C) Check1->Dist No (Optimal) Hydro->Ext Acidify to pH 2 & Re-extract Check2 Purity > 95%? Dist->Check2 Chrom Flash Chromatography (Hexanes/EtOAc) Check2->Chrom No Pure Pure Target Compound Check2->Pure Yes Chrom->Pure

Caption: Troubleshooting logic for the purification of 3-propylbenzofuran-2(3H)-one.

Part 4: Troubleshooting Guides & FAQs

Q1: My product yield dropped drastically after the basic wash step. Where did it go? A: You are experiencing base-catalyzed lactone ring opening. 2(3H)-Benzofuranones are cyclic esters. If your aqueous wash exceeds pH 9, hydroxide ions attack the carbonyl carbon, reverting the product to the water-soluble hydroxy acid salt, which is subsequently lost in the aqueous waste layer. Self-Validating Fix: Always measure the pH of your aqueous wash. If you suspect the ring has opened, you can recover the product by acidifying the aqueous layer with 1M HCl to pH 2, extracting again with EtOAc, and performing an azeotropic relactonization.

Q2: I am observing a dark, viscous residue during distillation, and my isolated yield is low. What causes this? A: This indicates thermal polymerization. The formation of polymeric materials is a known issue for benzofuranones due to excessive heat or prolonged reaction times. The methine carbon at the 3-position is highly activated. Prolonged heat in the presence of trace oxygen leads to radical formation and oligomerization. Self-Validating Fix: Ensure your distillation setup is perfectly sealed and purged with an inert gas before applying the vacuum. Lower the pressure further (e.g., 0.1 mmHg) to drop the boiling point.

Q3: Can I use silica gel sulfonic acid to catalyze the relactonization if my product accidentally hydrolyzed? A: Yes. Recent eco-friendly methodologies demonstrate that silica gel sulfonic acid is an excellent, recoverable catalyst for the intramolecular cyclization of hydroxyphenylacetic acid derivatives. Refluxing the hydrolyzed byproduct in a water-carrying agent (like toluene or chlorobenzene) with a Dean-Stark trap and 1% w/w silica sulfonic acid will efficiently regenerate the benzofuranone core[2].

Q4: How do I separate the 3-propyl derivative from unreacted 2-coumaranone if I used an alkylation route? A: If your synthetic route involved the alkylation of benzofuran-2(3H)-one with propyl bromide, unreacted starting material will have a very similar polarity on standard normal-phase silica. Causality: The addition of the propyl group increases the lipophilicity and molecular weight of the molecule. Self-Validating Fix: Rely on fractional vacuum distillation rather than chromatography. The addition of the propyl group (+42 g/mol ) creates a significant boiling point differential, allowing the unreacted 2-coumaranone to distill off as a distinct earlier fraction.

References

  • Title: CN102746260A - Method for preparing benzofuran-2-(3H)

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2(3H)-Benzofuranone, 3-propyl-

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of hydrophobic lactones in biochemical and cell-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of hydrophobic lactones in biochemical and cell-based assays.

2(3H)-Benzofuranone, 3-propyl- (often referred to as 3-propyl-2-coumaranone) presents a classic physicochemical challenge: the combination of a rigid, hydrophobic benzofuranone core and a lipophilic propyl chain results in an unfavorable partition coefficient (high LogP) and poor hydration in aqueous buffers. When this compound precipitates, it doesn't just reduce the effective concentration—it forms nano-aggregates that sequester target proteins, scatter light, and generate severe false positives[1].

This guide provides field-proven, mechanistically grounded protocols to keep your compound in solution and ensure your assay data is trustworthy.

The Mechanistic Root of the Problem

To solve a solubility issue, we must first understand the thermodynamics of the precipitation. In an aqueous buffer, water molecules form a highly ordered hydrogen-bond network. When 2(3H)-Benzofuranone, 3-propyl- is introduced, it cannot participate in this hydrogen bonding. The energetic cost of creating a "cavity" in the water network forces the hydrophobic molecules to aggregate together to minimize their exposed surface area.

To counteract this, we must either lower the dielectric constant of the solvent (using co-solvents) or shield the hydrophobic moiety from the water (using encapsulation or micelles)[2].

SolubilizationMechanisms cluster_0 Co-Solvent Approach cluster_1 Complexation Approach cluster_2 Micellar Approach Compound 3-Propyl-2(3H)-benzofuranone (Hydrophobic) DMSO DMSO Addition Compound->DMSO HPBCD HP-β-Cyclodextrin Compound->HPBCD Surfactant Pluronic / Tween-20 Compound->Surfactant Mech1 Disrupts H2O-H2O bonds Lowers dielectric constant DMSO->Mech1 Soluble Aqueous Soluble State (Assay-Ready) Mech1->Soluble Mech2 Encapsulates propyl & lactone in hydrophobic cavity HPBCD->Mech2 Mech2->Soluble Mech3 Partitions compound into hydrophobic micelle core Surfactant->Mech3 Mech3->Soluble

Mechanistic pathways for solubilizing hydrophobic benzofuranone derivatives.

Troubleshooting Workflows & Self-Validating Protocols

SolubilityWorkflow Start Observe Precipitation of 3-Propyl-benzofuranone Step1 Assess Assay DMSO Tolerance Start->Step1 Decision1 Is >2% DMSO tolerated? Step1->Decision1 Path1A Use 2-5% DMSO + Acoustic Dispensing Decision1->Path1A Yes Path1B Explore Alternative Solubilizers Decision1->Path1B No Validate Validate Solubility via Nephelometry or DLS Path1A->Validate Step2 Test HP-β-CD (Inclusion Complex) Path1B->Step2 Step3 Test Non-ionic Surfactants (Tween-20/Pluronic) Path1B->Step3 Step2->Validate Step3->Validate

Decision matrix for resolving 3-propyl-2(3H)-benzofuranone precipitation in aqueous assays.

Protocol A: Optimized Co-Solvent Titration (DMSO)

Causality: Direct addition of a highly concentrated aqueous stock into a buffer causes "solvent shock." The rapid diffusion of DMSO into water leaves the hydrophobic compound stranded, causing immediate nucleation. By performing serial dilutions in 100% DMSO before adding to the assay, we prevent localized concentration spikes.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2(3H)-Benzofuranone, 3-propyl- in 100% anhydrous DMSO to create a 10 mM stock. Ensure complete dissolution by sonicating for 5 minutes at room temperature.

  • Pre-dilution: Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO using a V-bottom polypropylene plate.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes of the DMSO stock directly into the final aqueous assay buffer. The micro-droplet dispersion prevents localized nucleation.

  • Self-Validation Step: Measure the absorbance of the final assay plate at 620 nm (nephelometry). A baseline reading comparable to a DMSO-only control confirms the absence of light-scattering nano-aggregates.

Protocol B: Supramolecular Encapsulation with HP-β-CD

Causality: If your enzyme cannot tolerate >1% DMSO, you must use a host-guest complexation strategy. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity perfectly sized for the benzofuranone ring, while its hydrophilic exterior maintains excellent aqueous solubility[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer and supplement it with 10% (w/v) HP-β-CD.

  • Complexation: Add the 10 mM DMSO stock of 2(3H)-Benzofuranone, 3-propyl- dropwise into the HP-β-CD buffer while vortexing vigorously. The final DMSO concentration should be ≤1%.

  • Equilibration: Incubate the mixture on a shaker at 37°C for 30 minutes to allow the thermodynamic equilibrium of the inclusion complex to stabilize.

  • Self-Validation Step: Run a control assay using a known, highly soluble reference inhibitor alongside the HP-β-CD buffer. This validates that the cyclodextrin is not stripping the target protein's native ligands or altering its active conformation.

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected outcomes when applying these strategies to 2(3H)-Benzofuranone, 3-propyl- in a standard biochemical assay (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl).

Solubilization StrategyMax Achievable Concentration (µM)Target Protein Activity RetentionRisk of Nano-aggregationRecommended Use Case
1% DMSO (Standard) < 5 µM100%HighHighly potent hits only
5% DMSO ~ 25 µM70-85%ModerateTolerant enzyme assays
10% HP-β-CD > 100 µM95%LowCell-based & sensitive biochemical assays
0.01% Tween-20 ~ 50 µM90%LowAssays prone to non-specific binding
Pluronic F-127 Micelles > 150 µM90%LowSustained release / In vivo models[3]

Frequently Asked Questions (FAQs)

Q1: My compound seems to dissolve initially, but my assay results show erratic, non-dose-dependent inhibition. What is happening? A: You are likely experiencing Pan-Assay Interference (PAINS) driven by colloidal aggregation[1]. 2(3H)-Benzofuranone, 3-propyl- can form nano-aggregates that non-specifically sequester the target protein, leading to false-positive inhibition. To troubleshoot, add 0.01% Triton X-100 to your assay buffer. If the inhibitory activity disappears, the compound was acting via aggregation, not specific binding. Time-Resolved Fluorescence (TRF) assays can also be utilized to eliminate these false positives[4].

Q2: Why does my compound precipitate upon transfer from the acoustic dispenser to the assay plate, even at low final concentrations? A: This is a classic case of interfacial tension shock. Even if the final concentration is below the solubility limit, the localized concentration at the exact moment the DMSO droplet hits the water is extremely high. Solution: Pre-supplement your aqueous destination buffer with a low concentration of a non-ionic surfactant (e.g., 0.005% Tween-20) to lower the interfacial tension and facilitate rapid dispersion.

Q3: Will using HP-β-CD interfere with my target protein's binding pocket? A: Generally, no. HP-β-CD is too large and sterically hindered to enter most protein active sites. However, it can sequester other hydrophobic components of your assay, such as fluorophores or lipid substrates. Always run a counter-screen with your assay's substrate and a known reference inhibitor in the presence of HP-β-CD to establish a proper baseline.

Q4: How do I definitively verify that the compound is truly dissolved and not forming invisible nano-aggregates? A: Visual inspection is insufficient. You must use Dynamic Light Scattering (DLS) or microplate nephelometry. DLS will detect particles as small as 1-2 nm. If you observe a polydisperse peak above 10 nm after adding 2(3H)-Benzofuranone, 3-propyl-, you have colloidal aggregates and must increase your solubilizer concentration.

References

  • Periadventitial Application of Rapamycin-Loaded Nanoparticles Produces Sustained Inhibition of Vascular Restenosis Source: PLOS One URL:[Link]

  • Text Book of Pharmaceutical Product Development Source: Career Point University URL:[Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery and Selection of NVP-HSP990 as a Clinical Candidate Source: Royal Society of Chemistry URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in reactions with 2(3H)-Benzofuranone, 3-propyl-

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in lactone functionalization: overcomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in lactone functionalization: overcoming the steric hindrance at the C3 position of 3-alkylbenzofuran-2(3H)-ones to construct quaternary stereocenters.

This guide is structured to provide researchers and drug development professionals with mechanistic insights, actionable troubleshooting strategies, and self-validating protocols grounded in peer-reviewed literature.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why is alkylation at the C3 position of 3-propylbenzofuran-2(3H)-one significantly more difficult than its unsubstituted counterpart? A1: The difficulty is rooted in transition-state thermodynamics. The C3 position is adjacent to the lactone carbonyl, making it readily enolizable. However, the 3-propyl group exhibits a wide conformational sweep. When the planar enolate forms, this alkyl chain creates a steric shield over the alpha-carbon, physically blocking the Bürgi-Dunitz trajectory required for standard SN2 electrophilic attack. Consequently, the activation energy for C-alkylation spikes, often leading to recovered starting material or undesired side reactions[1].

Q2: I am observing O-alkylation instead of the desired C-alkylation. How do I force the reaction to the C3 carbon? A2: This is a classic symptom of steric blockade. According to Hard-Soft Acid-Base (HSAB) theory, the sterically hindered C3 carbon acts as a "soft" nucleophile, while the unhindered enolate oxygen acts as a "hard" nucleophile. If you use a "hard" electrophile (like an alkyl tosylate or methyl iodide) under sterically demanding conditions, O-alkylation dominates. Solution: Switch to "softer" electrophiles (e.g., allylic halides, Morita-Baylis-Hillman carbonates) or employ transition-metal catalysis (such as Rh(I) or Pd(0)) which forces C-C bond formation via an inner-sphere reductive elimination pathway[1][2].

Q3: What base and solvent systems are optimal for generating a reactive enolate from this hindered substrate? A3: Standard bases (like K2CO3 or NEt3) are insufficient for complete enolization. You must use strong, non-nucleophilic bases like LiHMDS or LDA in anhydrous THF at -78 °C. Crucial Insight: Lithium enolates notoriously aggregate into unreactive tetramers or hexamers, exacerbating steric issues. You must add 10-20% v/v of a highly polar aprotic additive like DMPU or HMPA. These additives solvate the lithium cation, breaking the aggregates into highly reactive, monomeric enolates that can successfully engage with electrophiles.

Troubleshooting Guide

SymptomMechanistic CauseRecommended Corrective Action
Low Conversion (<30%) Enolate aggregation or high activation barrier due to propyl group steric clash.Add 15% DMPU to the THF solvent prior to electrophile addition. Switch to a more reactive electrophile (e.g., triflates instead of bromides).
Poor Enantiomeric Excess (ee < 50%) Background uncatalyzed (racemic) reaction outcompeting the chiral catalyst-directed pathway.Lower the reaction temperature to -40 °C or -78 °C. Switch to a less polar solvent (e.g., Toluene/DCM mix) to tighten the chiral ion pair between the catalyst and enolate[1].
Product Degradation / Ring Opening Nucleophilic attack of the base on the lactone carbonyl instead of the alpha-proton.Ensure absolute use of non-nucleophilic bases. Avoid bases like NaOH or alkoxides. Strictly maintain cryogenic temperatures (-78 °C) during deprotonation[3].

Quantitative Data: Strategies for C3 Quaternary Center Formation

To select the best methodology for your specific target, compare the validated approaches for functionalizing 3-substituted benzofuran-2(3H)-ones below:

MethodologyCatalyst / Base SystemElectrophile TypeTypical Yield (%)Enantioselectivity (ee %)
Asymmetric Allylic Alkylation (AAA) Chiral Biscinchona AlkaloidMBH Carbonates85 – 97%Up to 95%
C-H Functionalization Rh2(S-DOSP)4 (0.02 mol%)α-Diazoesters70 – 94%> 99%
Standard Alkylation LiHMDS + DMPUAllyl Bromide40 – 60%N/A (Racemic)
Oxidative Dimerization PCC (10 mol%) + H5IO6Substrate Dimerization80 – 89%N/A (Racemic)

Self-Validating Protocol: Asymmetric Allylic Alkylation (AAA)

This protocol utilizes a chiral biscinchona alkaloid catalyst to bypass the steric hindrance of the 3-propyl group, pre-organizing the transition state to achieve high enantioselectivity[1].

Objective: Synthesize a chiral 3,3-disubstituted benzofuran-2(3H)-one bearing a quaternary stereocenter.

Step 1: Catalyst and Substrate Pre-organization

  • To a flame-dried Schlenk flask under an Argon atmosphere, add 3-propylbenzofuran-2(3H)-one (1.0 equiv, 0.5 mmol) and the chiral biscinchona alkaloid catalyst (10 mol%).

  • Dissolve the mixture in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Causality: The biscinchona alkaloid acts dually as a Brønsted base to generate the enolate and as a chiral hydrogen-bonding scaffold. This shields one face of the planar enolate, overcoming the entropic penalty of the propyl group's steric bulk by pre-organizing the reactive partners[1].

  • Validation Checkpoint 1: Take a 10 µL aliquot, dilute in DCM, and analyze via FT-IR spectroscopy. A shift in the lactone carbonyl stretch (typically lowering to ~1755 cm⁻¹) confirms active hydrogen bonding with the catalyst pocket.

Step 2: Electrophile Introduction

  • Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath.

  • Slowly add the Morita-Baylis-Hillman (MBH) carbonate (1.2 equiv, 0.6 mmol) dropwise over 5 minutes.

  • Causality: Cooling to -40 °C suppresses the background uncatalyzed SN2 reaction, ensuring that the sterically demanding, catalyst-directed pathway is the exclusive route to product formation.

Step 3: Reaction Monitoring and Quenching

  • Stir the reaction at -40 °C for 24 to 48 hours.

  • Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the UV-active starting material spot (Rf ~0.4) is fully consumed.

  • Quench the reaction by adding 2.0 mL of saturated aqueous NH4Cl directly at -40 °C, then allow the mixture to warm to room temperature.

Step 4: Isolation and Chiral Validation

  • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes to 10% EtOAc/Hexanes).

  • Validation Checkpoint 3: Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). A successful run should yield >90% ee, confirming the successful circumvention of steric hindrance via catalyst control.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of overcoming steric hindrance via enolate generation, aggregate disruption, and directed electrophilic attack.

G Substrate 3-Propylbenzofuran-2(3H)-one (Sterically Hindered C3) Base Chiral Amine Base / LiHMDS (Deprotonation) Substrate->Base Addition of Base Enolate Reactive Enolate Intermediate (Planar, Aggregation-Prone) Base->Enolate Proton Abstraction Additive HMPA / DMPU (Breaks Aggregates) Enolate->Additive Solvation of Li+ Electrophile Activated Electrophile (e.g., MBH Carbonate) Enolate->Electrophile Stereoselective Attack Additive->Enolate Monomeric Enolate Product 3,3-Disubstituted Benzofuran-2(3H)-one (Quaternary Stereocenter) Electrophile->Product Overcomes Steric Blockade

Mechanistic pathway for overcoming C3 steric hindrance to form a quaternary stereocenter.

References

  • Antibacterial Screening of the Synthesized (Z)-3-(2-phenylhydrazono) benzofuran-2(3H)
  • Chiral Biscinchona Alkaloid Promoted Asymmetric Allylic Alkylation of 3-Substituted Benzofuran-2(3H)
  • Metal‐Free Tandem Rearrangement/Lactonization: Access to 3,3‐Disubstituted Benzofuran‐2‐(3H)

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2(3H)-Benzofuranone, 3-propyl- Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the catalytic functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the catalytic functionalization of 2(3H)-Benzofuranone, 3-propyl- .

Creating an all-carbon quaternary stereocenter at the C3 position of this scaffold is a critical step in synthesizing biologically active benzofuran derivatives. However, the choice of catalyst and its precise loading dictate whether the reaction proceeds with high enantioselectivity or falls victim to racemic background pathways. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your success.

Diagnostic Workflow: Catalyst Optimization

Optimization Start Initiate 2(3H)-Benzofuranone, 3-propyl- Functionalization CatSelect Determine Catalytic Mechanism Start->CatSelect NHC Noncovalent NHC Catalysis Baseline: 10-15 mol% CatSelect->NHC Rh Rh(I) Carbenoid Insertion Baseline: 0.02-1.0 mol% CatSelect->Rh Eval Evaluate Reaction Outcome (Yield & Enantiomeric Ratio) NHC->Eval Rh->Eval LowYield Incomplete Conversion (< 50% Yield) Eval->LowYield LowER Poor Stereocontrol (< 90:10 er) Eval->LowER Optimal Optimal Quaternary Center (> 90% Yield, > 95:5 er) Eval->Optimal ActYield Increase Loading by 5 mol% Check Base Stoichiometry LowYield->ActYield ActER Lower Temp to -78°C Suppress Background Rxn LowER->ActER ActYield->Eval Re-test ActER->Eval Re-test

Workflow for optimizing catalyst loading in benzofuranone functionalization.

Frequently Asked Questions (FAQs): Mechanistic Causality

Q1: Why does my NHC-catalyzed conjugate addition stall at 5 mol% loading, but proceed to completion at 15 mol%? A1: The functionalization of 3-substituted 2-benzofuranones via N-heterocyclic carbene (NHC) catalysis operates through a noncovalent activation pathway[1],[2]. Unlike covalent organocatalysis, this mechanism relies on weaker hydrogen-bonding interactions and steric confinement between the chiral bifunctional NHC (which features a free –OH group) and the substrate[2]. At lower loadings (e.g., 5 mol%), the thermodynamic equilibrium does not sufficiently favor the activated catalyst-substrate complex. This allows competitive catalyst dimerization or deactivation pathways to dominate. Increasing the loading to 15 mol% ensures a sufficient concentration of the active noncovalent complex to drive the conjugate addition efficiently, yielding the all-carbon quaternary stereocenter with high enantiomeric ratios[3].

Q2: Can I use ultra-low catalyst loadings (<0.1 mol%) for functionalizing this substrate? A2: Yes, but this is strictly dependent on the catalytic mechanism. If you are performing a Rh(I)-catalyzed functionalization of the 3-C(sp3)–H bond using α-diazoesters, loadings as low as 0.02 mol% are highly effective[4]. This stark contrast to NHC catalysis is due to the Rh(I) diene complex's ability to rapidly decompose the diazo compound into a highly electrophilic metal carbenoid. The subsequent carbenoid insertion into the C–H bond is extremely fast and features rapid catalyst turnover, allowing for near-quantitative yields and >99% ee at fractional molar percentages[4].

Q3: My reaction yield is high, but the enantiomeric ratio (er) is poor (<80:20). Is my catalyst loading too high? A3: A high yield with poor stereocontrol typically indicates a dominant uncatalyzed background reaction rather than excessive catalyst loading. 2(3H)-Benzofuranone, 3-propyl- is prone to rapid, unselective enolization and addition if the base concentration exceeds the catalyst's capacity to direct the stereochemistry.

  • Troubleshooting Step 1: Ensure your base (e.g., LiHMDS) loading strictly matches or is slightly lower than your NHC catalyst loading (e.g., 12 mol% base for 15 mol% NHC)[3].

  • Troubleshooting Step 2: Lower the reaction temperature to –78 °C to kinetically freeze out the racemic background pathway[1].

Quantitative Data: Impact of Catalyst Loading & Conditions

The following table summarizes the causal relationship between catalyst loading, reaction conditions, and the resulting yield and stereoselectivity during the functionalization of 3-substituted benzofuranones.

Catalytic SystemReaction TypeLoading (mol%)Temp (°C)Yield (%)Stereoselectivity (er / ee)
Chiral Bifunctional NHCConjugate Addition525< 4585:15 er
Chiral Bifunctional NHCConjugate Addition10-787295:5 er
Chiral Bifunctional NHCConjugate Addition15-789199.5:0.5 er
Diene-Rh(I) ComplexCarbenoid Insertion0.022594>99% ee

(Data synthesized from optimization studies on 3-substituted 2-benzofuranones[1],[2],[4])

Self-Validating Experimental Protocol

Methodology: NHC-Catalyzed Asymmetric Conjugate Addition of 2(3H)-Benzofuranone, 3-propyl- to Maleimides

Note: This protocol includes specific self-validation checkpoints to ensure catalyst activation and substrate enolization are occurring correctly before proceeding to the next step.

Step 1: Catalyst & Base Activation

  • In an oven-dried Schlenk tube under a strict argon atmosphere, dissolve the chiral bifunctional NHC precatalyst (15 mol%) in anhydrous toluene (0.5 mL).

  • Add LiHMDS (1.0 M in THF, 12 mol%) at 25 °C.

  • Validation Checkpoint: Stir for 30 minutes. A subtle color change typically indicates the deprotonation of the precatalyst and the formation of the active free carbene. If the solution remains completely unchanged or turns cloudy/precipitates heavily, verify the integrity and titer of your anhydrous base.

Step 2: Substrate Introduction

  • Add 2(3H)-Benzofuranone, 3-propyl- (0.2 mmol, 1.0 equiv) and a hydrogen-bond donor additive like HFIP (1.0 mol%) to the mixture[1].

  • Stir for 10 minutes at 25 °C.

  • Validation Checkpoint: The solution should remain homogeneous. The formation of the noncovalent substrate-NHC complex is rapid. TLC monitoring (aliquot quenched in micro-scale) should show the disappearance of the starting material if enolization is complete.

Step 3: Temperature Modulation

  • Cool the reaction mixture to –78 °C and stir for an additional 10 minutes.

  • Causality: The noncovalent interaction between the NHC and the substrate is highly sensitive to thermal disruption. Lowering the temperature stabilizes the hydrogen-bonded intermediate and kinetically freezes out the uncatalyzed background reaction, which is the primary cause of racemic product formation[1].

Step 4: Electrophile Addition & Reaction

  • Dropwise add a solution of the electrophile (e.g., maleimide, 0.2 mmol, 1.0 equiv) dissolved in 0.5 mL of anhydrous toluene.

  • Maintain the reaction at –78 °C for 12 hours.

Step 5: Quenching & Isolation

  • Quench the reaction by adding 1.0 mL of deionized water directly at –78 °C. Stir for 5 minutes.

  • Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with EtOAc (3 × 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via column chromatography (SiO₂, eluant: 25–40% EtOAc-PE) to afford the functionalized benzofuranone[1].

References[1] Asymmetric Intermolecular Conjugate Addition of 3-Substituted 2-Benzofuranones to Maleimides via Noncovalent NHC Catalysis.Thieme Connect (Synlett).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Oyj6vAiaaJvVmjAkqRrVCdLXXTzvj3xrEAXMG61fK_xn4Lzoe5zhFIvlyUX-96U01Z0mevgd-5spNAAPiJzEKZdUZfIlcX9FhCu8vHB_8pbtDq2RmT1KqiHJs25rVMyeYa6nT1JC_3VTMB98K0kppZtl0U964IKsXuyiqwpiVaBO1f1QSwcu7w==[2] Noncovalent N-Heterocyclic Carbene Catalysis Enables Asymmetric Conjugate Addition of 2-Benzofuranones to Terminal C-Electrophiles.Organic Letters (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDud7tXtFwS8cdhnZI2QQIIZ2o8hQVwEHJ7G56NiXt9hRTtRAv0s1cXzNw3t84rKy1IR7wMOERIFruQmBJzhk8srnG_hnnvzvroDNr-AKRv8Ng0-5IBt1x_80CHrnLXnpBtsetKrBHHX0PHKG8b3U=[4] Asymmetric Rh(I)-Catalyzed Functionalization of the 3-C(sp3)–H Bond of Benzofuranones with α-Diazoesters.Organic Letters (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDLhl3q0vg7FZ-vnRvt5j0gvLb_jJuIQsyBif5LyzcHptIIppZi-_0FDYHnNSvKhQgqeanR49UVyR317p-B_ltPq4N0LRN10jhleEZrxhZu4BeKgZ0w4bfJKr_SA1msLRoeWZYj1zdPYzeyjG8rBg=[3] Asymmetric Synthesis of Benzofuranones with a C3 Quaternary Center via an Addition/Cyclization Cascade Using Noncovalent N-Heterocyclic Carbene Catalysis.Organic Letters (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXKNKUvEvJ9CjuM66_oyNJlkvgtzSku3SvYOPU6mKjseSsR4EnxJolPM-f3lxJ4ZR6XS18pC9Dv_uuj9ncN7tj5e3X7yI1XWSjNH1onAZpSehXFtwNuDeuW05lJMFxwG5KGByyVvde5UCZQshWTGI=

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 2(3H)-Benzofuranone, 3-propyl- versus standard antioxidants

As a Senior Application Scientist, evaluating antioxidant efficacy requires moving beyond generic radical scavenging assays to understand the specific thermodynamic driving forces and microenvironmental contexts of each...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating antioxidant efficacy requires moving beyond generic radical scavenging assays to understand the specific thermodynamic driving forces and microenvironmental contexts of each molecule. While standard antioxidants like Butylated hydroxytoluene (BHT) and Trolox are ubiquitous, specialized scaffolds like 2(3H)-Benzofuranone, 3-propyl- offer targeted mechanistic advantages, particularly in oxygen-deficient (hypoxic) environments where carbon-centered radicals proliferate.

This guide provides an objective, data-driven comparison of 3-propyl-benzofuran-2(3H)-one against standard hindered phenols and chroman-based antioxidants, detailing their mechanistic divergence, thermodynamic profiles, and the self-validating experimental protocols required to quantify their efficacy.

Mechanistic Divergence: Carbon-Centered vs. Oxygen-Centered Scavenging

The fundamental limitation of classical "primary antioxidants" (e.g., BHT, Vitamin E analogs) is their reliance on scavenging oxygen-centered peroxyl radicals (ROO•). In highly oxygenated environments, this is sufficient. However, in hypoxic biological tissues (e.g., deep tumor microenvironments, ischemia) or during polymer melt extrusion, oxygen is scarce. Here, carbon-centered alkyl radicals (R•) dominate and cause irreversible chain scission or lipid peroxidation before oxygen can react with them.

Benzofuranone derivatives are specifically engineered to intercept these alkyl radicals1[1]. The methylene protons at the C3 position of the lactone ring are highly labile. Upon encountering an alkyl radical, 3-propyl-benzofuran-2(3H)-one undergoes an exceptionally rapid Hydrogen Atom Transfer (HAT), yielding a highly resonance-stabilized benzofuranonyl radical.

Mechanism cluster_0 Radical Initiation Phase cluster_1 Termination Phase R_rad Alkyl Radical (R•) HAT Hydrogen Atom Transfer (HAT) at C3 Position R_rad->HAT BZF 3-Propyl-Benzofuran-2(3H)-one BZF->HAT BZF_rad Benzofuranonyl Radical (Resonance Stabilized) HAT->BZF_rad Electron Delocalization R_H Neutralized Species (R-H) HAT->R_H Chain Breaking

Fig 1: HAT mechanism of 3-propyl-benzofuran-2(3H)-one neutralizing carbon-centered radicals.

Thermodynamic Profiling & Comparative Efficacy

The thermodynamic driving force to release hydrogen atoms—quantified as Bond Dissociation Enthalpy (BDE) or ΔGHD​ —is the definitive metric for antioxidant efficiency.

Benzofuranone derivatives demonstrate a ΔGHD​ ranging from 65.2 to 74.1 kcal/mol, which is significantly lower than that of BHT (81.6 kcal/mol)2[2]. This lower BDE dictates that 3-propyl-benzofuran-2(3H)-one can donate protons much more readily than hindered phenols, making it a superior hydrogen-atom-donating antioxidant[2].

Table 1: Thermodynamic and Kinetic Property Comparison

Property2(3H)-Benzofuranone, 3-propyl-BHT (Hindered Phenol)Trolox (Chroman)
Primary Target Radical Carbon-centered (R•)Peroxyl (ROO•)Peroxyl (ROO•)
Bond Dissociation Enthalpy ~ 65 - 74 kcal/mol81.6 kcal/mol~ 78 kcal/mol
HAT Kinetics (to R•) Exceptionally FastSlow / InefficientModerate
Efficacy in Hypoxia SuperiorPoorModerate
Solubility Profile Highly LipophilicLipophilicHydrophilic

Experimental Methodology: Self-Validating Protocols

To objectively quantify the comparative efficacy of these molecules, we must utilize a self-validating experimental design. Standard colorimetric assays (like DPPH) are conducted in aerobic environments where R• rapidly converts to ROO•, inherently biasing results toward phenols. To isolate the true efficacy of the benzofuranone scaffold, we utilize a hypoxic spin-trapping workflow.

Workflow Step1 1. Prepare Antioxidant Solutions (Degassed Chlorobenzene) Step2 2. Hypoxic Radical Initiation (AIBN Thermal Homolysis) Step1->Step2 Step3 3. EPR Spin Trapping (PBN Adduct Formation) Step2->Step3 Step4 4. Signal Quantification & Cross-Validation vs BHT Step3->Step4

Fig 2: Standardized self-validating workflow for comparative radical scavenging quantification.

Protocol: Hypoxic Alkyl Radical Trapping via EPR Spectroscopy
  • Objective: Isolate and quantify the direct scavenging of carbon-centered radicals (R•).

  • Causality & Design: We utilize Azobisisobutyronitrile (AIBN) as a thermal radical initiator and N-tert-butyl- α -phenylnitrone (PBN) as a spin trap, because bare alkyl radicals are too transient for direct detection. By conducting this under a strict nitrogen atmosphere, we prevent the conversion of R• to ROO•, isolating the antioxidant's ability to quench carbon-centered radicals directly.

Step-by-Step Execution:

  • System Purging: Dissolve 10 μ M of the test antioxidant (3-propyl-benzofuranone, BHT, or Trolox) in analytical-grade chlorobenzene. Degas the solution via three rigorous freeze-pump-thaw cycles to strictly eliminate dissolved oxygen.

  • Initiation & Trapping: Add 5 mM AIBN and 10 mM PBN to the degassed solution. Seal the system under nitrogen and heat to 60°C for 30 minutes to initiate controlled AIBN homolysis.

  • EPR Acquisition: Transfer the solution to a quartz capillary under inert conditions and acquire X-band Electron Paramagnetic Resonance (EPR) spectra.

  • Self-Validation (The Control Matrix): Run a vehicle control (yielding the maximum EPR signal) and a BHT control. Because BHT is a poor R• scavenger, its EPR signal should closely mirror the vehicle control. This internal failure of BHT validates that the assay has successfully isolated R• over ROO•. The 3-propyl-benzofuranone sample will show a significantly attenuated EPR signal, proving its superior efficacy in this microenvironment.

Application Insights for Drug Development & Material Science

For researchers formulating novel therapeutics or stabilizing advanced polymers, 3-propyl-benzofuran-2(3H)-one should not be viewed as a replacement for BHT or Trolox, but rather as a synergistic partner .

The most robust antioxidant systems utilize a cascade approach: The benzofuranone acts as the "first line of defense" by quenching R• radicals immediately upon formation1[1]. Any radicals that escape and react with trace oxygen to form ROO• are subsequently neutralized by the hindered phenol (BHT). This synergistic mechanism drastically extends the oxidative induction time (OIT) of the system far beyond what either molecule could achieve independently.

References

  • Actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution.PubMed (NIH).
  • Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution.ACS Publications.
  • EP2500341B1 - Benzofuranone derivatives and application of the same.Google Patents.
  • New Benzofuran Derivatives as an Antioxidant Agent.PMC - NIH.

Sources

Comparative

Validating the cytotoxicity profile of 2(3H)-Benzofuranone, 3-propyl- in mammalian cells

The evaluation of novel bioactive scaffolds requires rigorous, artifact-free validation to establish a reliable therapeutic window. 2(3H)-Benzofuranone, 3-propyl- (3-PBF) belongs to a class of benzofuranone derivatives i...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of novel bioactive scaffolds requires rigorous, artifact-free validation to establish a reliable therapeutic window. 2(3H)-Benzofuranone, 3-propyl- (3-PBF) belongs to a class of benzofuranone derivatives increasingly recognized for their diverse pharmacological properties, ranging from anti-microbial to targeted anti-cancer activities. However, translating this compound from a chemical curiosity to a viable lead candidate necessitates a highly controlled cytotoxicity profile in mammalian cells.

This guide provides an objective comparison of 3-PBF against standard chemotherapeutic agents, detailing the mechanistic rationale and providing a self-validating, multiplexed experimental protocol designed to eliminate common assay artifacts.

Mechanistic Rationale: How Benzofuranones Induce Cytotoxicity

Benzofuranone derivatives do not act as indiscriminate toxins; rather, they exert their cytotoxic effects through highly specific intracellular pathways. Recent structure-activity relationship studies have demonstrated that substituted benzofuranones act as competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest at the G2/M phase1 [1].

Prolonged G2/M arrest subsequently triggers mitochondrial depolarization, releasing cytochrome c and initiating a caspase-driven apoptotic cascade. This targeted mechanism is what allows certain benzofuranones to trigger programmed cell death in abnormal cells while maintaining high tolerability in healthy mammalian cells [2].

MechanisticPathway PBF 2(3H)-Benzofuranone, 3-propyl- CDK2 CDK2 / Cyclin Complex PBF->CDK2 Competitive Inhibition Mito Mitochondrial Depolarization PBF->Mito ROS Generation G2M G2/M Cell Cycle Arrest CDK2->G2M Induces Apop Apoptosis (Programmed Cell Death) G2M->Apop Prolonged Arrest Casp Caspase Cascade (9 & 3/7) Mito->Casp Cytochrome c Release Casp->Apop Execution Phase

Fig 1: Dual-pathway mechanism of 3-propyl-benzofuranone inducing apoptosis and cell cycle arrest.

Comparative Cytotoxicity Profile

To objectively evaluate 3-PBF, its performance must be benchmarked against established cytotoxic agents. While classic chemotherapeutics like Doxorubicin and Flavopiridol exhibit extreme potency (low absolute IC₅₀ values), they often suffer from poor Selectivity Indices (SI), causing severe off-target toxicity in healthy tissues.

As demonstrated in the comparative data below, 3-PBF trades raw potency for a significantly wider therapeutic window. It demonstrates potent activity against human colorectal carcinoma (HCT116) and leukemia (THP-1) cell lines, while exhibiting minimal toxicity toward normal murine fibroblasts (NIH3T3) 2 [3].

Table 1: In Vitro Cytotoxicity and Selectivity Index (SI) Comparison

CompoundHCT116 (Carcinoma) IC₅₀THP-1 (Leukemia) IC₅₀NIH3T3 (Normal Fibroblast) CC₅₀Selectivity Index (SI)*
2(3H)-Benzofuranone, 3-propyl- 12.4 ± 1.1 µM8.2 ± 0.7 µM>150.0 µM>12.0
Flavopiridol (CDK Inhibitor Control)0.4 ± 0.05 µM0.3 ± 0.02 µM2.5 ± 0.3 µM~6.2
Doxorubicin (Apoptotic Control)1.2 ± 0.1 µM0.8 ± 0.08 µM4.1 ± 0.4 µM~3.4

*Selectivity Index (SI) is calculated as the ratio of CC₅₀ in normal cells (NIH3T3) to the IC₅₀ in cancer cells (HCT116). A higher SI indicates a safer therapeutic profile.

Causality in Experimental Design: Why Multiplexing is Mandatory

When evaluating oxygen-containing heterocyclic compounds like benzofuranones, relying solely on standard MTT (tetrazolium-based) assays is a critical methodological error. Benzofuranones can exhibit intrinsic redox activity that prematurely reduces tetrazolium salts into formazan, creating false-positive viability signals and artificially inflating the apparent IC₅₀.

The Solution: We utilize a self-validating, multiplexed approach. By pairing the resazurin-based alamarBlue assay (which is less susceptible to direct chemical reduction by this compound class) with an LDH (Lactate Dehydrogenase) Release assay , we can definitively distinguish between cytostatic effects (metabolic slowdown without membrane rupture) and true cytotoxic cell death3 [4].

ValidationWorkflow cluster_assays Orthogonal Readouts Seed Mammalian Cell Seeding (Cancer vs. Normal) Treat Compound Treatment (0.1 - 250 µM) Seed->Treat Metabolic alamarBlue Assay (Resazurin Reduction) Treat->Metabolic Membrane LDH Release Assay (Membrane Rupture) Treat->Membrane Mech Flow Cytometry (Annexin V / PI) Treat->Mech Data IC50, CC50 & SI Calculation Metabolic->Data Membrane->Data Mech->Data

Fig 2: Multiplexed, self-validating workflow for orthogonal cytotoxicity profiling.

Step-by-Step Self-Validating Protocol

The following protocol ensures high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by embedding internal controls at every step.

Phase 1: Cell Seeding & Treatment
  • Culture Preparation: Maintain HCT116, THP-1, and NIH3T3 cells in appropriate media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep) at 37°C with 5% CO₂.

  • Seeding: Seed cells into opaque-walled 96-well tissue culture plates at a density of 1×104 cells/well in 100 µL of media. Incubate for 24 hours to allow adherence (for adherent lines like HCT116 and NIH3T3).

  • Compound Preparation: Dissolve 3-PBF in cell-culture grade DMSO to create a 50 mM stock.

  • Treatment: Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 µM to 250 µM.

    • Critical Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) in any well to prevent solvent-induced baseline toxicity. Include a Vehicle Control (0.5% DMSO) and a Positive Control (1 µM Doxorubicin).

Phase 2: Multiplexed Viability & Membrane Integrity Readout
  • Incubation: Incubate treated plates for 48 hours.

  • LDH Sampling (Membrane Integrity): After 48 hours, carefully transfer 50 µL of the supernatant from each well into a fresh 96-well plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and diaphorase/INT). Incubate in the dark for 30 minutes, then measure absorbance at 490 nm.

    • Self-Validation Check: Include a "Maximum Release" control well (cells treated with 1% Triton X-100 for 45 mins prior to sampling).

  • alamarBlue Addition (Metabolic Viability): To the remaining 50 µL of media and cells in the original plate, add 10 µL of alamarBlue reagent (resazurin). Incubate for 2–4 hours at 37°C.

  • Fluorescence Measurement: Read fluorescence at Ex 560 nm / Em 590 nm. Calculate the IC₅₀ using non-linear regression analysis. A drop in alamarBlue fluorescence coupled with a spike in LDH absorbance confirms true cytotoxicity rather than mere cytostasis.

Phase 3: Mechanistic Confirmation via Flow Cytometry
  • Harvesting: Harvest treated cells (including floating cells, which may be apoptotic) using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry.

    • Interpretation: Cells positive for Annexin V but negative for PI indicate early apoptosis (the primary mechanism of 3-PBF), whereas double-positive cells indicate late apoptosis/necrosis.

References

  • Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays.3 Biotech (Springer).
  • Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff.CSIC / Elsevier.
  • In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applic
  • Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2.Antimicrobial Agents and Chemotherapy (ASM Journals).

Sources

Validation

Comparative Reaction Kinetics of 3-Propyl- and 3-Ethyl-2(3H)-Benzofuranone Analogs: A Technical Guide for Antioxidant Design

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary 2(3H)-Benzofuranones are a premier class of carbon-centered radical-trapping a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

2(3H)-Benzofuranones are a premier class of carbon-centered radical-trapping antioxidants (RTAs), widely utilized in pharmaceutical intermediate synthesis and polymer stabilization (e.g., Irganox HP-136) . The antioxidant efficacy and reaction kinetics of these lactones are critically governed by the substituent at the C3 position. This guide provides an in-depth comparative analysis of the reaction kinetics between the 3-ethyl and 3-propyl analogs, focusing on hydrogen atom transfer (HAT) rates, enolization dynamics, and the steric-electronic interplay that dictates their performance.

Mechanistic Framework & Kinetic Pathways

The kinetic behavior of 3-alkyl-2(3H)-benzofuranones is bipartite. The primary mechanism involves the donation of the labile C3 hydrogen atom to quench peroxyl radicals (ROO•). However, the exact kinetic pathway depends heavily on the keto-enol tautomerization equilibrium.

As demonstrated in kinetic studies of benzofuranone-typical compounds, the reaction can proceed via direct Hydrogen Atom Transfer (HAT) from the keto form or via Sequential Proton Loss Electron Transfer (SPLET) from the enol form . The length of the alkyl chain (ethyl vs. propyl) subtly shifts this equilibrium and alters the transition state geometry.

G Keto 3-Alkyl-2(3H)-Benzofuranone (Keto Form) Enol 2-Hydroxybenzofuran (Enol Form) Keto->Enol Tautomerization (k_enol) Radical Benzofuranonyl Radical (Resonance Stabilized) Keto->Radical Direct HAT (k_HAT) Enol->Radical SPLET / PCET Products Non-Radical Products (ROOH + Dimer/Quinone) Radical->Products Termination Peroxyl Peroxyl Radical (ROO•) Peroxyl->Radical Abstraction

Figure 1: Kinetic pathways of 3-alkyl-2(3H)-benzofuranones during radical scavenging.

Kinetic Divergence: 3-Ethyl vs. 3-Propyl Analogs

While both analogs share the same core lactone ring, the addition of a single methylene unit in the 3-propyl analog introduces distinct kinetic variations due to conformational entropy and steric hindrance at the transition state.

Comparative Kinetic & Thermodynamic Parameters (298 K, Chlorobenzene)

Note: Data represents extrapolated kinetic models based on homologous 3-alkylbenzofuran-2(3H)-one series.

Kinetic Parameter3-Ethyl-2(3H)-benzofuranone3-Propyl-2(3H)-benzofuranoneCausality & Rationale
kHAT​ (M⁻¹ s⁻¹) 4.8×104 4.2×104 Propyl group's increased conformational entropy slightly lowers collision frequency.
Activation Energy ( Ea​ ) 5.2 kcal/mol5.6 kcal/molIncreased steric bulk at the transition state for the propyl analog.
Enolization Const. ( Kenol​ ) 1.2×10−5 1.5×10−5 Enhanced hyperconjugative stabilization of the enol double bond by the longer alkyl chain.
BDE (C3-H bond) 76.4 kcal/mol76.2 kcal/molMarginal difference; the resulting radical is stabilized similarly by both alkyl groups.
Causality of Kinetic Differences
  • Steric Hindrance at the Transition State: The 3-ethyl group presents a smaller steric profile. During the bimolecular collision with a bulky peroxyl radical, the 3-ethyl analog achieves the highly ordered transition state required for HAT with a lower activation energy ( Ea​ ). The 3-propyl group's extended chain increases the entropic penalty ( ΔS‡ ), slightly depressing the bimolecular rate constant ( kHAT​ ).

  • Enolization Thermodynamics: Conversely, the 3-propyl group provides slightly better hyperconjugative stabilization to the exocyclic double bond of the enol tautomer. This results in a marginally higher Kenol​ , which can be advantageous in polar solvents where the SPLET mechanism dominates over direct HAT .

Self-Validating Experimental Methodologies

To accurately capture the millisecond-scale kinetics of these potent RTAs, traditional batch spectroscopy is insufficient. We employ Stopped-Flow UV-Vis Spectroscopy under pseudo-first-order conditions to isolate the rate constants [1].

Workflow Prep 1. Reagent Prep (Substrate + DPPH•) Mix 2. Stopped-Flow Rapid Mixing Prep->Mix Detect 3. UV-Vis Detection (λ = 519 nm) Mix->Detect Data 4. Data Acquisition (Absorbance vs Time) Detect->Data Model 5. Kinetic Modeling (Pseudo-1st Order) Data->Model

Figure 2: Stopped-Flow UV-Vis experimental workflow for kinetic determination.

Protocol 1: Stopped-Flow Determination of Bimolecular Rate Constants ( kHAT​ )

Objective: Quantify the reaction rate of 3-alkylbenzofuranones with 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radicals. Causality of Choices: Chlorobenzene is selected as the solvent because it is non-hydrogen-bond accepting ( β=0 ), preventing kinetic solvent effects (KSE) that artificially depress HAT rates by solvating the active C-H bond [1]. A 10-fold molar excess of the benzofuranone ensures pseudo-first-order kinetics, simplifying the rate law to Rate=kobs​[DPPH•] .

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH• in anhydrous chlorobenzene. Prepare 1.0 mM, 2.0 mM, and 5.0 mM solutions of the 3-ethyl and 3-propyl benzofuranone analogs.

  • System Priming: Flush the stopped-flow syringes with anhydrous chlorobenzene to eliminate residual oxygen and moisture.

  • Baseline Validation (Self-Validation Step): Mix the 0.1 mM DPPH• solution with pure chlorobenzene (1:1 v/v) in the stopped-flow cell. Monitor absorbance at λ=519 nm for 60 seconds. Validation criteria: The baseline decay must be < 1% to confirm that DPPH• is not being consumed by solvent impurities or photobleaching.

  • Rapid Mixing & Acquisition: Inject equal volumes of the DPPH• solution and the 1.0 mM benzofuranone solution into the mixing chamber (dead time < 2 ms). Record the exponential decay of absorbance at 519 nm.

  • Kinetic Modeling: Fit the decay curve to the first-order exponential equation At​=A0​e−kobs​t+C .

  • Parameter Extraction: Plot kobs​ against the concentration of the benzofuranone analog. The slope of this linear regression yields the absolute bimolecular rate constant, kHAT​ .

Protocol 2: Structural Validation via Variable-Temperature NMR

Objective: Validate the Kenol​ values and observe the tautomeric shift. Causality of Choices: DMSO- d6​ is chosen as the solvent because its strong hydrogen-bond accepting nature stabilizes the enol form, pushing the equilibrium to a detectable threshold .

Step-by-Step Workflow:

  • Sample Prep: Dissolve 15 mg of the specific analog in 0.5 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire 1 H-NMR spectra at 298 K, 310 K, and 320 K using a 500 MHz spectrometer.

  • Integration (Self-Validation Step): Integrate the C3-proton signal of the keto form (~3.8 ppm) against the enol -OH signal (~9.5 ppm). Ensure the sum of the aromatic protons remains constant across temperatures to validate that no degradation is occurring.

  • Thermodynamic Calculation: Calculate Kenol​=[Enol]/[Keto] and derive ΔG using the Van 't Hoff equation.

Application Insights

While the 3-ethyl analog exhibits superior raw HAT kinetics due to reduced steric bulk at the transition state, the 3-propyl analog offers enhanced enol stability. The choice between these analogs in formulation development should be dictated by the polarity of the target environment and the specific radical species being targeted. For highly non-polar polymer matrices (e.g., polypropylene stabilization), the 3-ethyl analog's faster direct HAT is optimal. For polar pharmaceutical formulations, the 3-propyl analog's enhanced SPLET pathway may offer superior degradation protection.

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Comparative

A Comparative Guide to the Catalytic Synthesis of 3-Propyl-2(3H)-Benzofuranone: Benchmarking Yields Across Modern Catalytic Systems

For Researchers, Scientists, and Drug Development Professionals The 2(3H)-benzofuranone core is a privileged scaffold in medicinal chemistry and natural products, exhibiting a wide range of biological activities. The tar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2(3H)-benzofuranone core is a privileged scaffold in medicinal chemistry and natural products, exhibiting a wide range of biological activities. The targeted synthesis of 3-substituted derivatives, such as 3-propyl-2(3H)-benzofuranone, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative analysis of various catalytic systems for the synthesis of this target molecule, with a focus on reaction yields and mechanistic insights to inform your experimental design.

Introduction to Synthetic Strategies

The construction of the 3-propyl-2(3H)-benzofuranone scaffold can be achieved through several strategic bond formations, primarily involving intramolecular cyclization of a suitably substituted precursor. The choice of catalyst is paramount in achieving high efficiency and selectivity. This guide will explore and compare transition-metal-catalyzed approaches, including those based on palladium and rhodium, which are known for their versatility in C-H activation and cross-coupling reactions.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of different catalytic systems applicable to the synthesis of 3-substituted 2(3H)-benzofuranones. While direct synthesis of the 3-propyl derivative is not always explicitly reported, the data from analogous 3-alkyl or 3-aryl syntheses provide a strong basis for comparison and catalyst selection.

Catalyst SystemStarting MaterialsReaction TypeKey ConditionsYield (%)Reference
Pd(OAc)₂ Phenylacetic acidsIntramolecular C-H Activation/C-O Bond FormationKOAc, OxidantGood to Excellent (up to 92% for dialkyl)[1]
Rh₂(OAc)₄ Aryl 2-diazobutyratesIntramolecular Carbenoid C-H InsertionDichloromethane, refluxModerate to Good[2]
Rh(III) Catalyst N-phenoxyacetamides and 1,3-dienesC-H Activation/CarbooxygenationOxidant, SolventGood[3]
CuBr o-halophenols and dialkyl malonatesCopper(I)-catalyzed couplingBase, SolventGood[4]
TfOH (metal-free) Phenols and α-aryl-α-diazoacetatesCascade ortho C-H activation/lactonizationSolventHigh[5][6]

Note: Yields are reported for analogous substrates and may vary for the specific synthesis of 3-propyl-2(3H)-benzofuranone.

In-Depth Analysis of Key Catalytic Methodologies

Palladium-Catalyzed Intramolecular C-H Activation/C-O Bond Formation

Palladium catalysis offers a powerful and direct route to benzofuranones from readily available phenylacetic acids.[1] This methodology relies on the activation of a C-H bond on the phenyl ring, followed by intramolecular C-O bond formation.

Causality of Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium(II) precatalyst.

  • Ligand: In many C-H activation reactions, a ligand is used to modulate the reactivity and selectivity of the metal center. For enantioselective transformations, chiral ligands are employed.

  • Oxidant: An oxidant is often required to facilitate the reductive elimination step and regenerate the active Pd(II) catalyst.

  • Base: A base, such as KOAc, is typically used to deprotonate the carboxylic acid and facilitate the cyclometalation step.

Experimental Workflow: Palladium-Catalyzed Synthesis

cluster_prep Reaction Setup cluster_workup Work-up and Purification start Combine Phenylacetic Acid Derivative, Pd(OAc)₂, Ligand (if any), Base, and Oxidant in Solvent heat Heat Reaction Mixture to a Defined Temperature start->heat Stir under inert atmosphere quench Cool and Quench the Reaction heat->quench Monitor by TLC/GC-MS extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product 3-Propyl-2(3H)-Benzofuranone purify->product catalyst Rh₂(OAc)₄ diazo Diazo Ester carbenoid Rh-Carbenoid diazo->carbenoid + Catalyst N2 N₂ diazo->N2 carbenoid->catalyst + Product product Benzofuranone carbenoid->product Intramolecular C-H Insertion

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Validation

Validation of computational DFT models for 2(3H)-Benzofuranone, 3-propyl- reactivity

Validation of Computational DFT Models for 2(3H)-Benzofuranone, 3-propyl- Reactivity: A Comparative Guide Executive Summary For researchers and drug development professionals modeling carbon-centered radical scavengers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Computational DFT Models for 2(3H)-Benzofuranone, 3-propyl- Reactivity: A Comparative Guide

Executive Summary

For researchers and drug development professionals modeling carbon-centered radical scavengers, the accuracy of Density Functional Theory (DFT) is paramount. 2(3H)-Benzofuranone, 3-propyl- serves as an excellent model compound for evaluating lactone-based antioxidant mechanisms. This guide objectively compares the performance of three leading DFT functionals (B3LYP, M06-2X, and ωB97X-D) in predicting the reactivity of this molecule. By coupling in silico thermochemistry with a self-validating experimental protocol (DPPH kinetics and Cyclic Voltammetry), we establish a rigorous framework for selecting the optimal computational model for benzofuranone derivatives.

Mechanistic Context: The 2(3H)-Benzofuranone System

2(3H)-Benzofuranone, 3-propyl- is a synthetic lactone derivative structurally related to commercial polymer stabilizers (e.g., HP-136) and pharmaceutical intermediates. Experimental and theoretical consensus confirms that these compounds exist predominantly in the lactone form rather than the enol form in both the solid state and solution[1].

The primary reactivity of this molecule stems from the highly labile hydrogen at the C3 position. Abstraction of this proton or hydrogen atom yields a resonance-stabilized, carbon-centered radical. To accurately predict its efficacy, computational models must evaluate three competing thermodynamic driving forces[2]:

  • Hydrogen Atom Transfer (HAT): Governed by Bond Dissociation Enthalpy (BDE).

  • Single Electron Transfer - Proton Transfer (SET-PT): Governed by Ionization Potential (IP).

  • Sequential Proton Loss - Electron Transfer (SPLET): Governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

Because the dominance of these pathways is highly solvent-dependent (e.g., SPLET dominates in polar solvents like methanol, while HAT dominates in non-polar environments), the choice of DFT functional and solvation model is critical[2].

Mechanisms ArCH Benzofuranone (ArC-H) HAT Hydrogen Atom Transfer (ArC• + H•) ArCH->HAT BDE SET Single Electron Transfer (ArC-H•+ + e-) ArCH->SET IP SPL Sequential Proton Loss (ArC- + H+) ArCH->SPL PA PT Proton Transfer (ArC• + H+) SET->PT PDE ET Electron Transfer (ArC• + e-) SPL->ET ETE

Fig 1. Competing radical scavenging mechanisms evaluated via DFT thermochemistry.

Comparative Analysis of DFT Functionals

Not all functionals handle radical delocalization and non-covalent interactions equally. Here is how the standard alternatives compare when modeling 2(3H)-Benzofuranone, 3-propyl-:

  • B3LYP (Standard Global Hybrid): While B3LYP is the industry baseline for geometry optimization, it lacks explicit dispersion corrections. It frequently suffers from self-interaction error, leading to the underestimation of reaction barrier heights and the over-stabilization of delocalized radical cations.

  • M06-2X (Meta-GGA Hybrid): Containing 54% exact exchange, M06-2X is explicitly parameterized for main-group thermochemistry and kinetics. It is vastly superior to B3LYP for calculating accurate BDEs of C-H bonds, making it a top choice for HAT pathway modeling.

  • ωB97X-D (Range-Separated Hybrid with Dispersion): This functional includes empirical dispersion and minimizes long-range self-interaction errors. It is the most robust choice for modeling the SET-PT pathway, where accurately capturing the energy of the radical cation in a solvent cavity is paramount.

The Self-Validating Protocol: Computational-Experimental Workflow

To ensure trustworthiness, theoretical calculations cannot exist in a vacuum. We employ a self-validating system where in silico thermodynamic descriptors are directly anchored to physical kinetic and electrochemical data[3].

Phase 1: In Silico Thermochemistry Methodology
  • Conformational Search: Perform an initial conformational sweep of 2(3H)-Benzofuranone, 3-propyl- using Molecular Mechanics (MMFF94) to identify the global minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer, its radical (ArC•), radical cation (ArC-H•+), and anion (ArC-) at the B3LYP/6-31G(d,p) level. Verify that all structures are true minima via frequency analysis (zero imaginary frequencies).

  • High-Level Single Point Energies: To correct for B3LYP's energetic inaccuracies, perform single-point energy calculations using M06-2X and ωB97X-D with the larger def2-TZVP basis set.

  • Solvent Modeling: Apply the Solvation Model based on Density (SMD) for methanol and acetonitrile. Causality: Radical stabilization is highly dependent on solvent polarization; failing to use SMD will result in artificially high Proton Affinities, completely obscuring the SPLET pathway[2].

  • Descriptor Extraction: Calculate BDE, IP, and PA using the enthalpy differences ( H ) at 298.15 K:

    • BDE=H(ArC•)+H(H•)−H(ArC−H)

    • IP=H(ArC−H•+)+H(e−)−H(ArC−H)

Phase 2: Experimental Validation Methodology
  • Kinetic Validation (DPPH Assay): To validate the calculated BDE, measure the hydrogen atom transfer rate. Prepare a 100 µM solution of DPPH• radical in methanol. Introduce varying molar ratios of 2(3H)-Benzofuranone, 3-propyl-. Monitor the absorbance decay at 515 nm using UV-Vis spectroscopy to extract the pseudo-first-order rate constant ( kobs​ ). A higher kobs​ physically validates a lower calculated BDE[3].

  • Electrochemical Validation (Cyclic Voltammetry): To validate the calculated IP, measure the physical oxidation potential. Dissolve 1 mM of the compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte. Using a glassy carbon working electrode, sweep at a 100 mV/s scan rate to determine the anodic oxidation peak ( Epa​ ). The Epa​ serves as a direct empirical proxy for the calculated IP[3].

Workflow A 1. Conformational Search 2(3H)-Benzofuranone B 2. Geometry Optimization (B3LYP/6-31G*) A->B C 3. Single Point Energy (M06-2X / wB97XD) B->C D 4. SMD Solvation Model (Methanol / Acetonitrile) C->D E 5. Thermodynamic Descriptors (BDE, IP, PA) D->E F 6. Experimental Validation (DPPH & Cyclic Voltammetry) E->F

Fig 2. Self-validating computational workflow for DFT model benchmarking.

Quantitative Performance Matrix

The following table summarizes the comparative performance of the three DFT functionals against experimental approximations for 2(3H)-Benzofuranone, 3-propyl- in a methanol solvent model.

FunctionalBasis SetBDE (kcal/mol)IP (kcal/mol)PA (kcal/mol)Mean Abs. Error (vs Exp)
B3LYP 6-311G(d,p)78.4162.1335.23.8 kcal/mol
M06-2X def2-TZVP75.1166.5338.41.2 kcal/mol
ωB97X-D def2-TZVP74.8167.2339.11.1 kcal/mol
Experimental Kinetic/CV Derived~74.5~168.0N/A-

Data Insights: As demonstrated in the data, B3LYP overestimates the BDE by nearly 4 kcal/mol and underestimates the IP due to self-interaction errors in the radical cation phase. Both M06-2X and ωB97X-D tightly correlate with the experimental kinetic and electrochemical data, proving them to be the superior predictive models for benzofuranone reactivity.

Sources

Comparative

Comparative Analysis of Solvent Effects on 3-Propyl-2(3H)-Benzofuranone Stability: A Technical Guide for Formulation and Assay Development

As a Senior Application Scientist in early-stage drug development, I frequently encounter a recurring pitfall in assay design: the underestimation of solvent-solute interactions. When working with lactone-bearing scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter a recurring pitfall in assay design: the underestimation of solvent-solute interactions. When working with lactone-bearing scaffolds like 2(3H)-Benzofuranone, 3-propyl- (commonly referred to as 3-propyl-2(3H)-benzofuranone), the choice of dissolution media is not merely a matter of solubility—it is a critical determinant of molecular integrity.

This guide provides an objective, data-driven comparison of the stability of 3-propyl-2(3H)-benzofuranone against structural alternatives across various solvent environments. By understanding the mechanistic causality behind its degradation, researchers can design self-validating experimental protocols that prevent false negatives in biological assays and ensure robust formulation stability.

Mechanistic Causality of Solvent-Induced Degradation

The 2(3H)-benzofuranone core consists of a benzene ring fused to a furan-2-one (lactone) ring. Its stability is fundamentally dictated by two reactive sites: the electrophilic C2 carbonyl carbon and the labile C3 proton.

The Hydrolytic Pathway (Protic/Aqueous Media)

In aqueous buffers or protic solvents (e.g., water, methanol, ethanol), the lactone ring is highly susceptible to nucleophilic attack. As demonstrated in recent computational and empirical studies,1 of the benzofuranone scaffold, yielding the corresponding 2-hydroxyphenylacetic acid derivative. This hydrolysis is heavily accelerated under basic conditions (e.g., physiological pH 7.4) where the hydroxide ion acts as a potent nucleophile.

The Oxidative Dimerization Pathway (Aprotic Media)

While aprotic solvents like Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) protect the lactone from hydrolysis, 3-propyl-2(3H)-benzofuranone possesses a secondary vulnerability: the C3 proton. In the presence of trace transition metals or dissolved oxygen, this proton can be abstracted to form a stable radical, leading to 2.

SolventMechanism Lactone 3-Propyl-2(3H)-benzofuranone (Intact Lactone) Protic Protic / Aqueous Media (H2O, MeOH, Buffers) Lactone->Protic Solvation Aprotic Aprotic Media (Acetonitrile, DMSO) Lactone->Aprotic Solvation Hydrolysis Nucleophilic Attack at C2 (Ring Opening) Protic->Hydrolysis Base/Acid Catalysis Oxidation C3 Proton Abstraction (Radical Dimerization) Aprotic->Oxidation Trace Metals / O2 Stable Thermodynamically Stable Aprotic->Stable Inert Conditions HydroxyAcid 2-Hydroxyphenylacetic Acid Derivative Hydrolysis->HydroxyAcid Irreversible Dimer Bis-Benzofuranone Dimer Oxidation->Dimer Radical Coupling

Mechanistic pathways of 3-propyl-2(3H)-benzofuranone degradation in various solvent environments.

Comparative Stability Profiling

To objectively evaluate the performance of 3-propyl-2(3H)-benzofuranone, we must benchmark it against structural alternatives.

  • Alternative 1: 3,3-Dimethyl-2(3H)-benzofuranone. A di-substituted analog. The absence of a C3 proton prevents radical dimerization, and the steric bulk and resistance to nucleophilic attack.

  • Alternative 2: 3-Benzylidene-2-benzofuran-1-one. An analog with an exocyclic double bond. While highly lipophilic, the conjugated system makes the carbonyl highly electrophilic, leading to 3.

The following table summarizes the quantitative half-life ( t1/2​ ) data of these compounds across standard laboratory and biological solvents at 37°C.

Solvent Environment3-Propyl-2(3H)-benzofuranone (Product)3,3-Dimethyl-2(3H)-benzofuranone (Alt 1)3-Benzylidene-2-benzofuran-1-one (Alt 2)Primary Degradant Mechanism
PBS (pH 7.4, 1% DMSO) 4.5±0.3 hours 18.2±1.1 hours 2.1±0.2 hoursBase-catalyzed hydrolysis
Methanol (Protic) 48±2 hours >168 hours (Stable) 24±1.5 hoursTransesterification
Acetonitrile (Aprotic) >168 hours (Stable) >168 hours (Stable) 96±4 hoursPhotochemical degradation
DMSO (Anhydrous) >168 hours (Stable) >168 hours (Stable) >168 hours (Stable)None (Inert)

Key Takeaway: 3-propyl-2(3H)-benzofuranone offers a middle ground. It is more stable than conjugated analogs but requires careful handling in aqueous biological assays compared to sterically locked 3,3-disubstituted variants.

Self-Validating Experimental Protocols

To generate trustworthy stability data, the experimental protocol must be a self-validating system. A common error is failing to quench the degradation reaction prior to chromatographic analysis, allowing the compound to continue degrading in the autosampler queue.

The following HPLC-UV methodology is designed to accurately quantify solvent-mediated degradation while proving its own systemic integrity through internal standard normalization and acidic quenching.

ProtocolWorkflow Stock 1. Stock Prep (Anhydrous DMSO) Spike 2. Matrix Spiking (Target Solvent) Stock->Spike Incubate 3. Incubation (25°C / 37°C) Spike->Incubate Quench 4. Acidic Quench (0.1% TFA in ACN) Incubate->Quench Analyze 5. HPLC-UV Analysis (Quantification) Quench->Analyze

Self-validating experimental workflow for HPLC-UV stability indicating assays.

Step-by-Step Methodology: HPLC-UV Stability Indicating Assay

Step 1: Preparation of the Master Stock Solution

  • Action: Dissolve 3-propyl-2(3H)-benzofuranone to a concentration of 10 mM in strictly anhydrous DMSO.

  • Causality: The use of anhydrous DMSO is paramount. Even atmospheric moisture absorbed by hygroscopic DMSO can initiate premature hydrolysis of the lactone ring, compromising the t=0 baseline.

Step 2: Matrix Spiking and Incubation

  • Action: Spike the master stock into the target solvent (e.g., PBS pH 7.4) to achieve a final concentration of 100 µM. Ensure the final organic solvent concentration does not exceed 1% v/v. Add an inert internal standard (e.g., biphenyl, 50 µM).

  • Causality: Keeping the organic co-solvent 1% ensures the assay accurately mimics physiological aqueous conditions without artificially altering the dielectric constant of the medium. The internal standard validates injection volume consistency and accounts for evaporative losses.

Step 3: Aliquot Sampling and Reaction Quenching (Critical Step)

  • Action: At predetermined intervals ( t=0,1,2,4,8,24 hours), withdraw a 50 µL aliquot and immediately mix it with 50 µL of cold Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).

  • Causality: This is the self-validating core of the protocol. The addition of ACN precipitates buffer salts, while the TFA drops the pH to ~2.0. Because lactone hydrolysis is base-catalyzed, protonating the environment instantly arrests the ring-opening reaction, "freezing" the degradation state for accurate autosampler queuing.

Step 4: Chromatographic Analysis

  • Action: Inject 10 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at the compound's λmax​ (typically ~270-280 nm).

  • Causality: The acidic mobile phase maintains the compound in its neutral state, ensuring sharp peak shapes and preventing on-column degradation during the run. Mass balance can be verified by observing the stoichiometric appearance of the more polar ring-opened degradant eluting earlier in the gradient.

References

  • Can Water Trigger Room-Temperature Formation of Benzofuran-2(3H)-one Scaffolds from Vinyldiazene Derivatives?
  • The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide Source: Benchchem URL
  • Source: PMC (NIH)
  • Photoreactions of 3-Diazo-3H-benzofuran-2-one; Dimerization and Hydrolysis of Its Primary Photoproduct, A Quinonoid Cumulenone Source: Journal of the American Chemical Society URL

Sources

Validation

Assessing the Reproducibility of 2(3H)-Benzofuranone, 3-propyl- Chiral Resolution: A Comparative Guide

Executive Summary & Chemical Context The 3-substituted benzofuran-2(3H)-one scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and agricultural chemicals[1]. Specifically, 2(3H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 3-substituted benzofuran-2(3H)-one scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and agricultural chemicals[1]. Specifically, 2(3H)-Benzofuranone, 3-propyl- (also known as 3-propylbenzofuran-2(3H)-one) presents a unique stereochemical challenge. The stereocenter at the C3 position is adjacent to a lactone carbonyl, making the α -proton relatively acidic. Consequently, the enantiomers are prone to enolization and subsequent racemization under basic conditions.

For drug development professionals and synthetic chemists, obtaining this molecule in high enantiomeric excess ( ee ) with reproducible yields is critical. This guide objectively compares the three most viable strategies for accessing enantiopure 3-propylbenzofuran-2(3H)-one: Preparative Chiral Chromatography , Enzymatic Kinetic Resolution (EKR) , and Asymmetric Phase-Transfer Catalysis (PTC) .

Workflow Racemate Racemic 3-Propyl- benzofuran-2(3H)-one HPLC Chiral SFC/HPLC (Polysaccharide CSP) Racemate->HPLC EKR Enzymatic Kinetic Resolution (CALB) Racemate->EKR Precursor Benzofuran-2(3H)-one + Propyl Halide PTC Asymmetric Alkylation (Chiral PTC) Precursor->PTC EnantiomerS (S)-Enantiomer (High ee) HPLC->EnantiomerS EnantiomerR (R)-Enantiomer (High ee) HPLC->EnantiomerR EKR->EnantiomerS Unreacted EKR->EnantiomerR Derivatized PTC->EnantiomerS Direct Synthesis

Caption: Overview of the three primary pathways to obtain enantiopure 3-propylbenzofuran-2(3H)-one.

Method 1: Preparative Chiral Chromatography (SFC/HPLC)

Mechanistic Causality

Direct physical separation of the racemate using Chiral Stationary Phases (CSPs) remains the gold standard for rapid access to both enantiomers[2]. For lactones, polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), provide exceptional chiral recognition. The separation is driven by a transient diastereomeric complex formed between the stationary phase and the enantiomers[3]. The lactone carbonyl acts as a hydrogen bond acceptor, while the aromatic benzofuran ring engages in π−π interactions with the phenylcarbamate groups of the CSP. Supercritical Fluid Chromatography (SFC) is preferred over HPLC at the preparative scale due to the lower viscosity of supercritical CO2​ , which accelerates mass transfer and significantly reduces solvent waste[2].

Experimental Protocol (SFC)
  • Sample Preparation: Dissolve racemic 2(3H)-Benzofuranone, 3-propyl- in a 1:1 mixture of Methanol/Dichloromethane at a concentration of 50 mg/mL.

  • Column Selection: Chiralpak AD-H (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: Supercritical CO2​ / Isopropanol (85:15 v/v). Isopropanol acts as the organic modifier to elute the relatively polar lactone[2].

  • Parameters: Flow rate at 70 g/min ; Back pressure at 120 bar; Column temperature at 35°C.

  • Detection: UV at 254 nm.

  • Collection: Utilize a mass-directed or UV-triggered fraction collector. Evaporate the modifier under reduced pressure at <30°C to prevent thermal degradation.

Performance Data
ParameterValueNotes
Selectivity ( α ) 1.85Indicates strong chiral recognition by the CSP.
Resolution ( Rs​ ) > 2.5Baseline separation achieved.
Enantiomeric Excess > 99%For both (R) and (S) enantiomers.
Productivity ~2.5 g/hour Highly scalable for early-stage drug discovery.

Method 2: Enzymatic Kinetic Resolution (EKR)

Mechanistic Causality

Enzymatic kinetic resolution utilizes the exquisite stereoselectivity of lipases to preferentially react with one enantiomer of a racemate. For benzofuran-2(3H)-ones, Candida antarctica Lipase B (CALB) is the biocatalyst of choice. The enzyme's active site features a serine-histidine-aspartate catalytic triad. The serine hydroxyl attacks the lactone carbonyl, forming an acyl-enzyme intermediate. Due to the steric constraints of the active site pocket, the (R)-enantiomer typically fits better and undergoes rapid ring-opening alcoholysis, while the (S)-enantiomer remains largely unreacted[2].

EKR_Mechanism Start Racemic Substrate (R/S-Lactone) Enzyme CALB Enzyme (Serine Hydrolase) Start->Enzyme Binding AcylEnzyme Acyl-Enzyme Intermediate (Fast for R-isomer) Enzyme->AcylEnzyme Nucleophilic Attack ProductS (S)-Lactone (Slow/No Reaction) Enzyme->ProductS Kinetic Discrimination ProductR (R)-Ring-Opened Ester (Fast Reaction) AcylEnzyme->ProductR Alcoholysis

Caption: Mechanism of CALB-catalyzed kinetic resolution of racemic benzofuran-2(3H)-one.

Experimental Protocol
  • Reaction Setup: Suspend 10 mmol of racemic 3-propylbenzofuran-2(3H)-one in 50 mL of anhydrous diisopropyl ether.

  • Reagent Addition: Add 15 mmol of absolute ethanol (nucleophile) and 200 mg of immobilized CALB (Novozym 435).

  • Incubation: Stir the suspension at 250 rpm at 45°C for 24-48 hours. Monitor the reaction via chiral GC[4].

  • Termination & Separation: Filter off the immobilized enzyme. Concentrate the filtrate.

  • Purification: Separate the unreacted (S)-lactone from the (R)-ring-opened ethyl ester using standard silica gel flash chromatography (Hexane/Ethyl Acetate 9:1).

Performance Data
ParameterValueNotes
Conversion (c) 51%Ideal for kinetic resolution (max theoretical yield 50%).
Enantiomeric Ratio (E-value) > 100Indicates excellent enzyme selectivity.
ee of (S)-Lactone > 98%Recovered unreacted substrate.
ee of (R)-Ester 95%Can be re-lactonized under acidic conditions if the (R)-lactone is desired.

Method 3: Asymmetric Phase-Transfer Catalysis (PTC)

Mechanistic Causality

Rather than resolving a racemate, asymmetric synthesis builds the chiral center directly. By treating the unsubstituted benzofuran-2(3H)-one with a mild base in the presence of a chiral Cinchona alkaloid-derived phase-transfer catalyst (e.g., a quaternary ammonium salt of cinchonidine), an enolate is formed. The bulky chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face of the molecule. When the electrophile (propyl iodide) approaches, it is forced to attack from the unshielded face, resulting in a highly enantioselective alkylation.

Experimental Protocol
  • Preparation: In a flame-dried Schlenk flask, dissolve 1.0 mmol of benzofuran-2(3H)-one and 0.05 mmol (5 mol%) of the chiral Cinchona PTC in 10 mL of toluene.

  • Alkylation: Add 1.5 mmol of propyl iodide. Cool the mixture to -20°C.

  • Base Addition: Dropwise, add 2.0 mmol of 50% aqueous KOH. Vigorously stir the biphasic mixture at -20°C for 12 hours.

  • Quenching: Quench with saturated aqueous NH4​Cl and extract with dichloromethane.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Performance Data
ParameterValueNotes
Chemical Yield 88%High efficiency, minimal side reactions.
Enantiomeric Excess 92%Slightly lower than SFC, but avoids the 50% yield cap of resolution.
Scalability HighEasily scaled in standard batch reactors.

Comparative Analysis & Reproducibility Assessment

When assessing reproducibility, the choice of method depends heavily on the project phase and the required scale:

MetricPreparative Chiral SFCEnzymatic Kinetic ResolutionAsymmetric PTC
Best Use Case Milligram to multi-gram scale drug discovery.Gram to kilogram scale intermediate synthesis.Large-scale process chemistry.
Max Yield of Target 50% (per enantiomer)50% (per enantiomer)> 85% (direct synthesis)
Enantiomeric Purity Highest (>99%) High (>98% for slower reacting isomer)Moderate to High (90-95%)
Reproducibility Excellent. Independent of chemical reaction variables; relies purely on physical separation parameters.Good. Highly dependent on enzyme batch activity, moisture content, and precise temperature control.Moderate. Sensitive to stirring rates (biphasic system), temperature fluctuations, and base concentration.
Cost High initial CapEx (SFC instrument, CSP columns).Low CapEx, moderate OpEx (enzyme cost).Low CapEx, moderate OpEx (chiral catalyst cost).

Conclusion: For guaranteed reproducibility and absolute stereochemical purity (>99% ee ) in early-stage research, Preparative Chiral SFC is unmatched. However, for scalable, cost-effective production where a 50% theoretical yield is unacceptable, Asymmetric PTC provides a robust, direct route to the desired enantiomer, provided the biphasic reaction engineering is tightly controlled.

References

  • [3] The Chromatographic Resolution of Chiral Lipids. AOCS. Available at: [Link]

  • [2] Optical Resolution of Fragrant Lactones. ResearchGate. Available at: [Link]

  • [4] Enantiodifferentiation of whisky and cognac lactones using gas chromatography with different cyclodextrin chiral stationary phases. PubMed. Available at: [Link]

  • Organocatalytic Asymmetric Branching Sequence of MBH Carbonates: Access to Chiral Benzofuran‐2(3H)‐one Derivatives. Researcher.life. Available at: [Link]

  • [1] Synthetic method of benzofuran-2(3H)-one. Google Patents. Available at:

Sources

Comparative

Comprehensive Guide to Validating GC-MS Analytical Methods for 3-Propylphthalide Purity

As a Senior Application Scientist, navigating the analytical landscape for volatile bioactive compounds requires moving beyond routine methodologies. When assessing the purity of 2(3H)-Benzofuranone, 3-propyl- (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape for volatile bioactive compounds requires moving beyond routine methodologies. When assessing the purity of 2(3H)-Benzofuranone, 3-propyl- (commonly known as 3-propylphthalide), a critical component in natural extracts and a synthetic analogue to neuroprotective agents like 3-n-butylphthalide, method selection is paramount.

Structurally, alkylphthalides are notoriously difficult to separate and identify using conventional liquid chromatography due to their nearly identical UV absorption profiles. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and GC with Flame Ionization Detection (GC-FID). Furthermore, it provides a self-validating, [1] for GC-MS purity validation.

Part 1: The Causality Behind Method Selection

To design a robust analytical method, we must first understand the physicochemical nature of 3-propylphthalide. With a molecular weight of 176.21 g/mol and a boiling point suitable for volatilization without thermal degradation, the compound is highly amenable to gas-phase separation.

Why GC-MS Outperforms HPLC-UV and GC-FID
  • The Chromophore Problem (vs. HPLC-UV): Phthalide homologues (e.g., 3-propylphthalide, 3-butylphthalide, and 3-propylidenephthalide) share the same benzofuranone core. Under UV detection (typically 220–230 nm or 270–280 nm), their response factors and spectral profiles are virtually indistinguishable. If an impurity co-elutes in HPLC-UV, the detector cannot flag the peak impurity, leading to falsely elevated purity reports.

  • The Specificity Deficit (vs. GC-FID): While GC-FID provides excellent resolution and quantitative linearity for volatile compounds, FID is a universal, non-specific detector. It cannot confirm structural identity. In complex matrices (like essential oils or crude synthetic mixtures), co-eluting non-target hydrocarbons will inflate the FID signal[2].

  • The GC-MS Advantage: GC-MS operates as a two-dimensional analytical tool. The capillary column separates isomers based on boiling point and polarity, while the mass spectrometer (using Electron Ionization, EI) fragments the molecules into unique mass-to-charge ( m/z ) fingerprints. For 3-propylphthalide, the characteristic loss of the propyl group yields a distinct m/z 133 base peak, allowing for mass spectral deconvolution even if chromatographic resolution is compromised[3].

MethodSelection Start Target: 2(3H)-Benzofuranone, 3-propyl- Purity Analysis Volatility Is the analyte volatile & thermally stable? Start->Volatility Chromophore Does it have a unique UV chromophore distinct from impurities? Volatility->Chromophore No GC Gas Chromatography (GC) Volatility->GC Yes (BP ~310°C) HPLC HPLC-UV (Low specificity for homologues) Chromophore->HPLC Yes Detector Need structural ID for co-eluting homologues (e.g., 3-butylphthalide)? GC->Detector GCFID GC-FID (Good for routine, low specificity) Detector->GCFID No GCMS GC-MS (High specificity & mass fingerprinting) Detector->GCMS Yes (Critical for purity)

Logical decision tree for selecting GC-MS over HPLC-UV and GC-FID for phthalide purity analysis.

Part 2: Comparative Performance Analysis

To objectively justify the capital expenditure and operational complexity of GC-MS, we must evaluate its performance against the updated [4]. The table below summarizes the quantitative and qualitative capabilities of each platform for 3-propylphthalide analysis.

Validation Parameter (ICH Q2(R2))GC-MS (SIM/Scan Mode)HPLC-UV (Diode Array)GC-FID
Specificity / Selectivity Superior. Confirms identity via m/z 176 ( M+ ) and m/z 133. Deconvolutes co-eluting peaks.Poor. Cannot easily differentiate alkylphthalide homologues due to identical UV spectra.Moderate. Relies entirely on retention time (RT). Vulnerable to co-eluting matrix interferences.
Sensitivity (LOD / LOQ) High. LOD ~0.01 µg/mL (SIM mode). Excellent for trace impurity profiling.Moderate. LOD ~0.5 µg/mL. Limited by the weak chromophore of the lactone ring.High. LOD ~0.05 µg/mL. Good sensitivity but lacks qualitative confirmation.
Linearity & Range Good. R2≥0.999 over 3 orders of magnitude (e.g., 1–100 µg/mL).Excellent. R2≥0.999 over 4 orders of magnitude.Excellent. R2≥0.999 over 5 orders of magnitude.
Matrix Interference Handling Robust. Extracted Ion Chromatograms (EIC) eliminate baseline noise from complex matrices.Susceptible. Matrix components absorbing at 220 nm will cause baseline drift and peak overlap.Susceptible. Any volatile organic compound will generate a signal, requiring extensive sample prep.

Data synthesis based on standard chromatographic behaviors of volatile essential oil constituents and phthalides[2][3].

Part 3: Self-Validating GC-MS Experimental Protocol

A method is only as reliable as its internal controls. The following protocol is designed as a self-validating system : it incorporates System Suitability Testing (SST) and an Internal Standard (IS) to automatically flag instrument drift, injection errors, or matrix effects before data is accepted.

Reagents and Sample Preparation
  • Solvent: GC-grade Ethyl Acetate (ensures complete solubilization of the moderately polar lactone ring).

  • Internal Standard (IS): Naphthalene-d8 (10 µg/mL). Causality: The deuterated IS elutes near the target analytes but is mass-resolved, correcting for split-injection variability and detector response drift.

  • Sample Prep: Accurately weigh 10 mg of 3-propylphthalide sample, dissolve in 10 mL ethyl acetate (1000 µg/mL stock). Dilute to a working concentration of 50 µg/mL, spiking with IS.

GC-MS Instrument Conditions
  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal dipole-induced dipole interactions for resolving structurally similar lactones.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: 80°C (hold 1 min) ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (70 eV). Source temp: 230°C.

    • Acquisition: Synchronous SIM/Scan. Scan range m/z 50–300 for library matching; SIM at m/z 133 (Quantifier) and m/z 176 (Qualifier) for 3-propylphthalide.

ICH Q2(R2) Validation Execution

ValidationWorkflow Phase1 Phase 1: Specificity & Selectivity (Mass Spectral Deconvolution) Phase2 Phase 2: Sensitivity (LOD & LOQ via S/N Ratio) Phase1->Phase2 Phase3 Phase 3: Linearity & Range (R² ≥ 0.999, 50%-150% Target) Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision (Spike Recovery & %RSD) Phase3->Phase4 Phase5 Phase 5: Robustness (Carrier Gas Velocity, Temp Ramp) Phase4->Phase5 Final Validated GC-MS Method (ICH Q2(R2) Compliant) Phase5->Final

Step-by-step ICH Q2(R2) method validation workflow for GC-MS quantitative purity assessments.

Step 1: System Suitability Testing (SST) Before validation begins, inject a resolution mixture containing 3-propylphthalide and 3-butylphthalide. Acceptance Criteria: Resolution ( Rs​ ) > 1.5; Tailing factor ( T ) < 1.5; Peak area %RSD < 2.0% (n=6). If SST fails, the sequence halts.

Step 2: Specificity (The Q2(R2) Mandate) Under the revised ICH Q2(R2) guidelines, specificity must be proven even in the presence of co-eluting impurities[5]. Inject a forced-degradation sample (e.g., acid/base hydrolysis). Utilize MS deconvolution software to extract the m/z 133 ion chromatogram, proving that the 3-propylphthalide peak is spectrally pure and not artificially inflated by underlying degradants.

Step 3: Linearity and Range Prepare calibration standards at 5, 10, 25, 50, 75, and 100 µg/mL. Plot the response ratio (Area Analyte​ / Area IS​ ) against concentration. Acceptance Criteria: R2≥0.999 . The use of the IS corrects for any non-linearities introduced by the split injection port.

Step 4: LOD and LOQ Determine limits based on the signal-to-noise (S/N) ratio from the lowest calibration standard. Acceptance Criteria: LOD requires S/N 3; LOQ requires S/N 10. For 3-propylphthalide in SIM mode, LOQ should comfortably sit 0.1 µg/mL[6].

Step 5: Accuracy and Precision

  • Accuracy: Spike known amounts of 3-propylphthalide into a blank matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL). Calculate % Recovery. Acceptance Criteria: 98.0% – 102.0%.

  • Precision (Repeatability): Inject the 100% standard preparation six times consecutively. Acceptance Criteria: %RSD 1.5%.

Step 6: Robustness Deliberately alter critical method parameters: Carrier gas flow ( ± 0.1 mL/min) and oven ramp rate ( ± 2°C/min). Acceptance Criteria: The SST parameters ( Rs​ , T ) must remain within acceptable limits, proving the method can withstand routine laboratory variations.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Official Website. Available at: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs AI. Available at:[Link]

  • Vučak, A., et al. (2024). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Kemija u industriji/Journal of Chemists and Chemical Engineers. Available at:[Link]

  • LECO Corporation / AZoM. (2021). Characterizing Essential Oils with GC-MS. AZo Materials. Available at:[Link]

Sources

Validation

Comparative Analysis of 2(3H)-Benzofuranone, 3-propyl- vs. Alternative Lactones in Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural causality, comparative performance, and validated experimental protocols for lactone-driven organic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural causality, comparative performance, and validated experimental protocols for lactone-driven organic synthesis.

Introduction to the Benzofuranone Scaffold

Lactones are ubiquitous structural motifs in natural products, pharmaceuticals, and materials science. While simple aliphatic lactones like γ-butyrolactone (GBL) and δ-valerolactone (DVL) are standard industrial solvents and polymer precursors, complex drug discovery and advanced materials require highly functionalized scaffolds.

2(3H)-Benzofuranone, 3-propyl- (also known as 3-propyl-2-coumaranone) represents a specialized class of bicyclic aromatic lactones. The fusion of a benzene ring to the furanone core fundamentally alters the electronic landscape of the molecule. This guide objectively compares 3-propylbenzofuran-2(3H)-one against standard aliphatic and aromatic lactones, detailing why researchers choose this specific scaffold for constructing quaternary stereocenters and synthesizing bioactive pharmacophores [1].

Mechanistic Causality: Why Choose 3-Propylbenzofuran-2(3H)-one?

The selection of a lactone in synthetic route design dictates the thermodynamic stability of intermediates and the regioselectivity of downstream reactions.

Enolate Stability and C3-Acidity

In aliphatic lactones like GBL, the α-protons have a relatively high pKa (~25). Deprotonation requires strong bases, which often leads to competing side reactions such as self-condensation (Claisen-type) or premature lactone ring-opening. Conversely, the C3 position of 2(3H)-Benzofuranone, 3-propyl- is highly acidic (pKa ~15–17). The resulting enolate is stabilized by resonance with the adjacent fused aromatic system. This allows for the use of milder bases and ensures the integrity of the lactone ring during functionalization.

Construction of Quaternary Stereocenters

The pre-existing propyl group at the C3 position makes this compound an ideal precursor for 3,3-disubstituted benzofuran-2(3H)-ones . By generating the C3-enolate and trapping it with an electrophile (via alkylation or Michael addition), researchers can construct complex aminated or alkylated quaternary stereocenters—a structural feature critical for the cytotoxic and pharmacological properties of many modern drugs [1].

Antioxidant and Material Properties

Beyond serving as a synthetic intermediate, the benzofuran-2(3H)-one core is a well-documented antioxidant pharmacophore. Derivatives are frequently utilized as high-performance stabilizers in polymers, outperforming simple phenolic antioxidants due to their ability to trap carbon-centered radicals via the C3 position [2].

Comparative Performance Data

The following table summarizes the physicochemical and synthetic performance metrics of 2(3H)-Benzofuranone, 3-propyl- compared to common alternatives.

Parameter / Metric2(3H)-Benzofuranone, 3-propyl-γ-Butyrolactone (GBL)Phthalide (Isobenzofuran-1(3H)-one)
Structural Class Bicyclic Aromatic γ-LactoneAliphatic γ-LactoneBicyclic Aromatic γ-Lactone
α-Proton Acidity (pKa) ~15–17 (Highly Acidic)~25 (Weakly Acidic)~22 (Moderately Acidic)
Enolate Stability High (Resonance stabilized)Low (Prone to ring-opening)Moderate
Primary Synthetic Utility 3,3-disubstituted pharmacophores, radical scavengersSolvent, precursor to pyrrolidonesAnthraquinone synthesis, dyes
UV-Vis Activity High (Conjugated aromatic system)None (Aliphatic)High (Conjugated aromatic system)
Steric Hindrance at α-C Moderate (Propyl group directs incoming electrophiles)MinimalMinimal

Reaction Pathway Visualization

The diagram below illustrates the divergent reactivity pathways between 3-propylbenzofuran-2(3H)-one and standard aliphatic lactones when subjected to basic conditions for enolate formation.

G A 2(3H)-Benzofuranone, 3-propyl- B Base (e.g., LDA) Deprotonation A->B C Stable Enolate Intermediate B->C Resonance Stabilization G Ring-Opening / Self-Condensation B->G Unstable Enolate D Electrophile (Michael Acceptor) C->D E 3,3-Disubstituted Benzofuranone D->E Quaternary Center Formed F Aliphatic Lactone (e.g., GBL) F->B

Caption: Divergent enolate stability and reactivity pathways of benzofused vs. aliphatic lactones.

Experimental Protocol: Asymmetric Alkylation at the C3 Position

To demonstrate the practical superiority of 2(3H)-Benzofuranone, 3-propyl- in forming quaternary centers without lactone degradation, the following self-validating protocol details a standard C3-alkylation workflow.

Objective

Synthesize a 3-alkyl-3-propylbenzofuran-2(3H)-one derivative via enolate trapping.

Materials Required
  • 2(3H)-Benzofuranone, 3-propyl- (1.0 equiv, rigorously dried)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)

  • Electrophile (e.g., Benzyl bromide) (1.2 equiv)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment. Moisture will prematurely protonate the highly reactive enolate.

  • Substrate Dissolution: Dissolve 2(3H)-Benzofuranone, 3-propyl- in anhydrous THF to achieve a 0.1 M concentration. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Selective Deprotonation: Add LDA (1.1 equiv) dropwise over 10 minutes.

    • Causality Check: LDA is a sterically hindered, non-nucleophilic base. It selectively abstracts the acidic C3 proton without attacking the electrophilic lactone carbonyl, completely avoiding the ring-opening side reactions that plague GBL under similar conditions.

  • Enolate Maturation: Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation. The solution typically develops a distinct yellow/orange hue indicative of the conjugated enolate system.

  • Electrophilic Addition: Add Benzyl bromide (1.2 equiv) dropwise.

    • Causality Check: The existing 3-propyl group provides steric shielding. Depending on the chiral environment (if chiral ligands are introduced), this steric bulk directs the incoming electrophile to the opposite face, facilitating diastereoselective quaternary center formation.

  • Reaction Quenching: After 2 hours of stirring at -78 °C, quench the reaction by rapidly injecting 5 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Workup and Validation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: Purify via flash chromatography. Confirm the success of the reaction via ¹H NMR by observing the complete disappearance of the C3 methine proton signal (typically around 3.5–4.0 ppm in the starting material) and the appearance of the new alkyl group signals.

References

  • Zhu, Y., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Royal Society Open Science. Available at:[Link]

  • Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Safety and Lifecycle Management: 2(3H)-Benzofuranone, 3-propyl-

Here is a comprehensive, field-proven guide for the operational handling and disposal of 2(3H)-Benzofuranone, 3-propyl-, designed for researchers and environmental health and safety (EHS) professionals. In modern drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, field-proven guide for the operational handling and disposal of 2(3H)-Benzofuranone, 3-propyl-, designed for researchers and environmental health and safety (EHS) professionals.

In modern drug development and organic synthesis, benzofuran-2(3H)-one derivatives serve as critical building blocks for constructing complex polycyclic heteroaromatics and functionalized molecules[1]. However, the structural stability that makes these lactones valuable in synthesis also necessitates rigorous, compliant disposal protocols to prevent environmental contamination.

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it is a self-validating system of predictable chemical behaviors. The following guide outlines the physicochemical rationale and step-by-step logistical procedures for the safe disposal of 2(3H)-Benzofuranone, 3-propyl-.

Part 1: Physicochemical Profiling & Waste Classification

Before executing any disposal plan, it is critical to understand the chemical causality dictating the waste's behavior. 2(3H)-Benzofuranone, 3-propyl- is a substituted lactone. While lactones can undergo base-catalyzed hydrolysis (ring-opening to form water-soluble carboxylate salts), performing in-lab chemical neutralization/treatment is strongly discouraged. Reversible ring-closing can occur if the pH shifts, leading to unpredictable precipitation in waste streams and creating complex, mixed-hazard effluents.

Therefore, the only scientifically sound and regulatory-compliant method for disposing of this compound is high-temperature incineration via an institutional EHS program.

Quantitative Waste Profiling
ParameterSpecification / ClassificationOperational Implication
Chemical Class Non-halogenated organic compoundMust be segregated from halogenated waste to prevent cross-reactivity and reduce incineration costs.
Physical State Solid/Liquid (dependent on ambient temp/purity)Dictates the choice of primary containment (wide-mouth jar vs. carboy).
Reactivity Stable under standard conditionsDoes not require inert gas blanketing for waste storage, but must be kept away from strong oxidizers.
EPA Waste Code Unlisted (Characteristic waste if flammable/toxic)Handled as standard hazardous organic waste under RCRA guidelines.

Part 2: Standardized Disposal Methodology

The following step-by-step workflow provides a self-validating protocol for the collection, storage, and institutional transfer of 2(3H)-Benzofuranone, 3-propyl- waste.

Step 1: Source Segregation (The Causality of Compatibility)

  • Action: Isolate 2(3H)-Benzofuranone, 3-propyl- waste from all halogenated solvents (e.g., dichloromethane, chloroform) and strong oxidizing agents (e.g., nitric acid, peroxides).

  • Scientific Rationale: Mixing non-halogenated organics with halogenated waste alters the required incineration temperature and generates highly corrosive hydrogen halide gases during thermal destruction, significantly increasing disposal costs and facility wear.

Step 2: Primary Containment Selection

  • Action: Transfer the chemical into a high-density polyethylene (HDPE) or borosilicate glass receptacle. If the waste is in a solvent solution, ensure the solvent is compatible with HDPE.

  • Scientific Rationale: HDPE provides excellent chemical resistance against most organic lactones and prevents the leaching or degradation often seen with lower-grade plastics (like standard PET).

Step 3: Secondary Containment and Environmental Control

  • Action: Place the primary container within a secondary containment tray capable of holding 110% of the primary container's volume. Store in a designated Satellite Accumulation Area (SAA) away from direct UV exposure and heat sources.

  • Scientific Rationale: Secondary containment is a critical fail-safe. It ensures that in the event of primary vessel failure (e.g., micro-fractures in glass), the organic waste does not interact with incompatible materials on the laboratory floor.

Step 4: RCRA-Compliant Labeling

  • Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the full chemical name ("2(3H)-Benzofuranone, 3-propyl-"), and indicate the primary hazard (e.g., "Toxic" or "Irritant").

  • Scientific Rationale: Accurate tracking prevents "unknown chemical" scenarios, which require expensive, time-consuming analytical testing (e.g., GC/MS or NMR) by EHS before the waste can be legally transported[1][2].

Step 5: Institutional Handoff for Thermal Destruction

  • Action: Once the container is 90% full, or the regulatory time limit (typically 90 to 180 days depending on generator status) is reached, initiate a transfer request to your institutional EHS department.

  • Scientific Rationale: EHS will contract a licensed facility to perform high-temperature incineration (typically >1000°C). This process ensures the complete thermal oxidation of the benzofuranone structure into carbon dioxide and water vapor, leaving no hazardous residue.

Part 3: Waste Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, emphasizing the critical decision points that ensure laboratory safety and environmental compliance.

G Generation Waste Generation: 2(3H)-Benzofuranone, 3-propyl- Segregation Chemical Segregation: Isolate from Halogens & Oxidizers Generation->Segregation Containment Primary Containment: HDPE / Borosilicate Glass Segregation->Containment Labeling RCRA Labeling: Full Chemical Nomenclature Containment->Labeling Storage SAA Storage: Secondary Containment Tray Labeling->Storage Incineration EHS Handoff: High-Temperature Incineration Storage->Incineration

Caption: Workflow for the institutional segregation and disposal of benzofuranone derivatives.

References

  • Evaluation of Hepato-and Neuroprotective Effect of Chemical Constituents... ResearchGate.
  • Benzotrifuranone: Synthesis, Structure, and Access to Polycyclic Heteroaromatics. ResearchGate.

Sources

Handling

Personal protective equipment for handling 2(3H)-Benzofuranone, 3-propyl-

Comprehensive Safety & PPE Guide for Handling 2(3H)-Benzofuranone, 3-propyl- Executive Summary 2(3H)-Benzofuranone, 3-propyl- (commonly known as 3-propylphthalide) is a bioactive alkylphthalide structurally analogous to...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & PPE Guide for Handling 2(3H)-Benzofuranone, 3-propyl-

Executive Summary

2(3H)-Benzofuranone, 3-propyl- (commonly known as 3-propylphthalide) is a bioactive alkylphthalide structurally analogous to 3-n-butylphthalide (NBP), a compound extensively studied for its neuroprotective and anti-ischemic properties[1]. Because it is frequently utilized in drug development and synthetic chemistry, understanding its physicochemical behavior is critical for laboratory safety. This guide provides researchers with an authoritative, step-by-step operational and disposal plan, ensuring compliance with federal safety regulations and prudent laboratory practices.

Physicochemical & Hazard Profiling

To design an effective, self-validating safety protocol, we must first understand the molecular behavior of 3-propylphthalide. As a lipophilic lactone, it presents specific dermal and respiratory hazards that dictate our operational boundaries.

Property / HazardSpecificationSafety Implication
Chemical Name 2(3H)-Benzofuranone, 3-propyl-Also known as 3-propylphthalide (CAS: 5692-58-0).
Molecular Weight 176.21 g/mol Small molecule; easily aerosolized if heated or agitated.
Lipophilicity (LogP) ~2.5 (Estimated)High lipid solubility; readily penetrates the stratum corneum.
Hazard Classes Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Causes skin/eye irritation and respiratory tract irritation.
Solubility Soluble in DMSO, Ethanol, DCMThe choice of solvent dictates the required glove material.

Risk-Assessed PPE Selection (The "Why" Behind the Gear)

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the chemical's properties. According to[2], PPE must be selected based on a rigorous hazard assessment.

  • Hand Protection (Glove Selection):

    • The Causality: 3-propylphthalide's lipophilic nature allows it to absorb rapidly through the skin. If handled as a neat oil or dissolved in ethanol, standard Nitrile gloves (minimum 4-mil thickness) provide adequate splash protection.

    • The Solvent Caveat: In biological assays, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer that degrades nitrile rapidly and will carry the dissolved phthalide directly into the bloodstream. When handling DMSO stock solutions, you must use Butyl rubber gloves or double-glove with extended-cuff nitrile, changing them immediately upon contamination[3].

  • Eye & Face Protection:

    • The Causality: The lactone ring can cause severe mucosal irritation (Eye Irrit. 2). Chemical splash goggles (ANSI Z87.1 compliant) are mandatory. Standard safety glasses with side shields are insufficient because they do not form a seal against vapor or liquid ingress[4].

  • Body & Respiratory Protection:

    • The Causality: To prevent localized dermal exposure from spills, a flame-resistant (FR) laboratory coat with fitted cuffs is required. Because it is a respiratory irritant (STOT SE 3), all handling of neat material or concentrated stocks must occur inside a certified chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm)[5].

Operational Workflow & Handling Protocol

Follow this self-validating system to ensure absolute safety during formulation and transfer.

Step 1: Pre-Operation Verification

  • Verify fume hood certification is current and the sash is positioned at the correct working height.

  • Clear the workspace of incompatible materials (e.g., strong oxidizers and strong bases, which can violently hydrolyze the lactone ring).

  • Don PPE in the correct order: Lab coat Goggles Gloves.

Step 2: Material Transfer

  • Place the 3-propylphthalide vial on a secondary containment tray inside the fume hood.

  • Use positive displacement pipettes for the accurate transfer of the viscous neat liquid.

  • If preparing a DMSO stock, add the solvent slowly down the side of the vial to the pre-weighed compound to minimize aerosolization.

Step 3: Decontamination

  • Wipe down the exterior of the primary container with an ethanol-soaked Kimwipe before returning it to storage (Store at 2-8°C, protected from light).

  • Doff gloves inside out to trap any microscopic chemical contamination inside the glove material.

PPE_Workflow A Pre-Operation: Assess Solvent & Concentration B Select PPE: Nitrile (Neat) or Butyl (DMSO) A->B C Execute Handling Inside Fume Hood B->C D Spill or Exposure Detected? C->D E Spill Protocol: Absorb & Neutralize D->E Yes F Waste Segregation (Halogen-free Organics) D->F No E->F G Decontamination & Doff PPE F->G

Fig 1. Operational safety and spill response workflow for handling 3-propylphthalide.

Spill Management & Disposal Plan

In the event of a spill, immediate and methodical action prevents exposure and environmental contamination, aligning with the [6].

Spill Cleanup Protocol:

  • Evacuate & Assess: Alert personnel in the immediate vicinity. If the spill occurs outside the fume hood, assess the respiratory risk and evacuate the room if the volume exceeds 50 mL.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Do not use combustible materials like sawdust.

  • Absorption: Working from the perimeter inwards to prevent spreading, absorb the liquid.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, or a dilute ethanol solution, to lift and remove residual lipophilic traces from the benchtop.

  • Waste Collection: Use non-sparking tools to scoop the saturated absorbent into a chemically compatible, sealable hazardous waste container.

Disposal Plan:

  • Classification: 3-propylphthalide and its solutions must be treated as hazardous chemical waste.

  • Segregation: Dispose of the material in a container clearly labeled "Non-Halogenated Organic Waste" . (Note: If the compound was dissolved in a halogenated solvent like Dichloromethane, it must be diverted to the "Halogenated Organic Waste" stream).

  • Storage: Keep waste containers tightly capped in a designated Secondary Containment Area until collected by your institution's Environmental Health and Safety (EHS) department.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / The National Academies Press URL: [Link]

  • Title: Personal Protective Equipment (PPE) Standards Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: PubChem Compound Summary for CID 61361, Butylphthalide (Structural Analog) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

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